2-Aminobenzene-1,3-dicarboxamide
Description
Properties
IUPAC Name |
2-aminobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLHZXCXRLJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437142 | |
| Record name | 1,3-Benzenedicarboxamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150479-67-7 | |
| Record name | 1,3-Benzenedicarboxamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Synthesis and Characterization of 2-Aminobenzamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Versatility of the 2-Aminobenzamide Scaffold in Medicinal Chemistry
2-Aminobenzamide, also known as anthranilamide, and its derivatives represent a cornerstone in modern medicinal chemistry and drug development.[1] This seemingly simple aromatic scaffold, characterized by an ortho-amino group and a primary amide, provides a rich platform for the synthesis of a diverse array of biologically active molecules.[1] Its significance lies in its ability to serve as a versatile building block for more complex heterocyclic systems, such as quinazolinones and benzimidazoles, which are prevalent in numerous pharmaceuticals.[2] Furthermore, the inherent structural features of 2-aminobenzamide derivatives allow them to act as potent inhibitors of various enzymes, including histone deacetylases (HDACs), and as promising antithrombotic and antimicrobial agents.[3][4][5]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminobenzamide derivatives, grounded in established scientific principles and field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently design, execute, and validate their experimental work in this critical area of chemical science.
Part 1: Synthetic Strategies for 2-Aminobenzamide Derivatives
The construction of the 2-aminobenzamide core and its derivatives can be achieved through several synthetic routes. The choice of a particular methodology often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Preeminent Route: Synthesis from Isatoic Anhydride
One of the most common and versatile methods for preparing 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a primary or secondary amine.[6] This approach is favored for its generally high yields and the commercial availability of a wide range of isatoic anhydride precursors.[7]
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring. This is followed by a decarboxylation step, releasing carbon dioxide and forming the desired 2-aminobenzamide derivative.[7][8] The choice of solvent, such as dimethylformamide (DMF), is crucial as it needs to be polar enough to dissolve the reactants and stable at the reaction temperature.[1][7]
Experimental Protocols:
Protocol 1.1: Conventional Thermal Synthesis of N-Substituted 2-Aminobenzamides [6][7]
-
Materials: Isatoic anhydride (1.0 equiv.), appropriate primary or secondary amine (1.0-1.2 equiv.), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the isatoic anhydride in a minimal amount of DMF.
-
Slowly add the amine to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or benzene) to yield the pure 2-aminobenzamide derivative.[1][6]
-
Protocol 1.2: Microwave-Assisted Synthesis of N-Substituted 2-Aminobenzamides [6][7]
-
Materials: Isatoic anhydride (1.0 equiv.), appropriate amine (1.0 equiv.), Dimethylformamide (DMF, a few drops).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the isatoic anhydride and the amine.
-
Add a few drops of DMF to the mixture.
-
Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short duration (typically 4-10 minutes).[7]
-
After cooling, add ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization if necessary.
-
Causality Behind Method Choice: While conventional heating is a robust and widely used method, microwave-assisted synthesis offers significant advantages in terms of reaction time, often reducing it from hours to minutes, and can sometimes lead to improved yields and cleaner reactions.[7] However, the conventional method may be more suitable for thermally sensitive substrates.[7]
General Synthetic Workflow from Isatoic Anhydride
Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.
Part 2: Comprehensive Characterization of 2-Aminobenzamide Derivatives
The unambiguous structural elucidation of newly synthesized 2-aminobenzamide derivatives is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of the target compounds.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure of organic compounds.[3]
-
¹H NMR Spectroscopy: Provides information about the chemical environment, number, and connectivity of protons.
-
Aromatic Protons: Typically appear in the downfield region (δ 6.5-8.0 ppm) as complex multiplets. The splitting patterns can help determine the substitution on the benzene ring.[3]
-
Amine (Ar-NH₂) Protons: Usually present as a broad singlet. The chemical shift is variable and can be influenced by solvent and concentration.[3]
-
Amide (-C(O)NH₂) Protons: Can appear as two distinct broad singlets due to hindered rotation around the C-N bond, making them non-equivalent.[9]
-
-
¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.
Protocol 2.1: NMR Sample Preparation and Acquisition [3]
-
Materials: Purified 2-aminobenzamide derivative (5-10 mg), deuterated solvent (e.g., DMSO-d₆, CDCl₃), 5 mm NMR tube.
-
Procedure:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in the NMR tube.
-
Ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a greater number of scans are required.[3]
-
Process the data by applying Fourier transformation, phasing, and baseline correction.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[3]
-
N-H Stretching: The amine (NH₂) and amide (NH₂) groups exhibit characteristic stretches in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching).[7]
-
C=O Stretching (Amide I Band): A strong, sharp absorption peak for the amide carbonyl group is observed between 1630-1680 cm⁻¹.[3]
Protocol 2.2: IR Sample Preparation (KBr Pellet) [3]
-
Materials: Dry, solid 2-aminobenzamide sample (1-2 mg), spectroscopic grade Potassium Bromide (KBr, 100-200 mg).
-
Procedure:
-
Grind the sample and KBr together in an agate mortar and pestle to obtain a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die and apply pressure to form a thin, translucent pellet.
-
Acquire a background spectrum and then the sample spectrum using an FT-IR spectrometer.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[3]
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak corresponding to the intact molecule is observed. In Electron Ionization (EI), this will be at m/z equal to the molecular weight. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.[3]
Crystallographic Techniques
Single-Crystal X-ray Diffraction (XRD): For crystalline derivatives, XRD provides the definitive three-dimensional atomic arrangement of the molecule in the solid state. This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions, such as hydrogen bonding.[10][11]
Protocol 2.3: General Crystallization for XRD Analysis [11]
-
Principle: The goal is to obtain high-quality single crystals by slowly reaching a state of supersaturation.
-
Common Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Summary of Characterization Data
| Technique | Key Observables for 2-Aminobenzamide Derivatives | Purpose |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Amine protons (broad singlet), Amide protons (can be non-equivalent)[3][9] | Elucidation of the proton framework and connectivity. |
| ¹³C NMR | Carbonyl carbon (δ 167-169 ppm), Aromatic carbons (δ 115-150 ppm)[7] | Determination of the carbon skeleton. |
| IR | N-H stretches (3200-3500 cm⁻¹), C=O stretch (1630-1680 cm⁻¹)[3][7] | Identification of key functional groups. |
| Mass Spec | Molecular ion peak ([M]⁺ or [M+H]⁺)[3] | Confirmation of molecular weight and elemental composition. |
| XRD | 3D atomic coordinates | Unambiguous determination of the molecular structure in the solid state. |
Logical Flow of Characterization
Caption: A logical workflow for the comprehensive characterization of 2-aminobenzamide derivatives.
Part 3: Safety and Handling
Researchers and scientists working with 2-aminobenzamide and its derivatives, as well as the reagents used in their synthesis, must adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, vapors, or mists.[12][13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][14] Do not ingest. If swallowed, seek immediate medical attention.[12][14]
-
Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
The synthesis and characterization of 2-aminobenzamide derivatives are fundamental activities in the pursuit of novel therapeutics. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental execution and comprehensive analytical validation, is essential for success. This guide has provided a framework for approaching these tasks, emphasizing both the "how" and the "why" behind key methodologies. By leveraging these insights, researchers can confidently advance their drug discovery and development programs, unlocking the full potential of the versatile 2-aminobenzamide scaffold.
References
- A Technical Guide to the Spectroscopic Analysis and Characterization of 2-Aminobenzamides - Benchchem. (n.d.).
- An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications - Benchchem. (n.d.).
- Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols - Benchchem. (n.d.).
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (2014, March 21).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE - ChemicalBook. (2023, May 19).
- Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PMC. (2017, January 4).
- PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. (2025, November 19).
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (2025, October 16).
- Application Notes and Protocols: 2-Aminobenzamides as Versatile Starting Materials for Heterocyclic Synthesis - Benchchem. (n.d.).
- Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed. (2014, March 21).
- Demonstration of an alternative 2-aminobenzamide (2-AB) cleanup method using aldehyde derivatives. (A) - ResearchGate. (n.d.).
- 2 - TCI Chemicals. (2024, November 19).
- MATERIAL SAFETY DATA SHEET - Cohizon. (2025, October 7).
- Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins - Waters Corporation. (n.d.).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).
- Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents | ACS Medicinal Chemistry Letters. (2012, October 31).
- SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL INVESTIGATION OF SOME ISATOIC ANHYDRIDE DERIVED AMIDES - Googleapis.com. (2021, March 25).
- Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC. (n.d.).
- An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. (n.d.).
- On-line cleanup for 2-aminobenzamide-labeled oligosaccharides - PubMed. (2011, July 1).
- On-line cleanup for 2-aminobenzamide-labeled oligosaccharides | Request PDF. (n.d.).
- Structure of some 2-aminobenzamide derivatives. - ResearchGate. (n.d.).
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. (2015, July 30).
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (2014, March 21).
- A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed. (2012, November 15).
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.).
- Reaction of various aldehydes with 2-aminobenzamide - ResearchGate. (n.d.).
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- Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide - Scirp.org. (n.d.).
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Physicochemical Properties of Substituted Aminobenzamides: A Comprehensive Guide for Drug Discovery
Substituted aminobenzamides represent a privileged scaffold in medicinal chemistry. From their foundational role as synthetic precursors to their critical function as zinc-binding groups (ZBGs) in Class I Histone Deacetylase (HDAC) inhibitors and central nervous system (CNS) therapeutics, the physicochemical properties of these molecules dictate their pharmacokinetic and pharmacodynamic success.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the structural determinants that govern the physicochemical behavior of substituted aminobenzamides, provide self-validating empirical protocols for their measurement, and explore the structure-property relationships (SPR) that drive modern drug development.
Structural Determinants: Tautomerism and Intramolecular Hydrogen Bonding
The base molecule, 2-aminobenzamide (anthranilamide), is characterized by an amine group ortho to an amide functional group. While simple in structure, its physicochemical behavior is highly dependent on its substitution pattern.
In N-unsubstituted 2-aminobenzamides, rapid proton exchange with the solvent often disrupts intramolecular hydrogen bonds 1. However, N-aryl or N-alkyl substitutions on the amide nitrogen sterically and electronically promote the formation of stable, six-membered intramolecular rings between the carbonyl oxygen and the amine protons.
This intramolecular interaction is a critical SPR lever. By shielding the polar hydrogen-bond donors and acceptors from the surrounding aqueous environment, the molecule's Topological Polar Surface Area (TPSA) is effectively reduced. This "desolvation" effect leads to an increase in apparent lipophilicity and significantly enhances membrane permeability—a mandatory requirement for CNS-targeted drugs or intracellular targets like HDACs.
Logical relationship between aminobenzamide substitution and physicochemical properties.
Quantitative Physicochemical Profiling
The substitution of the aminobenzamide core drastically alters its lipophilicity (logP/logD), ionization constants (pKa), and aqueous solubility (LogS). For instance, while the unsubstituted 2-aminobenzamide is a small, relatively polar fragment 2, the addition of bulky, hydrophobic groups (as seen in novel benzamide KDAC inhibitors) pushes the logD into the optimal range for cellular penetration, albeit at the cost of aqueous solubility 3.
Table 1: Quantitative Physicochemical Properties of Key Aminobenzamides
| Compound / Class | Molecular Weight ( g/mol ) | logP / logD (pH 7.4) | pKa | Aqueous Solubility | Primary Application |
| 2-Aminobenzamide | 136.15 | 0.35 (logP) | 2.82 (Basic) | ~5.0 g/L | Synthetic Scaffold / Fragment |
| Entinostat (MS-275) | 376.40 | 1.92 (logD) | ~7.4 | LogS -3.81 | Class I HDAC Inhibitor |
| Novel Benzamide KDACi | ~450 - 500 | 2.5 - 4.8 (logD) | Variable | LogS -4.8 to -6.5 | Anti-cancer Therapeutics |
| 5-Styrylbenzamides | ~300 - 450 | > 3.0 (logP) | Variable | Low | Cholinesterase Inhibitors |
Data synthesized from authoritative chemical databases and recent medicinal chemistry literature 2, 3, 4.
Experimental Methodologies for Physicochemical Profiling
Accurate physicochemical profiling cannot rely solely on computational predictions (clogP/cpKa). Intramolecular interactions, tautomerism, and complex solvation dynamics require rigorous empirical validation. Below are the self-validating protocols designed to accurately measure these properties.
Experimental workflow for determining pKa and logP of aminobenzamide derivatives.
Protocol 1: Determination of pKa via Co-solvent Potentiometric Titration
Causality: Highly substituted aminobenzamides (e.g., HDAC inhibitors) exhibit notoriously poor aqueous solubility, making standard aqueous titration impossible. By utilizing a methanol/water co-solvent system and applying the Yasuda-Shedlovsky extrapolation 5, we can accurately determine the true thermodynamic aqueous pKa.
-
Standardization: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Solvent Preparation: Prepare mixtures of methanol and water (e.g., 30%, 40%, 50%, 60% v/v methanol) with a constant ionic strength (0.15 M KCl) to mimic physiological osmolarity.
-
Titration: Dissolve the aminobenzamide analyte (1-2 mg) in the co-solvent mixtures. Titrate with standardized 0.1 M NaOH or HCl under an inert argon atmosphere to prevent CO2 absorption.
-
Data Analysis & Self-Validation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Perform a Yasuda-Shedlovsky linear extrapolation to a 100% aqueous environment. Validation step: Run a reference compound with a known pKa (e.g., propranolol) alongside the unknown batch to validate the extrapolation accuracy.
Protocol 2: Determination of logP/logD via Shake-Flask and LC-MS/MS
Causality: While computational tools provide baseline estimates, intramolecular hydrogen bonding in aminobenzamides often causes significant deviations from predicted lipophilicity. The shake-flask method, coupled with LC-MS/MS, provides empirical thermodynamic partitioning data even for highly lipophilic compounds where aqueous phase concentrations are minute 6.
-
Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP of unionized species) by stirring them together vigorously for 24 hours.
-
Partitioning: Dissolve the aminobenzamide in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol in a borosilicate glass vial.
-
Equilibration: Shake the vials mechanically at 25 °C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.
-
Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the aminobenzamide in each phase using LC-MS/MS.
-
Validation: Calculate logP = log([Concentration in Octanol] /[Concentration in Water]). Validation step: Run a reference standard (e.g., diclofenac) simultaneously to verify the absence of phase cross-contamination and ensure system suitability.
Structure-Property Relationships (SPR) in Medicinal Chemistry
The physicochemical properties of aminobenzamides are directly tied to their therapeutic efficacy. A prime example is their use as zinc-binding groups (ZBGs) in HDAC inhibitors 7. The basicity of the amine (pKa ~2.8) and the geometry of the amide allow for bidentate chelation of the zinc ion in the HDAC active site.
However, achieving the correct balance of lipophilicity is paramount. For instance, modifying the capping group of an aminobenzamide HDAC inhibitor with a trifluoromethyl moiety increases the logD, driving better cellular penetration and exploiting the hydrophobic enzyme surface topology 3. Conversely, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, high plasma protein binding, and off-target toxicity, necessitating careful iterative SPR optimization using the protocols outlined above.
Conclusion
The substituted aminobenzamide scaffold is a masterclass in how subtle structural modifications—such as N-alkylation or ring halogenation—can fundamentally alter a molecule's physicochemical profile. By understanding the causality behind intramolecular hydrogen bonding and employing rigorous, self-validating empirical methods to measure pKa and logP, drug development professionals can rationally design aminobenzamide derivatives with optimized ADME/Tox profiles and superior target engagement.
References
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Mphahlele, M. J., et al. "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides". NIH / PMC.[Link]
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Various Authors. "Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents". PMC. [Link]
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Various Authors. "Physico-Chemical Profiling of Antidepressive Sertraline: Solubility,Ionisation, Lipophilicity". BenthamDirect. [Link]
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Various Authors. "In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives". PMC. [Link]
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Various Authors. "Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates". ResearchGate.[Link]
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The 2-Aminobenzamide Scaffold: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzamide scaffold, a seemingly simple aromatic structure, has carved a significant niche in the landscape of medicinal chemistry. Its journey, from early synthetic explorations to its current status as a "privileged scaffold" in a multitude of therapeutic agents, is a compelling narrative of chemical versatility and evolving pharmacological understanding. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-aminobenzamide and its derivatives. We will delve into the foundational synthetic methodologies, explore its remarkable evolution in drug discovery, and present detailed protocols and quantitative data to empower researchers in their pursuit of novel therapeutics built upon this versatile core.
A Historical Perspective: The Genesis of a Privileged Scaffold
The story of 2-aminobenzamide, also known as anthranilamide, is deeply intertwined with the chemistry of its precursors. While a single, definitive "discovery" is difficult to pinpoint, its emergence is a testament to the foundational work on anthranilic acid derivatives in the early to mid-20th century.
A pivotal moment in this history was the discovery and exploration of isatoic anhydride. The work of Friedländer and Wleügel laid the groundwork for the synthesis of a variety of related compounds, including 2-aminobenzamide.[1][2] By the mid-20th century, the reaction of isatoic anhydride with ammonia to produce anthranilamide was a known transformation. A significant publication by R.P. Staiger and E.C. Wagner in 1948 detailed the reaction of isatoic anhydride with aqueous ammonia, providing a clear synthetic route to this intriguing molecule.[1] This work also hinted at earlier, less defined observations of "abnormal" products from this reaction, suggesting a history that may stretch further back in the annals of organic chemistry.[1]
Initially, 2-aminobenzamide was likely regarded as a simple chemical intermediate. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the inherent structural features of the 2-aminobenzamide core—a primary aromatic amine and an amide group in close proximity—were recognized for their potential to engage in specific biological interactions. This realization marked the beginning of its ascent as a valuable pharmacophore.
The Evolution of Synthetic Strategies
The accessibility of the 2-aminobenzamide scaffold has been a key driver of its widespread use. Over the decades, a variety of synthetic methods have been developed, ranging from classical approaches to more modern, efficient techniques.
The Isatoic Anhydride Route: A Classic and Versatile Approach
The reaction of isatoic anhydride with amines remains one of the most common and versatile methods for the synthesis of 2-aminobenzamide and its N-substituted derivatives. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.[3][4]
isatoic_anhydride [label="Isatoic Anhydride"]; amine [label="Amine (R-NH2)"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed]; ring_opened [label="Ring-Opened Intermediate", shape=ellipse, style=dashed]; co2 [label="CO2", shape=ellipse]; aminobenzamide [label="2-Aminobenzamide Derivative"];
isatoic_anhydride -> intermediate [label="+ R-NH2"]; amine -> intermediate; intermediate -> ring_opened [label="Ring Opening"]; ring_opened -> aminobenzamide [label="- CO2"]; ring_opened -> co2; }
Figure 1: General reaction scheme for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.
Experimental Protocol: Synthesis of 2-Aminobenzamide from Isatoic Anhydride [1][3]
-
Materials:
-
Isatoic anhydride
-
Aqueous ammonia (25%) or other primary amine
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
To this solution, add the amine (e.g., aqueous ammonia, 1-1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-aminobenzamide.
-
Dry the purified crystals under vacuum.
-
Alternative Synthesis from Anthranilic Acid
While the isatoic anhydride route is prevalent, alternative methods provide flexibility and access to different starting materials. One such method involves the direct reaction of anthranilic acid with thiosemicarbazide in the presence of an acid catalyst.[5]
Experimental Protocol: Synthesis of 2-Aminobenzamide from Anthranilic Acid and Thiosemicarbazide [5]
-
Materials:
-
Anthranilic acid
-
Thiosemicarbazide
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Sodium acetate
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent), thiosemicarbazide (1 equivalent), sodium acetate, and distilled water.
-
Add a catalytic amount of sulfuric acid and acetic acid to the mixture.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully.
-
The product can be isolated by filtration and purified by recrystallization.
-
The Pharmacological Ascendance: A Scaffold for Diverse Biological Targets
The true significance of the 2-aminobenzamide scaffold lies in its remarkable ability to serve as a foundation for a wide array of biologically active molecules. Its evolution in drug discovery has seen it transition from the core of simple antimicrobials to highly specific inhibitors of key enzymes implicated in cancer and other diseases.
Antimicrobial and Antiviral Activity
Early investigations into the biological properties of 2-aminobenzamide derivatives revealed their potential as antimicrobial agents.[3][6] These compounds have been shown to be effective against a range of bacterial and fungal strains.[3][7] More recently, the scaffold has been explored for its antiviral properties, with certain derivatives showing promising activity against viruses such as the herpes simplex virus (HSV) and even HIV.[4][8]
Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives
| Compound | Target Organism | Activity | Reference |
| Derivative 5 | Aspergillus fumigatus | More potent than Clotrimazole | [3][7] |
| SNX-25a | Herpes Simplex Virus-1 (HSV-1) | EC50 values close to acyclovir | [8] |
| AH0109 | Human Immunodeficiency Virus-1 (HIV-1) | EC50 of 0.7 µM | [4] |
A Revolution in Oncology: Targeting Key Cancer Pathways
The most profound impact of the 2-aminobenzamide scaffold has arguably been in the field of oncology. Its unique structural features have made it an ideal starting point for the design of inhibitors targeting several classes of enzymes that are critical for cancer cell survival and proliferation.
The 2-aminobenzamide moiety has emerged as a key pharmacophore in the design of histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in epigenetic regulation by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. The amino group of the 2-aminobenzamide scaffold coordinates with the zinc ion in the active site of the HDAC enzyme, a critical interaction for inhibitory activity.[1][9]
HDAC [label="HDAC Enzyme"]; Histone [label="Acetylated Histone"]; Deacetylation [label="Deacetylation", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Silencing [label="Gene Silencing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminobenzamide [label="2-Aminobenzamide\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=diamond, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation_Maintained [label="Histone Acetylation\nMaintained", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Tumor Suppressor\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
Histone -> Deacetylation; HDAC -> Deacetylation; Deacetylation -> Gene_Silencing; Aminobenzamide -> Inhibition; HDAC -> Inhibition; Inhibition -> Acetylation_Maintained [style=dotted]; Acetylation_Maintained -> Gene_Expression; }
Figure 2: Mechanism of action of 2-aminobenzamide-based HDAC inhibitors.
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibiting Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. 2-Aminobenzamide derivatives have been developed as potent and selective Hsp90 inhibitors, with the benzamide moiety mimicking the binding of ATP in the N-terminal domain of the protein.[2][10]
PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated cancers. The benzamide core is a well-established pharmacophore for PARP inhibition, with early inhibitors like 3-aminobenzamide paving the way for the development of more potent and selective drugs. These inhibitors compete with NAD+ at the catalytic site of PARP, preventing the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication, which is lethal to cancer cells with compromised homologous recombination repair.[11][12]
DNA_SSB [label="DNA Single-Strand\nBreak (SSB)"]; PARP [label="PARP Enzyme"]; NAD [label="NAD+"]; PAR [label="PAR Polymer\nSynthesis", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Repair_Proteins [label="Recruitment of\nDNA Repair Proteins"]; SSB_Repair [label="SSB Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzamide_PARPi [label="2-Aminobenzamide\nPARP Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=diamond, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; DSB_Formation [label="Double-Strand Break\n(DSB) Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis in\nBRCA-deficient cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DNA_SSB -> PARP [label="activates"]; PARP -> PAR [label="catalyzes"]; NAD -> PAR; PAR -> Repair_Proteins; Repair_Proteins -> SSB_Repair; Aminobenzamide_PARPi -> Inhibition; PARP -> Inhibition; Inhibition -> DSB_Formation [label="leads to"]; DSB_Formation -> Apoptosis; }
Figure 3: Mechanism of action of 2-aminobenzamide-based PARP inhibitors.
The 2-aminobenzamide scaffold has also been successfully employed in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-aminobenzamide have been shown to inhibit various kinases, including Aurora kinases and protein kinase CK1δ, by competing with ATP for the kinase's binding site.[2][13]
Table 2: Inhibitory Activity of Selected 2-Aminobenzamide Derivatives against Cancer-Related Enzymes
| Derivative | Target Enzyme | IC50 Value | Reference |
| HDAC Inhibitors | |||
| Compound 26c | HDAC3 | 11.68-fold selective over pan-HDACs | [6] |
| Compound 15k | HDAC3-NCoR2 | 6 nM | [3] |
| Hsp90 Inhibitors | |||
| SNX-2112 | Hsp90 | Her2 IC50 = 11 nM, HT-29 IC50 = 3 nM | [10] |
| PARP Inhibitors | |||
| 3-Aminobenzamide | PARP | ~50 nM in CHO cells | [12] |
| Kinase Inhibitors | |||
| Compound 23 | CK1δ | 98.6 nM | [2][13] |
| Compound 6m | Aurora Kinase | Comparable to SNS-314 | [13] |
Emerging Therapeutic Frontiers: Anti-inflammatory and Beyond
The versatility of the 2-aminobenzamide scaffold continues to be explored in new therapeutic areas. Research has indicated its potential as a source of anti-inflammatory agents.[10] Furthermore, derivatives are being investigated for a range of other applications, underscoring the enduring relevance of this remarkable chemical entity.
Conclusion and Future Outlook
The journey of the 2-aminobenzamide scaffold from a simple organic molecule to a cornerstone of modern drug discovery is a powerful illustration of the synergy between synthetic chemistry and pharmacology. Its inherent structural features, coupled with the relative ease of its synthesis and derivatization, have cemented its status as a privileged scaffold. The diverse range of biological targets that can be modulated by 2-aminobenzamide-based compounds is a testament to its chemical versatility.
As our understanding of disease biology deepens, the 2-aminobenzamide scaffold will undoubtedly continue to serve as a valuable starting point for the design of novel, highly specific, and effective therapeutic agents. The ongoing exploration of new synthetic methodologies and the application of computational design will further expand the chemical space accessible from this remarkable core, ensuring its continued prominence in the future of medicinal chemistry.
References
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Huang, K. H., et al. (2009). Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 52(14), 4288–4305. Available from: [Link][2][10]
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Chen, Y., et al. (2012). Anti-herpes simplex virus efficacies of 2-aminobenzamide derivatives as novel HSP90 inhibitors. Antiviral Research, 95(1), 15-22. Available from: [Link][8]
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Da Settimo, A., et al. (1992). Synthesis and antiinflammatory properties of 2-aminobenzimidazole derivatives. Il Farmaco, 47(10), 1293-1313. Available from: [Link][10]
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Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. Available from: [Link][12]
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Zheng, X., et al. (2011). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4790. Available from: [Link][13]
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Naseer, M. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. Available from: [Link][3][4][6][7][14]
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Hassan, A. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 163. Available from: [Link][15]
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Chatpalliwar, V. A., et al. (2017). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. Novel Approaches in Drug Designing & Development, 3(2), 36-45. Available from: [Link][16]
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Pokharkar, R. D., & Funde, P. E. (2008). Synthesis and Antibacterial Activity of 2-aminobenzamide in Presence of Thiosemicarbazide, Acetic Acid, H2SO4. PharmacologyOnLine, 1, 55-61. Available from: [Link][5][17]
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He, H., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Chembiochem, 16(7), 1095-1103. Available from: [Link][1]
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Mandal, P. K., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Medicinal Chemistry, 159, 134-147. Available from: [Link][6]
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Bolden, J. E., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1585. Available from: [Link][9]
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D'souza, C., et al. (2013). Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. PLoS One, 8(8), e71382. Available from: [Link][4]
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Zuercher, W. J., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. Available from: [Link]
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Rose, P. D., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 209. Available from: [Link][5]
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Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(8), 2633-2643. Available from: [Link][18]
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Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. Available from: [Link][3][7][14]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. British Journal of Cancer, 116(3), 245-251. Available from: [Link][7]
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Cai, J., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 96, 1-13. Available from: [Link][19]
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Li, H., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14032-14051. Available from: [Link][20]
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Sun, C., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6889-6897. Available from: [Link][3]
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Li, Y., et al. (2022). Molecular mechanism of PARP inhibitor resistance. Biomarker Research, 10(1), 1-13. Available from: [Link][21]
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Unveiling the Molecular Architecture: A Comprehensive Guide to the Structural Elucidation of Novel 2-Aminobenzamide Derivatives
Executive Summary
As the pharmaceutical landscape increasingly targets epigenetic modulation, 2-aminobenzamide derivatives have emerged as a privileged scaffold, primarily serving as the zinc-binding group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors[1],[2]. Compounds such as Entinostat (MS-275) and Mocetinostat rely on this core for their pharmacological efficacy[2]. However, the structural elucidation of novel 2-aminobenzamides is rarely a simple exercise in functional group identification. It requires a rigorous, self-validating analytical strategy to confirm regiochemistry, stereoelectronic properties, and dynamic conformational states.
This whitepaper, written from the perspective of a Senior Application Scientist, details the definitive methodologies—spanning High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography—required to unambiguously elucidate the structure of novel 2-aminobenzamide compounds.
The Analytical Strategy: A Self-Validating Paradigm
Structural elucidation must never rely on a single analytical vector. Instead, it requires orthogonal techniques that cross-validate one another. For 2-aminobenzamides, the core challenge lies in proving the exact connectivity between the benzamide core, the linker, and the capping group, while accounting for the tautomeric flexibility of the primary amine and amide bonds[3].
The workflow below illustrates the causal relationship between our chosen techniques: HRMS provides the exact atomic inventory, NMR maps the spatial and covalent framework, and X-ray crystallography anchors the 3D conformation.
Figure 1: Multimodal workflow for the structural elucidation of 2-aminobenzamides.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling
The Causality of Ionization Choice
While traditional Electron Ionization (EI) can yield a molecular ion at m/z 136 for the unsubstituted 2-aminobenzamide core, complex derivatives with extended linkers are often thermally labile and undergo excessive in-source fragmentation[1]. Therefore, Electrospray Ionization (ESI) is the mandatory choice. ESI provides a soft ionization environment, ensuring the intact protonated molecule[M+H]⁺ is preserved for exact mass determination (typically within < 2 ppm error)[1],[4].
MS/MS Fragmentation Mapping
The structural hallmark of a 2-aminobenzamide in tandem mass spectrometry (MS/MS) is the predictable cleavage of the amide bond via Collision-Induced Dissociation (CID). Because the amide nitrogen is protonated during ESI, the C-N bond weakens, leading to the expulsion of the linker/capping amine and the formation of a highly stable 2-aminobenzoyl cation.
Table 1: Quantitative MS/MS Fragmentation Data for 2-Aminobenzamides
| Precursor Ion | Characteristic Fragment (m/z) | Structural Assignment | Mechanistic Causality |
| [M+H]⁺ | ~120.04 (Unsubstituted core) | [C₇H₆NO]⁺ | Cleavage of the amide C-N bond, yielding the 2-aminobenzoyl acylium ion. |
| [M+H]⁺ | ~92.05 | [C₆H₆N]⁺ | Subsequent loss of neutral CO from the m/z 120 acylium fragment. |
| [M+H]⁺ | Variable | Linker-Capping Group | Neutral loss of the benzamide core; confirms the mass of the hydrophobic cap. |
Nuclear Magnetic Resonance (NMR): Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of structural elucidation. For 2-aminobenzamides, it is crucial for determining the substitution pattern on the aromatic ring, which directly dictates pharmacological selectivity. For instance, substitution at the 4-position with fluorine increases selectivity for HDAC3, whereas bulky substitutions at the 5-position (e.g., a thienyl or phenyl group) drive selectivity toward HDAC1 and HDAC2[5],[6].
Diagnostic 1D NMR Signals
-
Aromatic Protons (δ 6.5–8.0 ppm): Splitting patterns (doublets, triplets, or complex multiplets) unambiguously define the regiochemistry of ring substitutions[1].
-
Amine Protons (-NH₂, δ 6.0–7.0 ppm): Typically appear as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus and intermediate proton exchange rates[1].
-
Amide Protons (-CONH-, δ 7.5–8.5 ppm): Often appear as two distinct, non-equivalent resonances. This is caused by the partial double-bond character of the C-N bond, which hinders free rotation and creates distinct spatial environments[1].
Table 2: Representative NMR Data for the 2-Aminobenzamide Core
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |
| ¹H | 6.5 - 8.0 | Multiplets | Splitting pattern dictates the substitution on the benzamide ring. |
| ¹H | ~6.0 - 7.0 | Broad Singlet | Confirms primary amine; shift is highly dependent on H-bonding. |
| ¹H | 7.5 - 8.5 | Broad Singlets | Non-equivalence indicates hindered C-N bond rotation. |
| ¹³C | 167.0 - 170.0 | Singlet | Deshielded carbonyl carbon; critical anchor point for HMBC. |
| ¹³C | 148.0 - 151.0 | Singlet | Shielded relative to typical aromatic carbons due to N lone pair. |
2D NMR: Establishing Connectivity via HMBC
To prove that the synthesized linker is covalently attached to the benzamide core, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range (²J and ³J) couplings between protons and carbons. A ³J correlation from the first methylene protons of the linker to the benzamide carbonyl carbon is the definitive proof of successful amide coupling.
Figure 2: Key HMBC NMR correlations establishing the benzamide-linker connectivity.
Step-by-Step Protocol: Self-Validating NMR Acquisition
To ensure data integrity, every analytical protocol must be self-validating. The following workflow guarantees that the compound remains stable throughout the lengthy 2D NMR acquisition process.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve 5–10 mg of the purified 2-aminobenzamide derivative in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆)[4].
-
Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation, yielding sharper, more resolved signals for the critical -NH₂ and -CONH- protons. Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Step 2: Pre-Acquisition ¹H Profiling
-
Action: Acquire a standard ¹H NMR spectrum (16 scans).
-
Causality: This establishes a baseline fingerprint, confirming the sample is fully dissolved, properly shimmed, and free of paramagnetic impurities before committing to 12+ hours of 2D acquisition.
Step 3: 2D Correlation Mapping
-
Action: Acquire ¹³C{¹H} NMR (minimum 512 scans) to map the carbon framework. Follow with HSQC (to map directly attached ¹H-¹³C pairs) and HMBC (optimized for long-range couplings, J = 8 Hz).
Step 4: Post-Acquisition Integrity Check (The Validation Step)
-
Action: Re-acquire the ¹H NMR spectrum (16 scans) and overlay it with the spectrum from Step 2.
-
Causality: If the pre- and post-acquisition spectra are perfectly superimposable, it definitively proves the compound did not degrade, oxidize, or undergo tautomeric shifts during the extended acquisition time. The 2D dataset is officially validated.
Conformational Dynamics: Tautomerism and X-Ray Crystallography
Structural elucidation is not complete without understanding the 3D spatial arrangement of the molecule. 2-Aminobenzamides are highly prone to tautomerism and intramolecular hydrogen bonding[3].
Infrared (IR) spectroscopy often reveals complex stretching bands in the 3460–3270 cm⁻¹ region, indicative of both free and hydrogen-bonded N-H stretches[4]. Crystallographic data frequently demonstrates that the 2-amino group acts as a hydrogen bond donor to the adjacent amide carbonyl oxygen. This intramolecular interaction forms a pseudo-six-membered ring, effectively "closing" the pharmacophore site[3]. Understanding this dynamic is critical for drug developers, as the "open" form is required for the 2-aminobenzamide to act as a bidentate chelator to the zinc ion in the active site of HDAC enzymes[2].
Conclusion
The structural elucidation of novel 2-aminobenzamide compounds demands a rigorous, multi-faceted approach. By combining the exact mass capabilities of HRMS, the connectivity mapping of 2D NMR, and the conformational insights of X-ray crystallography, researchers can confidently validate their synthetic architectures. Adhering to self-validating protocols ensures that the resulting structural data is not only accurate but robust enough to support advanced structure-activity relationship (SAR) studies and downstream clinical development.
References
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Structural Regions of 5-Thienyl-Substituted 2-Aminobenzamide type HDAC Inhibitors. ResearchGate.[Link]
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Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neuroscience.[Link]
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.[Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PubMed Central (PMC).[Link]
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Engineering Supramolecular Architectures: A Technical Guide to the Self-Assembly of Benzene-1,3,5-tricarboxamide (BTA)
Executive Summary
The non-covalent synthesis of complex architectures from discrete small molecules represents a frontier in advanced materials and nanomedicine. Among the most privileged scaffolds for supramolecular polymerization is benzene-1,3,5-tricarboxamide (BTA) . Characterized by a C3 -symmetric aromatic core and three equatorial amide groups, BTA derivatives undergo highly ordered, one-dimensional self-assembly. This whitepaper provides an in-depth mechanistic analysis, thermodynamic framework, and validated experimental protocols for researchers and drug development professionals looking to harness BTA self-assembly for responsive nanomaterials and therapeutics.
Mechanistic Foundations of BTA Self-Assembly
The self-assembly of BTA is driven by a synergistic interplay of non-covalent forces: three-fold intermolecular hydrogen bonding between the amide groups, π−π stacking of the central benzene rings, and solvophobic effects dictated by the peripheral substituents.
Unlike simple step-growth (isodesmic) polymerization, BTA typically follows a nucleation-elongation (cooperative) mechanism . The initial dimerization is thermodynamically disfavored (the nucleation penalty) due to the entropic cost of restricting the monomers. However, once a critical nucleus is formed, subsequent monomer addition becomes highly favorable. Atomistic molecular dynamics (MD) simulations reveal that the ground state structure of the BTA dimer contains two donor hydrogen bonds and one acceptor hydrogen bond, rather than a fully satisfied three-donor state[1]. In nonpolar solvents like n-nonane, the solvated dimer of hexyl-tail BTA is stabilized by approximately 13 kcal/mol relative to the isolated monomers, driving the spontaneous formation of long, helical hexagonal columnar stacks[1].
Diagram 1: Thermodynamic pathway and driving forces of BTA cooperative self-assembly.
Thermodynamic Parameters and Solvent Effects
The degree of cooperativity in BTA self-assembly is highly sensitive to the solvent environment. The cooperativity parameter ( σ ), defined as the ratio of the nucleation equilibrium constant ( Kn ) to the elongation equilibrium constant ( Ke ), dictates the sharpness of the transition. A smaller σ indicates higher cooperativity. For instance, the self-assembly of chiral BTA (R)-1 exhibits stronger cooperativity in n-heptane ( σ=5.7×10−7 ) compared to methylcyclohexane ( σ=3.7×10−6 )[2].
Quantitative Thermodynamic Summary
The following table summarizes key thermodynamic parameters extracted from authoritative studies on BTA derivatives:
| BTA System | Solvent / State | Thermodynamic Parameter | Value | Reference |
| BTA (hexyl tails) | n-nonane | Solvation Free Energy ( ΔG ) | ≈−13 kcal/mol | [1] |
| BTA (R)-1 | n-heptane | Cooperativity Parameter ( σ ) | 5.7×10−7 | [2] |
| BTA (R)-1 | Methylcyclohexane | Cooperativity Parameter ( σ ) | 3.7×10−6 | [2] |
| BTA-3AZO | Bulk (Solid State) | Exothermic Transition ( ΔH ) | 43.3 kJ/mol (at 141.4 °C) | [3] |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the study of BTA self-assembly requires strict control over thermal history and concentration. The following protocols outline the standard workflow for inducing and quantifying cooperative self-assembly.
Protocol 1: Solvent-Induced Self-Assembly and Thermal Annealing
-
Step 1: Solvent Selection & Dissolution. Dissolve the BTA derivative in a non-competing, apolar solvent (e.g., methylcyclohexane or n-heptane) at a known concentration (e.g., 10–50 μ M).
-
Causality: Apolar solvents prevent competitive hydrogen bonding with the BTA amide groups, ensuring that intermolecular BTA-BTA hydrogen bonds exclusively drive the assembly process.
-
-
Step 2: Thermal Annealing. Heat the sealed sample to >90 °C for 15 minutes.
-
Causality: Heating breaks kinetically trapped, amorphous aggregates. This resets the system to a monomeric, isotropic state, ensuring that subsequent cooling follows a true thermodynamic equilibrium pathway rather than a kinetic trap.
-
-
Step 3: Controlled Cooling. Cool the sample to 20 °C at a strictly controlled rate of 1 °C/min.
-
Causality: A slow, controlled cooling rate allows the system to navigate the thermodynamic nucleation penalty smoothly, favoring the highly ordered helical elongation pathway over random precipitation.
-
Protocol 2: Spectroscopic Elucidation of Thermodynamics
-
Step 1: Spectroscopic Monitoring. Monitor the cooling process using Circular Dichroism (CD) and UV-Vis spectroscopy simultaneously (e.g., tracking the CD effect at 225 nm).
-
Causality: CD is exquisitely sensitive to chiral amplification. When achiral or weakly chiral BTA monomers lock into a macroscopic helical stack, a massive Cotton effect emerges, serving as a direct proxy for the degree of polymerization.
-
-
Step 2: Cooling Curve Generation. Plot the molar ellipticity (from CD) or absorbance (from UV-Vis) against temperature.
-
Causality: The resulting non-linear, sigmoidal curve pinpoints the critical elongation temperature ( Te ), the exact thermal threshold where polymer elongation outpaces depolymerization.
-
-
Step 3: Mathematical Fitting. Fit the cooling curve data to the Meijer-Ten Eikelder (MB) thermodynamic model.
-
Causality: This mathematical fitting is required to differentiate between isodesmic and cooperative mechanisms, allowing the researcher to extract the precise cooperativity parameter ( σ ) and the elongation enthalpy ( ΔHe )[2].
-
Diagram 2: Experimental workflow for thermodynamic analysis of BTA supramolecular polymers.
Polymorphism and Biological Translation
The modularity of the BTA scaffold allows researchers to tune its macroscopic morphology by altering its peripheral substituents. This structural polymorphism is highly relevant for drug delivery and biomaterials.
Morphological Tuning via Periphery Design
By modifying the balance of hydrophobic alkyl chains and hydrophilic polyethylene glycol (PEG) chains, BTA derivatives can be directed to form distinct nanostructures in aqueous environments. Research demonstrates that BTA analogues with dialkyl and mono-PEG functionalization self-assemble into nanotapes , whereas monoalkyl and di-PEG substituents form micelles [4]. Notably, these specific architectures exhibit selective, dose-dependent cytotoxicity toward breast cancer cells over healthy fibroblast controls, retaining their structural integrity even in acidic tumor-like conditions (low pH)[4].
Furthermore, introducing carboxylic acid groups at the end of the solubilizing chains induces rich polymorphism. Depending on the exact molecular design and temperature, these functionalized BTAs can reversibly transition between one-dimensional fibers, 2D membranes, and hollow nanotubes, evidenced by thermal transitions with distinct isosbestic points (e.g., at 198 nm) in UV-Vis profiles[5].
The Stability-Responsiveness Trade-off in Biological Media
Translating BTA supramolecular polymers into in vivo clinical applications requires overcoming the "stability-responsiveness trade-off." While the non-covalent nature of BTA allows for excellent stimuli-responsiveness (e.g., photo-responsive drug release), it also makes the assemblies vulnerable to premature disassembly upon extreme dilution or interaction with blood proteins[6]. Recent studies emphasize that intrinsic supramolecular robustness in pure solvents does not perfectly correlate with stability in biological environments; the disassembly pathway is strongly influenced by competitive protein interactions, necessitating careful engineering of the hydrophobic core to shield the hydrogen-bonding network during systemic circulation[6].
Conclusion
Benzene-1,3,5-tricarboxamide (BTA) remains a cornerstone molecule in the field of supramolecular chemistry. By understanding the thermodynamic causality behind its nucleation-elongation mechanism and applying rigorous, controlled experimental protocols, researchers can engineer highly ordered, responsive nanomaterials. As the field advances, the strategic manipulation of BTA polymorphism will continue to unlock novel applications in targeted drug delivery and adaptive biomaterials.
References
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Supramolecular Polymerization of Benzene-1,3,5-tricarboxamide: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]
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Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. Accounts of Chemical Research - ACS Publications. Available at:[Link]
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Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5-Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating Films. ACS Applied Materials & Interfaces. Available at:[Link]
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Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society (PMC). Available at:[Link]
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Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability-Responsiveness Trade-off. Journal of the American Chemical Society (PubMed). Available at:[Link]
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Micelle and Nanotape Formation of Benzene Tricarboxamide Analogues with Selective Cancer Cell Cytotoxicity. Biomacromolecules (PMC). Available at:[Link]
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The Multifaceted Biological Potential of 2-Aminobenzamide Derivatives: A Technical Guide for Drug Discovery
The 2-aminobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the core biological activities of 2-aminobenzamide derivatives, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.
The 2-Aminobenzamide Core: A Foundation for Diverse Biological Activity
The 2-aminobenzamide moiety, characterized by a benzamide ring substituted with an amino group at the ortho position, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors. This arrangement facilitates interactions with the active sites of various enzymes and receptors, making it an ideal starting point for the development of targeted inhibitors. The versatility of this scaffold lies in the ease with which substitutions can be made at various positions on the aromatic ring and the amide nitrogen, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Inhibition of Histone Deacetylases (HDACs) for Cancer Therapy
One of the most extensively studied applications of 2-aminobenzamide derivatives is in the realm of oncology, specifically as inhibitors of histone deacetylases (HDACs).[1][2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Mechanism of Action: 2-Aminobenzamide-based HDAC inhibitors typically function by chelating the zinc ion present in the active site of class I, II, and IV HDACs.[4][5] The 2-amino group and the adjacent amide carbonyl form a bidentate ligand that coordinates with the zinc cofactor, effectively blocking the catalytic activity of the enzyme. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][3][4]
Several 2-aminobenzamide derivatives have shown potent and selective inhibitory activity against specific HDAC isoforms. For instance, some derivatives exhibit selectivity for HDAC1 and HDAC2 over other isoforms, which may lead to a more favorable therapeutic window with reduced off-target effects.[2][3]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of 2-aminobenzamide derivatives against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
2-Aminobenzamide derivative to be tested
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In the microplate, add the assay buffer, the HDAC enzyme, and either the test compound, positive control, or vehicle (negative control).
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Targeting DNA Repair Pathways: 2-Aminobenzamide Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP can lead to synthetic lethality.
Mechanism of Action: 3-Aminobenzamide, an isomer of 2-aminobenzamide, is a well-established first-generation PARP inhibitor.[6][7][8][9] These inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes.[6] By binding to the nicotinamide-binding pocket of the PARP catalytic domain, they prevent the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair factors to the site of damage.[7][10] This "trapping" of PARP on DNA leads to the accumulation of unresolved DNA lesions, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with defective homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.
The development of more potent and selective PARP inhibitors based on the benzamide scaffold has led to the approval of several drugs for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.
Experimental Workflow: Assessing PARP Inhibition and Synthetic Lethality
Caption: Workflow for evaluating 2-aminobenzamide-based PARP inhibitors.
Antimicrobial and Antifungal Applications
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. 2-Aminobenzamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12][13][14]
Mechanism of Action: The precise mechanisms by which 2-aminobenzamide derivatives exert their antimicrobial effects are still under investigation and likely vary depending on the specific derivative and the target organism. Some proposed mechanisms include the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis. For example, some derivatives have been found to be potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa.[15]
One study reported that a series of 2-aminobenzamide derivatives synthesized from isatoic anhydride exhibited significant antimicrobial and antifungal activity.[11][13][14] Notably, one compound showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[12][13][14]
Data Summary: Antimicrobial Activity of 2-Aminobenzamide Derivatives
| Compound ID | Target Organism | Activity (e.g., MIC, Inhibition Zone) | Reference |
| Compound 5 | Aspergillus fumigatus | More potent than Clotrimazole | [12][13] |
| Series 1-10 | Bacillus subtilis, Staphylococcus aureus | Moderate to good antibacterial activity | [11][13] |
| Series 1-10 | Pseudomonas aeruginosa, Escherichia coli | Moderate antibacterial activity | [11][13] |
| Series 1-10 | Saccharomyces cerevisiae, Candida albicans | Moderate to good antifungal activity | [11][13] |
Expanding Horizons: Other Therapeutic Applications
The biological potential of 2-aminobenzamide derivatives extends beyond the aforementioned areas, with emerging research highlighting their utility in a variety of other therapeutic contexts.
-
Antithrombotic Agents: Certain 2-aminobenzamide derivatives have been identified as potent and orally active antithrombotic agents.[16][17] These compounds are being investigated as inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade.[16] Some derivatives have shown antithrombotic activity comparable to clinically used drugs like aspirin and warfarin, but with a potentially lower risk of bleeding.[16][17]
-
Glucokinase Activators: In the context of type 2 diabetes, 2-aminobenzamide derivatives have been designed as glucokinase (GK) activators.[18] Glucokinase plays a key role in glucose sensing in pancreatic β-cells and hepatic glucose metabolism. Activating GK can enhance insulin secretion and glucose uptake, thereby lowering blood glucose levels.[18]
-
Anti-inflammatory Agents: Derivatives of the related 2-aminobenzimidazole scaffold have demonstrated anti-inflammatory and anti-arthritic properties.[19] These compounds have been shown to suppress the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory conditions like rheumatoid arthritis.[19]
-
Neuroprotection: The PARP-inhibiting properties of 3-aminobenzamide have been explored for their neuroprotective effects in models of neurodegenerative disorders and traumatic brain injury.[8] By reducing oxidative stress and preventing ATP depletion, these compounds may help preserve neuronal viability.[8]
-
Inhibitors of TRPC4 and TRPC5 Channels: 2-Aminobenzimidazole derivatives have been identified as novel inhibitors of TRPC4 and TRPC5 channels, which are implicated in various physiological and pathological processes.[20]
Synthesis of 2-Aminobenzamide Derivatives
A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a suitable amine.[11] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide. Microwave-assisted synthesis has also been employed to accelerate this transformation, offering a time-efficient and environmentally friendly alternative to conventional heating.[11][14]
Synthetic Scheme: General Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
Caption: General reaction scheme for the synthesis of 2-aminobenzamide derivatives.
Conclusion
The 2-aminobenzamide scaffold represents a highly versatile and valuable platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, thrombosis, metabolic disorders, and inflammation. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles, paving the way for the development of novel and effective therapeutic agents. Continued exploration of the chemical space around the 2-aminobenzamide nucleus, coupled with a deeper understanding of its interactions with various biological targets, will undoubtedly lead to the discovery of next-generation medicines to address a wide range of unmet medical needs.
References
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Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. PubMed. [Link]
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Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. Juniper Publishers. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]
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Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. [Link]
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]
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Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC. [Link]
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Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. PubMed. [Link]
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Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity. PubMed. [Link]
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PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. ResearchGate. [Link]
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Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. ResearchGate. [Link]
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2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
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(PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]
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Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]
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Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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Examples of previously reported 2-aminobenzamides and their inhibitory... ResearchGate. [Link]
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Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. Frontiers. [Link]
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Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. [Link]
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Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. Journal of Medicinal Chemistry. [Link]
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N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Semantic Scholar. [Link]
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Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. PMC. [Link]
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Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed. [Link]
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Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... ResearchGate. [Link]
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2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC. [Link]
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Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [Link]
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Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. PMC. [Link]
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Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. PMC. [Link]
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Advanced Synthesis and Self-Assembly of Chiral C3-Symmetric Benzene-1,3,5-Tricarboxamides (BTAs)
As we engineer supramolecular materials for applications ranging from biomimetic hydrogels for 3D cell culture to asymmetric catalysis, the structural fidelity of the monomeric building blocks is paramount. The synthesis of chiral C3-symmetric benzene-1,3,5-tricarboxamides (BTAs) represents a masterclass in leveraging simple covalent chemistry to program complex, non-covalent macroscopic behaviors.
As a Senior Application Scientist, I have observed that the primary bottleneck in translating supramolecular polymers from the bench to clinical drug development lies in the scalable, high-purity synthesis of these monomeric precursors. This whitepaper deconstructs the mechanistic causality behind BTA synthesis, provides self-validating experimental protocols, and establishes a rigorous analytical framework for their supramolecular assembly.
Mechanistic Foundations of BTA Architectures
The BTA molecule is a highly modular architecture consisting of three distinct domains:
-
The Core: A central benzene ring that dictates the C3-symmetry and provides the thermodynamic driving force for π−π stacking.
-
The Linker: Three amide groups that engage in highly directional, three-fold intermolecular hydrogen bonding.
-
The Peripheral Wedges: Chiral alkyl chains or peptide sequences that provide solubility and dictate the macroscopic helicity of the resulting polymer via steric constraints (the "Sergeants-and-Soldiers" effect).
When synthesized correctly, BTA monomers exist as isotropic species in polar solvents but undergo cooperative, isodesmic, or nucleation-elongation self-assembly in non-polar or aqueous media. This thermodynamic phase transition yields highly ordered, one-dimensional helical fibers [2].
Workflow of chiral BTA synthesis and cooperative supramolecular self-assembly.
Synthetic Methodologies: The Paradigm Shift to Solvent-Free Chemistry
Historically, BTA synthesis relied on base-catalyzed solution-phase amidation. While effective for complex peptide-BTA conjugates, this method is plagued by moderate yields (60–80%) and the generation of triethylamine hydrochloride salts, which complicate purification.
Recent advancements have pioneered a solvent-free mechanochemical approach [1].
Causality & Rationale: By eliminating the solvent and the tertiary amine base, we exploit Le Chatelier’s principle. Vigorous mechanical agitation of the neat reagents allows the reaction byproduct (HCl) to escape purely as a gas. This prevents the formation of oily intermediates that trap unreacted starting materials, driving the equilibrium forward rapidly and yielding >90% product in under 10 minutes.
Protocol 1: Solvent-Free Mechanochemical Synthesis of Chiral BTAs
Note: This protocol is optimized for liquid or low-melting-point chiral primary amines.
-
Reagent Preparation: In a fume hood, weigh 1.0 mmol of benzene-1,3,5-tricarbonyl chloride (trimesoyl chloride) and transfer it to a dry 50 mL round-bottom flask.
-
Amine Addition: Rapidly add 3.05 mmol (a slight stoichiometric excess to ensure complete substitution) of the optically pure chiral primary amine (e.g., (S)-3,7-dimethyloctylamine).
-
Mechanochemical Agitation: Immediately subject the mixture to vigorous mechanical stirring or vortexing at room temperature (20–25 °C).
-
Self-Validating System Checkpoint 1: Observe the immediate evolution of HCl gas. The reaction mixture will initially form a viscous, oily intermediate. Continuous, rapid agitation is critical here to prevent the oil from trapping unreacted core molecules.
-
-
Phase Transition: Continue agitation for 5–10 minutes.
-
Self-Validating System Checkpoint 2: The cessation of gas evolution and the spontaneous transition of the oily intermediate into a dry, crystalline solid intrinsically validates the completion of the three-fold amidation reaction.
-
-
Purification: Wash the resulting solid with cold methanol or hexane (depending on the specific alkyl wedge solubility) to remove the trace excess amine, followed by vacuum filtration.
-
Drying: Dry the purified chiral BTA under a high vacuum for 12 hours to remove residual moisture prior to supramolecular assembly.
Quantitative Yield and Efficiency Analysis
The superiority of the solvent-free method for standard alkyl-BTAs is evident when comparing thermodynamic and operational parameters against legacy solution-phase methods.
| Parameter | Solution-Phase Synthesis (Base-Catalyzed) | Solvent-Free Synthesis (Mechanochemical) [1] |
| Stoichiometry (Core:Amine) | 1 : 3.5 | 1 : 3.05 |
| Catalyst / Base | Triethylamine (Et₃N) | None |
| Reaction Medium | Dichloromethane / THF | None (Neat) |
| Reaction Time | 12 – 24 hours | 5 – 10 minutes |
| Average Yield | 60% – 78% | > 90% |
| Primary Byproduct | Et₃N·HCl (Solid salt) | HCl (Gas) |
| E-Factor (Environmental) | High (Requires solvent extraction) | Low (Direct precipitation) |
Supramolecular Polymerization & Analytical Validation
Synthesizing the monomer is only half the battle; the ultimate utility of BTAs in biological media or materials science depends on their controlled self-assembly [3].
Protocol 2: Thermodynamic Self-Assembly of BTA Helical Polymers
Causality & Rationale: BTA monomers must be forced out of their isotropic state. By shifting the solvent environment to a non-polar regime (e.g., methylcyclohexane) or an aqueous regime for PEGylated variants, the thermodynamic penalty of exposing the hydrophobic core drives π−π stacking. The lack of solvent competition allows the amides to lock the structure into a helix.
-
Monomer Dissolution: Dissolve the purified chiral BTA monomer in a minimal volume of a "good" competing solvent (e.g., THF) to ensure complete monomeric dispersion.
-
Solvent Exchange: Slowly inject the monomer solution into a large volume of a "bad" non-polar solvent to reach a final concentration of 1–5 mM.
-
Thermal Annealing: Heat the mixture to 90 °C to break any kinetically trapped aggregates.
-
Self-Validating System Checkpoint 1: The solution must become optically transparent, confirming the dissolution of all kinetic traps and the establishment of a purely monomeric baseline.
-
-
Controlled Cooling: Cool the solution at a controlled rate (1 °C/min) to room temperature.
-
Self-Validating System Checkpoint 2: The emergence of a gel-like state, increased viscosity, or a distinct Tyndall effect indicates the formation of entangled supramolecular polymers.
-
Analytical Validation Logic
To ensure trustworthiness in drug development pipelines, the transition from covalent monomer to non-covalent polymer must be spectroscopically validated.
Analytical validation logic for BTA monomers and their supramolecular assemblies.
Key Spectroscopic Markers:
-
FT-IR Spectroscopy: The most definitive proof of successful BTA assembly is the shift of the Amide I (C=O) stretch. Free amides appear at ~1650 cm⁻¹, whereas fully hydrogen-bonded BTA assemblies exhibit a sharp, characteristic peak at 1639 cm⁻¹ [1].
-
Circular Dichroism (CD): While the monomer exhibits negligible CD signals in the absorption region of the benzene core (~220-250 nm), the assembled helical polymer will display a strong Cotton effect, proving chiral amplification from the peripheral wedges into the macroscopic polymer backbone.
Conclusion
The synthesis of chiral C3-symmetric BTAs has evolved from tedious solution-phase chemistry to highly efficient, eco-friendly mechanochemical protocols. By understanding the thermodynamic causality behind both their covalent synthesis and non-covalent assembly, researchers can reliably engineer these supramolecular polymers for advanced biomedical and materials science applications. Implementing the self-validating checkpoints described herein ensures batch-to-batch reproducibility, a critical requirement for downstream clinical and industrial development.
References
-
Hernández, G., Sharma, M., Sharma, P., Portillo, O., Ruiz, A., & Gutiérrez, R. (2014). "Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides." Green Chemistry Letters and Reviews, 7(4), 317-321.[Link]
-
Baker, M. B., et al. (2020). "Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D." Biomaterials Science.[Link]
-
Pavan, G. M., et al. (2022). "Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off." Journal of the American Chemical Society.[Link]
"spectroscopic analysis techniques for 2-aminobenzamide characterization"
As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and highly practical overview of the spectroscopic characterization of 2-aminobenzamide (2-AB) and its glycan derivatives. This document is designed for researchers and drug development professionals who require rigorous, self-validating analytical workflows for biopharmaceutical glycoprofiling.
Introduction and Mechanistic Overview
Glycosylation is a critical post-translational modification that dictates the efficacy, stability, and immunogenicity of biotherapeutics such as monoclonal antibodies. However, native glycans lack intrinsic chromophores or fluorophores, rendering them nearly invisible to standard optical detectors and resulting in poor ionization efficiency during mass spectrometry[1][2].
To overcome this, 2-aminobenzamide (2-AB) is universally employed as a derivatizing agent. The labeling occurs via reductive amination . First, the primary amine of 2-AB executes a nucleophilic attack on the acyclic aldehyde at the reducing end of the free glycan, forming a reversible Schiff base (imine). A reducing agent—typically sodium cyanoborohydride ( NaCNBH3 )—is then used to reduce the imine into a highly stable secondary amine[3].
Causality of Choice: This reaction is strictly non-selective and yields a 1:1 stoichiometric ratio of label to glycan[4]. This stoichiometry is the foundational pillar of 2-AB analysis: it ensures that the downstream fluorescence signal is directly and absolutely proportional to the molar quantity of the glycan, regardless of the glycan's structural complexity or size[1].
Workflow for 2-AB glycan labeling and subsequent spectroscopic characterization.
Quantitative Spectral Properties of 2-Aminobenzamide
Before executing analytical workflows, it is critical to understand the baseline physicochemical and optical properties of the 2-AB tag. These parameters dictate instrument configuration and solvent selection.
Table 1: Physicochemical and Spectroscopic Properties of 2-AB
| Property | Value | Analytical Relevance |
| Monoisotopic Mass | 136.0637 Da[4] | Required for calculating the mass shift ( Δm/z ) of labeled glycans in MS. |
| Fluorescence Excitation ( λex ) | 320 nm[5] | Optimal wavelength for promoting electrons to the excited state in aqueous buffers. |
| Fluorescence Emission ( λem ) | 420 nm[5] | Peak emission wavelength for high-sensitivity femtomole-level quantitation. |
| UV-Vis Absorbance Maxima | ~258 nm, ~355 nm[6] | Used for orthogonal UV detection; 355 nm avoids background protein absorbance. |
| 1 H-NMR Aromatic Shift | δ 6.5 – 8.0 ppm[7] | Provides an isolated internal reference region to confirm successful conjugation. |
Technique 1: Fluorescence (FLD) and UV-Vis Spectroscopy
Fluorescence detection coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) is the workhorse for 2-AB glycan analysis. Because 2-AB-glycans are highly hydrophilic, HILIC provides superior retention and resolution of complex structural isomers compared to reversed-phase chromatography[5][8].
Protocol: 2-AB Labeling and HILIC-FLD Quantitation
This protocol is designed as a self-validating system to ensure quantitative accuracy and prevent artifactual data.
-
Glycan Release: Digest 50 µg of the target glycoprotein with PNGase F. Precipitate the protein fraction using cold ethanol and dry the released N-glycans via vacuum centrifugation.
-
Reagent Preparation: Prepare a labeling solution containing 0.35 M 2-aminobenzamide and 1.0 M NaCNBH3 in a 7:3 (v/v) mixture of DMSO and glacial acetic acid[4].
-
Causality: The acetic acid acts as a catalyst to protonate the glycan aldehyde, facilitating the nucleophilic attack by the 2-AB amine.
-
-
Incubation: Resuspend the dried glycans in 5 µL of the labeling solution. Incubate at 65°C for 2 hours.
-
Causality: Elevated temperatures accelerate the reaction kinetics. However, for highly sialylated glycans, the temperature must be reduced to 37°C (overnight) to prevent acid-catalyzed desialylation[4].
-
-
Solid-Phase Extraction (SPE) Cleanup: Load the reaction mixture onto a HILIC-SPE cartridge. Wash with 95% acetonitrile to remove unreacted 2-AB, then elute the labeled glycans with 100 mM ammonium formate (pH 4.4).
-
Validation Check: Inject a blank of the SPE elution buffer into the UHPLC-FLD. If a massive peak appears at the solvent front, the SPE cleanup was incomplete. Unreacted 2-AB will severely quench or mask early-eluting glycan signals[5].
-
-
Data Acquisition: Inject the purified sample onto a HILIC-amide column. Set the FLD to λex = 320 nm and λem = 420 nm[5][8].
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography and mass spectrometry provide compositional data, NMR spectroscopy is the ultimate authority for structural elucidation. It unambiguously resolves stereochemistry, linkage positions (e.g., distinguishing α 1-6 from α 1-3 fucosylation), and the degree of polymerization[9][10].
Protocol: High-Resolution NMR of 2-AB Glycans
-
Solvent Exchange (Critical Step): Lyophilize the purified 2-AB-labeled glycan fraction and reconstitute it in 99.9% D2O . Repeat this lyophilization-reconstitution cycle three times.
-
Causality: This forces the exchange of labile protons (hydroxyls and amines) with deuterium.
-
Validation Check: Acquire a rapid 1D 1 H spectrum and monitor the residual HDO peak at δ 4.7 ppm. If the HDO signal is broad enough to obscure the critical anomeric glycan protons ( δ 4.5–5.5 ppm), the sample must undergo further D2O exchange[10].
-
-
Conjugation Verification: Analyze the downfield aromatic region. The 2-AB aromatic protons will appear as distinct multiplets between δ 6.5 and 8.0 ppm[7]. The integration of these aromatic protons against the glycan anomeric protons provides a definitive confirmation of the 1:1 labeling stoichiometry.
-
2D HSQC Acquisition: For complex mixtures where 1D 1 H signals overlap, acquire a narrow-sweep-width 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This disperses the overlapping glycan signals across the highly resolved 13 C dimension, allowing for the quantitation of distinct structural isomers without prior chromatographic separation[10].
Technique 3: Hyphenated LC-MS/MS Analysis
2-AB labeling not only enables optical detection but also significantly enhances the ionization efficiency of neutral glycans in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)[1][11].
Protocol: Hyphenated HILIC-FLD-ESI-MS
-
System Configuration: Plumb the UHPLC system such that the HILIC column effluent passes first through the FLD flow cell, and then into the ESI-MS source.
-
Causality: Fluorescence detection is non-destructive. Routing the flow in series allows for simultaneous, perfectly correlated acquisition of absolute quantitative data (via FLD) and structural mass/fragmentation data (via MS) from a single injection[8].
-
-
MS Parameterization: Operate the mass spectrometer in positive-ion mode for neutral glycans (targeting [M+H]+ or [M+Na]+ adducts) or negative-ion mode for acidic/sialylated glycans (targeting [M−H]− species)[3][11].
-
Fragmentation (MS/MS): Utilize Collision-Induced Dissociation (CID). The presence of the 2-AB tag at the reducing end provides a fixed mass anchor, simplifying the interpretation of Y-ion and B-ion fragmentation series to sequence the glycan antennae.
References
- Thermo Fisher Scientific. "Analysis of 2-Aminobenzamide (AB) Labeled Glycans Using HPLC with Fluorescence Detection." thermofisher.com.
- MDPI. "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides." mdpi.com.
- Labrulez / Thermo Fisher. "UHPLC Analysis of 2-Aminobenzamide- Labeled Glycans with the Vanquish Flex System." labrulez.com.
- Benchchem. "A Technical Guide to the Spectroscopic Analysis and Characterization of 2-Aminobenzamides." benchchem.com.
- Agilent. "Signal™ 2-AB-plus Labeling Kit TABLE OF CONTENTS." agilent.com.
- Pharmaceutical Technology. "The Role of NMR and Mass Spectroscopy in Glycan Analysis." pharmtech.com.
- PMC / NIH. "In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis." nih.gov.
- ACS Publications. "Fast and Accurate Quantitation of Glucans in Complex Mixtures by Optimized Heteronuclear NMR Spectroscopy." acs.org.
- Sigma-Aldrich. "GlycoProfile 2-AB Labeling Kit (PP0520) - Technical Bulletin." sigmaaldrich.com.
- Frontiers. "Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis." frontiersin.org.
- ACS Publications. "Negative-Mode MALDI-TOF/TOF-MS of Oligosaccharides Labeled with 2-Aminobenzamide." acs.org.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 2-Aminobenzamides as Versatile Precursors in Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds—such as quinazolinones, quinazolines, and benzimidazoles—is critical for library generation and lead optimization. 2-Aminobenzamide and its derivatives serve as highly versatile, bifunctional starting materials for these syntheses[1].
The synthetic utility of 2-aminobenzamide stems from its ortho-substituted bis-nucleophilic nature. It possesses both a highly nucleophilic aniline-type amine (-NH₂) and a moderately nucleophilic/electrophilic amide (-CONH₂). By reacting 2-aminobenzamides with various C1 synthons (aldehydes, benzylamines, or orthoesters), chemists can drive cascade condensation and oxidative annulation reactions to construct 6-membered nitrogenous heterocycles[1].
Causality in Reaction Design
The choice of the C1 synthon and the oxidative environment dictates the efficiency of the ring closure. Traditional methods relied heavily on transition-metal catalysts (e.g., Copper or Ruthenium) to drive the oxidation of the intermediate Schiff base. However, for late-stage Active Pharmaceutical Ingredient (API) synthesis, trace metal contamination is a severe regulatory hurdle. Consequently, modern protocols prioritize metal-free oxidative cyclization, electrochemistry, and solid-acid heterogeneous catalysis to achieve these transformations cleanly[2][3][4].
Caption: Workflow of quinazolinone synthesis via 2-aminobenzamide condensation and oxidative cyclization.
Validated Experimental Protocols
The following protocols have been selected for their robustness, scalability, and adherence to green chemistry principles. Each method is designed to be self-validating, ensuring that intermediate checkpoints guide the researcher to successful product isolation.
Protocol A: Metal-Free Oxidative Annulation using Benzylamines
This method utilizes benzylamines as stable C1 sources, employing hydrogen peroxide as a green, traceless oxidant[3].
-
Causality & Logic: Benzylamines are often more stable and less prone to auto-oxidation than their corresponding aldehydes. H₂O₂ oxidizes the benzylamine to an aldehyde in situ. The open-air setup is critical; it allows the water vapor generated during the condensation phase to escape, driving the equilibrium toward the imine intermediate before final oxidative ring closure[3].
-
Procedure:
-
In a 15 mL reaction tube, add 2-aminobenzamide (1.0 mmol, 1.0 equiv.) and the desired benzylamine (1.5 mmol, 1.5 equiv.) along with a magnetic stir bar[3].
-
Add H₂O₂ (30 wt% in H₂O, 5.0 equiv.) dropwise via syringe at room temperature under open-air conditions[3].
-
Seal the tube loosely (to allow pressure/vapor release) and heat the mixture at 120 °C for 20 hours[3].
-
Validation Checkpoint: Monitor the reaction via GC-MS or TLC. The complete disappearance of the 2-aminobenzamide peak confirms successful cascade condensation.
-
Cool to room temperature, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
-
Protocol B: Electrochemical Cyclization Mediated by Acetic Acid
Electrochemical synthesis provides a highly controlled, ambient-temperature alternative to harsh chemical oxidants[2].
-
Causality & Logic: Acetic acid is deliberately chosen as a dual-purpose reagent. First, it acts as an acid catalyst to accelerate the initial Schiff base formation between 2-aminobenzamide and the aldehyde. Second, it serves as the supporting electrolyte, providing necessary conductivity without the need for toxic or difficult-to-remove metal salts (e.g., tetrabutylammonium hexafluorophosphate)[2].
-
Procedure:
-
In an undivided electrochemical cell, dissolve 2-aminobenzamide (1.0 equiv.) and the target aldehyde (1.0 equiv.) in methanol (5 mL)[2].
-
Stir at room temperature for 5 minutes to initiate mixing, then add acetic acid (5.0 equiv.)[2].
-
Equip the cell with a carbon anode and an aluminum cathode[2].
-
Electrolyze the mixture using a constant current of ~0.35 A/cm² at room temperature with continuous stirring for 3 hours[2].
-
Validation Checkpoint: Monitor by LCMS. Imine formation should occur rapidly; the electrolysis drives the anodic oxidation of the cyclized intermediate. Terminate current upon complete consumption of the starting material[2].
-
Remove the solvent under reduced pressure and recrystallize the crude product.
-
Protocol C: Solvent-Free Solid-Acid Catalysis
For highly efficient, solvent-free scaling, nanoporous heterogeneous catalysts like SBA-Pr-SO₃H are employed[4].
-
Causality & Logic: SBA-Pr-SO₃H features a mesoporous silica structure (2–10 nm pores) functionalized with sulfonic acid groups. This architecture acts as a "nano-reactor." The pores physically concentrate the 2-aminobenzamide and benzoyl chloride, while the acidic sites protonate the carbonyl group, drastically lowering the activation energy for nucleophilic attack in the absence of a solvent[4].
-
Procedure:
-
Grind 2-aminobenzamide (1.0 mmol) and the substituted benzoyl chloride (1.0 mmol) together with a catalytic amount of SBA-Pr-SO₃H in a mortar.
-
Transfer the mixture to a reaction vessel and heat at 130 °C under solvent-free conditions[4].
-
Monitor the melt via TLC until completion.
-
Cool the mixture, dissolve in hot ethanol, and filter to recover the heterogeneous SBA-Pr-SO₃H catalyst (which can be washed and reused)[4].
-
Concentrate the filtrate to yield the quinazolinone derivative.
-
Quantitative Data & Method Comparison
To assist in selecting the appropriate methodology for your specific synthetic pipeline, the following table summarizes the operational metrics of the protocols described above:
| Methodology | C1 Synthon | Catalyst / Oxidant | Conditions | Yield Range | Green Metrics & Advantages |
| Metal-Free Oxidative | Benzylamines | H₂O₂ (30 wt%) | 120 °C, 20 h, Open air | Moderate to Good | No heavy metals; aqueous byproduct; uses stable amine precursors. |
| Electrochemical | Aldehydes | Acetic Acid (Electrolyte) | 0.35 A/cm², RT, 3 h | 58% – 87% | Traceless electron transfer; ambient temperature; avoids metal salts. |
| Solid-Acid Catalysis | Benzoyl Chlorides | SBA-Pr-SO₃H (Nano-reactor) | 130 °C, Solvent-free | Good to Excellent | Reusable solid catalyst; zero solvent waste; rapid reaction kinetics. |
Downstream Biological Applications: Oncology & HSP90 Inhibition
The heterocycles derived from 2-aminobenzamides are not merely synthetic curiosities; they are potent pharmacophores. A prime example is the development of Heat Shock Protein 90 (HSP90) inhibitors, such as SNX-2112 and its orally bioavailable prodrug SNX-5422[5].
By elaborating the 2-aminobenzamide core, researchers have successfully designed molecules that competitively bind to the N-terminal ATP-binding pocket of HSP90. This binding arrests the chaperone cycle, leading to the ubiquitination and proteasomal degradation of critical oncogenic client proteins (e.g., HER2, Akt), ultimately driving tumor cell apoptosis[5].
Caption: Mechanism of action for 2-aminobenzamide-derived HSP90 inhibitors in oncology.
References
-
Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. ResearchGate. Available at: 1
-
Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc. Available at: 2
-
Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. rhhz.net. Available at: 3
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry. Available at:4
-
Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents. ACS Publications (Journal of Medicinal Chemistry). Available at: 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 4. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Engineering Benzene-1,3,5-Tricarboxamide (BTA) Supramolecular Polymers for Advanced Biomaterials and Drug Delivery
Executive Brief
The transition of supramolecular chemistry from organic solvents to aqueous biological environments has opened new frontiers in dynamic biomaterials and targeted drug delivery. At the forefront of this shift are benzene-1,3,5-tricarboxamides (BTAs) , a highly versatile class of ordering moieties that self-assemble into one-dimensional (1D) helical polymers[1]. Unlike covalently crosslinked hydrogels, BTA-based supramolecular polymers rely on reversible, non-covalent interactions, allowing them to mimic the continuous "build-and-destroy" dynamics of natural cytoskeletal fibers[2].
This application note provides a comprehensive guide to the mechanistic principles, quantitative benchmarks, and self-validating protocols necessary for formulating and evaluating BTA supramolecular polymers in complex biological media.
Mechanistic Paradigm: Self-Assembly and Biological Stability
The Driving Forces of Assembly
The self-assembly of BTAs in water is a highly cooperative process governed by two primary structural domains:
-
The Hydrophobic Core: Comprising the central benzene ring and three flanking amide groups, the core drives assembly via threefold intermolecular hydrogen bonding and π−π stacking[3].
-
The Peripheral Wedges: Hydrophilic groups (e.g., tetraethylene glycol[OEG], mannose, or charged moieties) shield the hydrophobic core from water, ensuring solubility and dictating the polymer's interaction with biological entities like proteins and cell membranes[3].
The Stability-Responsiveness Trade-off
A critical challenge in translating BTA polymers into in vivo applications is premature destabilization. When introduced into protein-rich environments, such as blood serum, abundant proteins like Bovine Serum Albumin (BSA) can act as "monomer scavengers." Because BTA fibers exist in dynamic equilibrium with free monomers, BSA binds the free monomers, depleting their concentration and forcing the fibers to depolymerize to maintain equilibrium[2].
To overcome this, researchers have engineered BTAs with extended hydrophobic cores (e.g., incorporating 4-aminobutanoic acid or 8-aminooctanoic acid) to lower the Critical Aggregation Concentration (CAC) and drastically reduce the rate of monomer exchange, thereby preserving the structural integrity of the biomaterial in serum[2].
Figure 1: Mechanistic pathway of BTA self-assembly and the bifurcated outcomes when exposed to biological media.
Quantitative Benchmarks
To select the appropriate BTA derivative for a specific application, it is crucial to compare their morphological and dynamic responses to biological media. The table below synthesizes quantitative and qualitative data for leading BTA architectures[2][3][4].
| BTA Derivative | Peripheral Group | Core Modification | Morphology | Response to BSA (Physiological Conc.) | Primary Application Focus |
| BTA-OEG4 | Tetraethylene glycol | None (C0) | μ m-long 1D Fibers | Slight shortening; maintains hydrogel state | Dynamic extracellular matrix mimics |
| BTA-Man | Mannose | None (C0) | 1D Fibers | Highly stable; minimal protein interaction | Targeted drug delivery / Receptor binding |
| C4-BTA | OEG4 | 4-aminobutanoic acid | Robust Fibers | High stability; moderate monomer exchange | Stimuli-responsive in vivo carriers |
| C8-BTA | OEG4 | 8-aminooctanoic acid | Robust Fibers | Ultra-high stability; negligible exchange | Long-acting structural biomaterials |
| BTE-Hydrogelator | Varied (via activated esters) | Pentafluorophenol | Fibrous sheets | Tunable mechanical properties | 3D cell culture (Chondrocytes) |
Advanced Methodologies & Protocols
The following protocols are designed as self-validating systems . Every step includes the causality behind the action and the expected validation checkpoints to ensure scientific integrity.
Protocol A: Solvent-Injection Co-Assembly of BTA Polymers
Purpose: To reliably synthesize monodisperse, multicomponent 1D supramolecular polymers in water[5].
Causality Rationale: BTAs are amphiphilic. Dissolving them directly in water leads to poorly defined, kinetically trapped aggregates. By dissolving them in a good solvent (methanol) and rapidly injecting them into a poor solvent (water), the hydrophobic effect forces an immediate, uniform collapse into nucleated seeds, which subsequently elongate into well-defined fibers.
-
Stock Preparation: Dissolve neutral BTA monomers and any functional/fluorescent BTA derivatives (e.g., Cy3-BTA) in spectroscopic-grade methanol to a concentration of 10 mM.
-
Mixing: Mix the methanolic stocks at the desired molar ratio (e.g., 98% neutral BTA, 2% Cy3-BTA) in a glass vial.
-
Injection: Rapidly inject the mixed methanolic solution into a vortexing vial of filtered Milli-Q water to achieve a final total BTA concentration of 50 μ M.
-
Equilibration: Cap the vial and incubate at room temperature in the dark for 24 hours.
-
Causality: Supramolecular polymers require time to reach thermodynamic equilibrium via monomer exchange and structural rearrangement[5].
-
-
Validation Checkpoint: Analyze the sample using Dynamic Light Scattering (DLS) or Cryo-TEM. A successful assembly will yield a monodisperse scattering profile indicative of highly elongated, 1D structures rather than spherical micelles[6].
Protocol B: FRET-Based Assay for Monomer Exchange and Serum Stability
Purpose: To quantify the dynamic nature of the polymers and evaluate their vulnerability to protein-induced destabilization (e.g., by BSA)[2][7].
Causality Rationale: Förster Resonance Energy Transfer (FRET) only occurs when donor and acceptor fluorophores are within ~10 nm of each other. By mixing pre-assembled Cy3-fibers and Cy5-fibers, an increase in FRET indicates that monomers are actively exchanging between fibers. If BSA is introduced and scavenges monomers, the fibers will depolymerize, increasing the distance between fluorophores and dropping the FRET signal.
-
Polymer Preparation: Using Protocol A, prepare two separate 50 μ M solutions: one containing 10 mol% Cy3-labeled BTA (Donor) and one containing 10 mol% Cy5-labeled BTA (Acceptor)[7].
-
Baseline Measurement: Transfer 250 μ L of the Cy3-polymer into a quartz fluorescence cuvette. Measure the emission spectrum ( λex = 520 nm, λem = 550–700 nm).
-
Mixing & Kinetic Tracking: Add 250 μ L of the Cy5-polymer to the cuvette (1:1 ratio). Immediately begin recording the emission spectra at 5-minute intervals for 12 hours.
-
Data Analysis: Calculate the FRET ratio ( FCy5/FCy3 ) over time.
-
Self-Validation: The ratio should rise logarithmically and plateau, confirming that the system is highly dynamic and has reached a mixed equilibrium[5].
-
-
Serum Challenge: Once the FRET ratio plateaus, spike the cuvette with physiological concentrations of BSA (e.g., 40 mg/mL). Monitor the FRET ratio for an additional 12 hours. A rapid decrease in the FRET ratio validates that the specific BTA derivative is susceptible to monomer scavenging by serum proteins[2].
Figure 2: Experimental workflow for the FRET-based monomer exchange and serum stability assay.
Sources
- 1. Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Antimicrobial Activity Screening and Target Validation of Substituted Benzamides
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Phenotypic Screening, Target Validation, and Protocol Optimization for FtsZ-Targeting Benzamides
Mechanistic Rationale & Target Biology
The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of antimicrobials with novel mechanisms of action[1]. Substituted benzamides have emerged as a highly promising class of non-traditional antibacterial agents[2].
Unlike β -lactams that target cell wall synthesis, substituted benzamides specifically target FtsZ , an essential, highly conserved bacterial GTPase responsible for cell division[3]. During cytokinesis, FtsZ polymerizes to form a dynamic Z-ring at the midcell. Benzamide derivatives (such as the prototype PC190723, advanced analog TXH9179, and novel benzodioxane-benzamides) bind to the interdomain cleft of FtsZ[1][4]. This binding aberrantly stabilizes the FtsZ polymers, preventing the dynamic treadmilling required for Z-ring constriction, ultimately leading to bacterial filamentation and cell death[3].
Screening & Validation Workflow
To successfully evaluate substituted benzamides, a tiered screening pipeline is required. This ensures that phenotypic antibacterial activity is directly correlated with on-target FtsZ inhibition rather than non-specific cytotoxicity.
Figure 1: High-throughput screening and validation workflow for substituted benzamides.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of rigorous internal controls is non-negotiable to prevent false positives caused by the inherent physicochemical limitations (e.g., poor aqueous solubility) of benzamides.
Protocol A: Primary Antimicrobial Screening (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines, optimized for lipophilic benzamides.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Strains: S. aureus (ATCC 29213 as quality control), MRSA clinical isolates, and E. coli Δ acrAB (efflux-deficient)[4].
-
Vehicle: 100% DMSO (Cell culture grade).
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the substituted benzamide in 100% DMSO to create a 10 mg/mL stock.
-
Causality: Benzamides are highly lipophilic. Initial dissolution in aqueous buffers will cause micro-precipitation, leading to artificially high MIC values.
-
-
Serial Dilution: Perform 2-fold serial dilutions of the compound in CAMHB in a 96-well plate. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).
-
Self-Validation: Include a Vehicle Control well (CAMHB + bacteria + 1% DMSO) to prove the solvent is not inhibiting bacterial growth. Include a Positive Control (e.g., Vancomycin) to validate the susceptibility of the strain.
-
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation & Readout: Incubate at 35–37°C for 16–20 hours. The MIC is the lowest concentration exhibiting no visible turbidity.
Protocol B: Target Validation via FtsZ Polymerization Assay
To prove that the antimicrobial activity of your benzamide is on-target, you must demonstrate its effect on FtsZ polymerization using a 90° light scattering assay.
Step-by-Step Procedure:
-
Protein Preparation: Dilute purified S. aureus FtsZ to 12 µM in polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl₂, pH 6.5).
-
Baseline Establishment: Transfer the mixture to a fluorometer cuvette (excitation/emission set to 350 nm). Monitor baseline light scattering for 2 minutes.
-
Compound Addition: Add the benzamide derivative (e.g., 10 µM final concentration) or DMSO vehicle.
-
Causality: Add the compound before GTP. If the scattering signal spikes immediately upon compound addition, your benzamide is precipitating out of solution, not polymerizing FtsZ.
-
-
Polymerization Induction: Add 1 mM GTP to initiate polymerization.
-
Data Interpretation: Active benzamides (like TXH9179) will cause a rapid, sustained increase in light scattering compared to the vehicle control, indicating aberrant stabilization of the FtsZ polymer network[1].
Mechanism of Action
Figure 2: Mechanism of action for benzamide-mediated FtsZ inhibition and cell division arrest.
Quantitative Structure-Activity Data
The following table summarizes the comparative in vitro antimicrobial activity of benchmark substituted benzamides against key bacterial strains. Notice the dramatic shift in potency based on structural modifications.
| Compound Class / Derivative | Target Organism | MIC (µg/mL) | Key Structural Feature | Ref. |
| PC190723 (Prototype) | S. aureus (MRSA) | ∼ 1.0 | 2,6-difluoro-3-nonyloxy scaffold | [3] |
| TXH9179 | S. aureus (MRSA) | ≤ 0.25 | Superior bactericidal profile; 4x more potent than TXA707 | [1] |
| FZ95 (Benzodioxane) | S. aureus (MRSA) | 0.25 | Benzodioxane-benzamide linker | [3] |
| FZ100 (Benzodioxane) | B. subtilis | < 0.1 | Benzodioxane-benzamide linker | [3] |
| 5N1 / 5N2 | S. aureus (MSSA) | < 4.0 | N-(2-hydroxy-5-nitrophenyl) substitution | [5] |
Expert Insights for Assay Optimization
-
The Gram-Negative Efflux Trap: While benzamides exhibit potent biochemical affinity for E. coli FtsZ, they are robust substrates for the AcrAB-TolC efflux pump[4]. If you are screening benzamides against wild-type Gram-negative strains, you will likely observe false-negative MICs (>64 µg/mL). To accurately assess target engagement, primary screening must be conducted using efflux-deficient strains (e.g., E. coli N43 Δ acrAB)[4] or in the presence of an efflux pump inhibitor like PA β N.
-
Microscopy as a Secondary Screen: Relying solely on MIC data is dangerous. To confirm the FtsZ mechanism phenotypically, utilize a model organism like B. subtilis WM5126 expressing a GFP-tagged ZapA protein[3]. ZapA interacts directly with FtsZ. Treating these cells with active benzamides will reveal distinct morphological filamentation and mislocalized, non-constricting Z-rings under a fluorescence microscope.
-
QSAR and Topological Descriptors: When designing new libraries, pay attention to molecular connectivity indices. Previous Quantitative Structure-Activity Relationship (QSAR) studies indicate that the antimicrobial activity of substituted benzamides is heavily influenced by topological descriptors and Kier's shape index[2].
References
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides Source: PubMed / NIH URL:[Link]
-
Synthesis and molecular docking studies of some novel antimicrobial benzamides Source: PubMed / NIH URL:[Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity Source: MDPI URL:[Link]
-
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus Source: Research With Rutgers / Antimicrobial Agents and Chemotherapy URL:[Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold Source: Semantic Scholar / Antibiotics URL:[Link]
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and molecular docking studies of some novel antimicrobial benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Characterization of 2-Aminobenzamide-Based HDAC Inhibitors
Introduction: The Epigenetic Landscape and Isoform Selectivity
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression[1]. While first-generation pan-HDAC inhibitors containing hydroxamic acid zinc-binding groups (ZBGs)—such as Vorinostat (SAHA)—have demonstrated clinical efficacy in hematological malignancies, their lack of isoform selectivity often leads to dose-limiting toxicities, including thrombocytopenia and severe fatigue[1].
To overcome these limitations, the 2-aminobenzamide (benzamide) pharmacophore has emerged as a privileged scaffold for developing Class I-selective HDAC inhibitors (specifically targeting HDAC1, 2, and 3)[2][3]. This application note details the structural rationale, quantitative profiling, and self-validating experimental protocols required for the development of novel 2-aminobenzamide-based therapeutics.
Structural Biology & Rational Design
The architecture of a classical HDAC inhibitor consists of three domains: a surface-recognition cap group, a hydrophobic linker, and a metal-chelating ZBG[4].
The Causality of Selectivity: Unlike hydroxamates, which rapidly and aggressively chelate the catalytic zinc ion (Zn²⁺) across all HDAC isoforms, 2-aminobenzamides exhibit a distinctive "slow-on/tight-binding" kinetic profile[2]. The ortho-aminobenzamide moiety coordinates the zinc ion in a bidentate fashion. This specific geometry, combined with internal hydrogen bonding, perfectly aligns the inhibitor within the 11 Å deep catalytic channel. Furthermore, the benzamide ring exploits a highly conserved "foot pocket" adjacent to the active site, which is unique to Class I HDACs[4]. The steric bulk and specific binding angle of the benzamide group cause steric clashes in Class IIb enzymes (e.g., HDAC6), conferring high selectivity for HDAC1, 2, and 3 over other isoforms[3].
Structural mapping of 2-aminobenzamide pharmacophore to Class I HDAC active site.
Quantitative Data: Isoform Selectivity Profiling
To illustrate the profound selectivity shift achieved by replacing a hydroxamate ZBG with a 2-aminobenzamide, Table 1 compares the in vitro IC₅₀ values of clinically relevant benzamides against a standard pan-inhibitor[3][5][6].
| Inhibitor | ZBG Class | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Profile |
| Vorinostat (SAHA) | Hydroxamate | ~10 | ~10 | ~10 | ~10 | Pan-HDAC |
| Entinostat (MS-275) | 2-Aminobenzamide | 118 | 290 | 1,600 | >10,000 | Class I (HDAC1/2 selective) |
| Mocetinostat | 2-Aminobenzamide | 150 | 290 | 1,660 | >10,000 | Class I (HDAC1/2 selective) |
| Chidamide | Fluorinated Benzamide | 95 | 160 | 67 | >10,000 | Class I (HDAC1/2/3 selective) |
Table 1: Comparative IC₅₀ values demonstrating the Class I selectivity of 2-aminobenzamide derivatives versus hydroxamic acids.
Experimental Workflows & Protocols
Developing these inhibitors requires a rigorous, multi-tiered screening cascade to validate both biochemical selectivity and cellular target engagement.
Sequential screening workflow for developing isoform-selective HDAC inhibitors.
Protocol 1: In Vitro Class I HDAC Isoform Selectivity Profiling (Fluorometric Assay)
Causality & Principle: A fluorometric assay is preferred over traditional radioisotope methods due to its high-throughput compatibility and lack of radioactive waste[7][8]. The assay relies on a two-step self-validating enzymatic reaction. First, a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is incubated with the HDAC enzyme. The amide bond quenches the AMC fluorescence. Active HDACs deacetylate the lysine. Second, a developer solution (containing a specific protease) is added. The protease can only cleave the peptide bond if the lysine has been deacetylated, thereby releasing the highly fluorescent free AMC[9][10]. The measured fluorescence is therefore directly proportional to HDAC activity and inversely proportional to inhibitor efficacy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X HDAC Assay Buffer. Dilute recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to their optimal working concentrations (typically 1-5 ng/µL)[9].
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-aminobenzamide test compounds in DMSO. Transfer to a 96-well or 384-well black opaque microplate (final DMSO concentration should not exceed 1%).
-
Enzyme Pre-Incubation (Critical Step): Add the diluted HDAC enzymes to the test compounds. Crucial Causality: Because 2-aminobenzamides exhibit "slow-on" binding kinetics compared to fast-acting hydroxamates, the enzyme-inhibitor mixture must be pre-incubated at room temperature for 60–120 minutes to reach thermodynamic equilibrium[2]. Failure to do so will result in artificially high (inaccurate) IC₅₀ values.
-
Substrate Addition: Add the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM to initiate the reaction[10]. Incubate at 37°C for 30–60 minutes.
-
Development: Add the Developer Solution (containing the cleavage protease and a stop solution like Trichostatin A to halt further HDAC activity)[9]. Incubate at room temperature for 15 minutes.
-
Detection: Measure fluorescence intensity using a microplate reader at Excitation = 350–380 nm and Emission = 440–460 nm[8][10].
-
Data Analysis: Plot fluorescence values against the log of inhibitor concentration and fit to a 4-parameter logistic curve to determine the IC₅₀.
Protocol 2: Cellular Target Engagement (Histone H3 Acetylation Western Blot)
Causality & Principle: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability or active efflux. Because Class I HDACs (1, 2, and 3) are primarily localized in the nucleus and their primary physiological substrates are histone tails, quantifying the intracellular accumulation of acetylated Histone H3 (Ac-H3) serves as a direct, self-validating biomarker of nuclear target engagement[2].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HCT116 or K562) in 6-well plates at 1×106 cells/well. Incubate overnight. Treat cells with the 2-aminobenzamide inhibitor at varying concentrations (e.g., 0.1, 1, 5, 10 µM) for 24 hours.
-
Histone Extraction: Harvest cells and wash with cold PBS. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors) to lyse the cell membrane while keeping nuclei intact. Centrifuge at 2,000 x g for 10 min at 4°C. Discard supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to acid-extract the basic histone proteins. Centrifuge at maximum speed for 10 min. Save the supernatant (containing histones) and neutralize with 2 M NaOH.
-
Immunoblotting: Resolve 10 µg of histone extract via 15% SDS-PAGE. Transfer to a nitrocellulose membrane. Block with 5% BSA.
-
Detection: Probe the membrane with a primary antibody against Acetyl-Histone H3 (e.g., anti-Ac-H3K9/K14) and a loading control (Total Histone H3). Detect using HRP-conjugated secondary antibodies and ECL reagent. A dose-dependent increase in the Ac-H3 band confirms successful cellular target engagement.
References
- Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC (NIH).
- Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - MDPI.
- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - ResearchGate.
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors - PMC (NIH).
- Therapies Mocetinostat Summary - CIViC.
- Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - PMC (NIH).
- HDAC Activity/Inhibition Assay Kit (Fluorometric) - Novus Biologicals.
- ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) - Abcam.
- Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Sigma-Aldrich.
- HDAC Fluorometric Assay Kit - GeneTex.
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Application Notes & Protocols: The Strategic Use of 2-Aminobenzene-1,3-dicarboxylic Acid in the Synthesis of Functional Metal-Organic Frameworks
Authored by: A Senior Application Scientist
Introduction: The Unique Architectural Advantages of 2-Aminobenzene-1,3-dicarboxylic Acid
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented levels of porosity, surface area, and chemical tunability. The rational design of these crystalline materials hinges on the judicious selection of their molecular building blocks: metal ions or clusters and organic ligands. 2-Aminobenzene-1,3-dicarboxylic acid (also known as 2-aminoterephthalic acid, H₂ABDC) has emerged as a particularly valuable ligand in this context. Its architecture, featuring two carboxylate groups for structural extension and an amino group for functional endowment, provides a powerful toolkit for synthesizing MOFs with tailored properties.
The positioning of the amino group ortho to one of the carboxylic acid moieties is not a trivial feature. This arrangement can influence the coordination environment of the metal centers, modulate the electronic properties of the framework, and introduce a reactive handle for post-synthetic modification.[1][2] This guide provides an in-depth exploration of the use of H₂ABDC in MOF synthesis, detailing the underlying chemical principles, proven experimental protocols, and the resulting material properties for researchers in materials chemistry and drug development.
Causality in Synthesis: Why the Amino Group is a Game-Changer
The incorporation of the amino group (-NH₂) into the ligand backbone is a strategic choice that imparts specific, desirable characteristics to the resulting MOF.
-
Enhanced Selectivity for CO₂: The amino group acts as a Lewis base site.[3][4] This functionality creates a higher affinity for acidic gases like carbon dioxide (CO₂), significantly enhancing the selectivity of the MOF for CO₂ over other gases such as nitrogen (N₂). This is a critical property for applications in carbon capture and gas purification.[3][4]
-
Accelerated and Milder Synthesis Conditions: The presence of the amino functionality has been shown to enable rapid, biomimetic crystallization of MOFs in aqueous solutions at room temperature.[1][2][5] This is a significant advantage over traditional solvothermal methods, which often require high temperatures and long reaction times.[1][2][6][7] The amino group appears to facilitate the nucleation and growth process, leading to high yields of crystalline product under more sustainable conditions.[1][2]
-
Platform for Post-Synthetic Modification (PSM): The free amino group is a versatile chemical handle. It allows for the covalent attachment of other functional molecules after the MOF has been synthesized. This opens up a vast landscape for fine-tuning the MOF's properties for specific applications, such as catalysis or targeted drug delivery.[8][9]
-
Direct Coordination to Metal Centers: In some structures, the amino group can directly participate in the coordination with the metal center, influencing the geometry of the secondary building units (SBUs) and the overall topology of the framework.[1][2]
Synthesis Methodologies: Solvothermal and Aqueous Routes
The primary method for synthesizing MOFs from H₂ABDC is the solvothermal technique.[3][4] This involves heating the reactants (metal salt and ligand) in a sealed vessel, typically a Teflon-lined autoclave, in the presence of a high-boiling-point solvent like N,N-dimethylformamide (DMF). The elevated temperature and pressure facilitate the deprotonation of the carboxylic acids and the subsequent coordination to the metal ions, leading to the crystallization of the MOF structure.[10]
More recently, an aqueous, room-temperature synthesis has been demonstrated, which is particularly effective due to the presence of the amino group.[1][2] This "biomimetic crystallization" approach involves deprotonating the ligand with a base (like NaOH) in water, followed by mixing with an aqueous solution of the metal salt, leading to spontaneous MOF formation.[1][2]
Caption: Comparative workflows for solvothermal and aqueous synthesis of H₂ABDC-based MOFs.
Application Notes: Synthesis of Specific Amino-Functionalized MOFs
The versatility of the H₂ABDC ligand is demonstrated by its ability to form distinct MOFs with various metal centers. Below are protocols and data for the synthesis of several such materials.
Mg-ABDC and Co-ABDC: Isostructural MOFs for Selective CO₂ Adsorption
Magnesium and Cobalt form isostructural, two-dimensional layered MOFs with H₂ABDC, which exhibit high selectivity for CO₂.[3][4] The incorporation of both Lewis basic amino groups and open metal sites contributes to a high heat of adsorption for CO₂.[3][4]
| Parameter | Mg-ABDC | Co-ABDC |
| Metal Salt | Mg(NO₃)₂·6H₂O | Co(NO₃)₂·6H₂O |
| Solvent System | Ethanol-DMF | Ethanol-DMF |
| Reaction Temp. | 90 °C | 125 °C |
| Reaction Time | 48 hours | 48 hours |
| Formula | [Mg₃(ABDC)₃(DMF)₄] | [Co₃(ABDC)₃(DMF)₄] |
| CO₂/N₂ Selectivity | 396 | 326 |
| Heat of CO₂ Adsorption | >30 kJ mol⁻¹ | >30 kJ mol⁻¹ |
| Reference | [3][4] | [3][4] |
Protocol: Solvothermal Synthesis of Mg-ABDC / Co-ABDC [4]
-
Reagent Preparation: In a suitable vessel, combine the metal nitrate salt (Magnesium nitrate hexahydrate or Cobalt nitrate hexahydrate), 2-aminoterephthalic acid (H₂ABDC), and the Ethanol-DMF solvent mixture according to the molar ratios specified in the source literature.[4]
-
Homogenization: Stir the mixture at room temperature for 10 minutes to ensure all reagents are well-dispersed.
-
Reaction: Transfer the solution to a 15 ml Teflon-lined autoclave. Seal the autoclave and place it in an oven pre-heated to the desired reaction temperature (90 °C for Mg-ABDC; 125 °C for Co-ABDC).
-
Crystallization: Maintain the temperature under autogenous pressure for 48 hours.
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Collect the resulting crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the product under vacuum to yield the final, activated MOF.
Sr-ABDC: A Thermally Stable 3D Framework
When strontium is used as the metal center, a three-dimensional framework is formed which is isostructural to its calcium analogue.[3][4] While its thermal stability is good, its pore apertures are narrower, resulting in lower adsorption capacity compared to the Mg and Co variants.[3][4]
| Parameter | Sr-ABDC |
| Metal Salt | Sr(NO₃)₂ |
| Solvent System | Ethanol-DMF |
| Reaction Temp. | 125 °C |
| Reaction Time | 48 hours |
| Formula | [Sr(ABDC)(DMF)] |
| Structure | 3D Motif |
| Reference | [3][4] |
Protocol: Solvothermal Synthesis of Sr-ABDC [4]
-
Reagent Preparation: Combine strontium nitrate, H₂ABDC, and the Ethanol-DMF solvent system in a reaction vessel.
-
Homogenization: Stir the mixture for 10 minutes at room temperature.
-
Reaction: Transfer the solution to a 15 ml Teflon-lined autoclave and heat to 125 °C for 48 hours.
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. Isolate the crystalline product by filtration.
-
Washing and Activation: Wash the product with fresh DMF and methanol, followed by drying under vacuum.
Zn-BDC-NH₂: pH-Controlled Polymorphs via Aqueous Synthesis
A notable application involves the use of Zinc(II) nitrate in an aqueous system, which leads to rapid biomimetic crystallization.[1][2] Interestingly, the pH of the reaction mixture determines the final crystal structure, yielding two distinct polymorphs (termed I and II).[1][2] This highlights the sensitive interplay between synthesis conditions and material outcome.
Protocol: Aqueous Synthesis of ZnBDC-NH₂ Polymorphs [1][2]
-
Ligand Solution: Prepare a 25 mM solution of H₂ABDC in water. Deprotonate the carboxylic acid groups by adding sodium hydroxide (NaOH) until the ligand fully dissolves. The final pH of this solution will influence the resulting polymorph.
-
Metal Solution: Prepare a separate 25 mM aqueous solution of zinc(II) nitrate.
-
Crystallization: Add the ligand solution to the zinc(II) nitrate solution under rapid stirring at room temperature. A solid precipitate will form.
-
Isolation: Collect the solid product by centrifugation or filtration.
-
Washing: Wash the product with deionized water to remove any unreacted salts.
-
Drying: Dry the final product. The specific polymorph obtained is dependent on the final pH of the reaction mixture after combining the solutions.[1][2]
The Logic of Functionalization
The power of using H₂ABDC lies in the direct correlation between its functional groups and the resulting MOF's performance characteristics.
Caption: Logical flow from ligand functional groups to MOF properties and applications.
Essential Characterization
To validate the successful synthesis and determine the properties of the resulting MOFs, a suite of characterization techniques is essential:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the crystal structure and can be compared to simulated patterns from single-crystal X-ray diffraction data.[1][3]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules during the activation process.[3]
-
N₂ Sorption Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method) and pore volume of the MOF, which are critical parameters for applications in storage and separation.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the amino functional groups and the coordination of the carboxylate groups to the metal centers.[1][2]
Conclusion and Future Outlook
2-Aminobenzene-1,3-dicarboxylic acid is more than just a structural linker; it is a functional building block that enables the design of MOFs with advanced properties. The presence of the amino group facilitates milder synthesis conditions, provides a direct route to enhanced CO₂ selectivity, and offers a platform for sophisticated post-synthetic modifications. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to harness the potential of this versatile ligand in the development of next-generation porous materials for environmental, catalytic, and biomedical applications.
References
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Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. [Link]
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Wang, X., et al. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. National Center for Biotechnology Information. [Link]
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Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). Dalton Transactions. [Link]
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Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. Frontiers in Chemistry. [Link]
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Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. ResearchGate. [Link]
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SYNTHESIS OF PHOTOACTIVE METAL-ORGANIC FRAMEWORKS. (2011). Lund University Publications. [Link]
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Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. National Center for Biotechnology Information. [Link]
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Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). SciSpace. [Link]
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New synthesis pathway and stability study of Sr-BDC metal–organic framework in different systems. (2022). Indian Academy of Sciences. [Link]
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). IPTEK The Journal. [Link]
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Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. (2020). MDPI. [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Center for Biotechnology Information. [Link]
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MOFs Synthesized from Solvothermal Conditions. ResearchGate. [Link]
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Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid- Based MOFs at Room Temperature by Biomimetic Crystallization. (2024). Semantic Scholar. [Link]
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Synthesis, characterization and observation of structural diversities in a series of transition metal based furan dicarboxylic acid systems. (2014). CrystEngComm. [Link]
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Synthesis and Characterization of MOF-Derived Structures: Recent Advances and Future Perspectives. (2024). PubMed. [Link]
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2D Metal-Organic Frameworks: Properties, Synthesis, and Applications in Electrochemical and Optical Biosensors. (2023). MDPI. [Link]
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Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. OICC Press. [Link]
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Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. (2019). Dalton Transactions. [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). MDPI. [Link]
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The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (2022). RSC Publishing. [Link]
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Application Notes and Protocols for Studying the Self-Assembly of Tricarboxamide Derivatives
Introduction: The Architectural Elegance of Tricarboxamide Self-Assembly
Benzene-1,3,5-tricarboxamides (BTAs) are a fascinating class of molecules renowned for their ability to self-assemble into well-defined, one-dimensional nanostructures.[1] This remarkable behavior is primarily driven by a trio of intermolecular hydrogen bonds between the amide functionalities of adjacent molecules, which, in concert with π-stacking of the central aromatic cores, directs their hierarchical growth into columnar stacks.[2][3] The modular nature of the BTA scaffold, allowing for facile chemical modification of the amide substituents, provides a powerful platform for tuning the properties and functions of the resulting supramolecular polymers.[4][5] These ordered assemblies have shown immense promise in diverse fields, from biomedical applications like tissue engineering and drug delivery to advanced materials.[1][6][7]
This guide provides a comprehensive overview of the essential protocols for characterizing the self-assembly of tricarboxamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of these versatile building blocks. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just the "how" but also the "why" of each protocol.
Pre-Experimental Considerations: Setting the Stage for Successful Assembly
The self-assembly process of tricarboxamides is exquisitely sensitive to environmental conditions. Therefore, careful consideration of the following parameters is paramount to achieving reproducible and meaningful results.
Solvent Selection: The Director of Supramolecular Architecture
The choice of solvent is arguably the most critical factor influencing the self-assembly of BTAs.[8][9] Solvents can either promote or disrupt the delicate balance of non-covalent interactions that govern the formation of supramolecular structures.
-
Apolar Solvents: Non-polar solvents, such as methylcyclohexane (MCH) and heptane, are often employed to study the intrinsic self-assembly behavior of BTAs driven by hydrogen bonding and π-stacking.[9][10] Linear solvents like heptane have been shown to actively participate in the self-assembly process, influencing the helical preference of the resulting aggregates.[9]
-
Polar Solvents: In contrast, polar solvents capable of forming hydrogen bonds, like chloroform or tetrahydrofuran (THF), can compete with the intermolecular amide-to-amide hydrogen bonds, often leading to disassembly or the formation of different solvated crystal structures.[2][8]
-
Aqueous Environments: For biomedical applications, understanding self-assembly in water is crucial. This often requires the incorporation of hydrophilic moieties, such as polyethylene glycol (PEG) chains, onto the BTA core to ensure solubility.[11][12][13] The hydrophobic effect then becomes a significant driving force for assembly, in addition to hydrogen bonding.[12]
Sample Preparation: The Foundation of Reproducibility
Consistent and meticulous sample preparation is essential for obtaining reliable data.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the tricarboxamide derivative in a "good" solvent where it is molecularly dissolved. Chloroform is often a suitable choice.[2] This ensures the complete breakdown of any pre-existing aggregates.
-
Solvent Evaporation: Aliquot the desired amount of the stock solution and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. This step is crucial to remove the "good" solvent and prepare the system for self-assembly in the desired "poor" solvent.
-
Addition of the "Poor" Solvent: Add the appropriate volume of the "poor" solvent (e.g., MCH or water) to the dried film to achieve the target concentration for the experiment.
-
Equilibration: The self-assembly process is often not instantaneous. Allow the solution to equilibrate for a specific period at a defined temperature. This can range from minutes to several hours, depending on the specific BTA derivative and solvent system. For some systems, a heating and cooling cycle can promote the formation of thermodynamically stable assemblies.[11]
Core Experimental Protocols: Unveiling the Supramolecular Structure
A multi-technique approach is necessary to fully characterize the self-assembly process, from the initial formation of small aggregates to the morphology of the final nanostructures.
Spectroscopic Techniques: Probing Molecular Interactions and Chirality
Spectroscopic methods provide invaluable information about the local environment of the BTA molecules and the overall chirality of the assemblies.
-
Principle: UV-Vis spectroscopy is a straightforward and powerful technique to monitor the aggregation process. Changes in the absorption spectrum, such as the appearance of new bands or shifts in the wavelength of maximum absorbance (λmax), are indicative of the formation of aggregates.[14][15][16]
-
Protocol:
-
Prepare a series of solutions with varying concentrations of the tricarboxamide derivative.
-
Record the UV-Vis spectrum for each concentration using a quartz cuvette with an appropriate path length. For highly concentrated solutions, cuvettes with shorter path lengths may be necessary to remain within the linear range of the spectrophotometer.[14]
-
Plot the absorbance at a specific wavelength against concentration. A deviation from the Beer-Lambert law often signifies the onset of aggregation, known as the critical aggregation concentration (CAC).
-
Temperature-dependent UV-Vis studies can also be performed to investigate the thermal stability of the assemblies and to determine the elongation temperature (Te), which is characteristic of a cooperative self-assembly mechanism.[3]
-
-
Principle: For fluorescent BTA derivatives, changes in the fluorescence emission spectrum, such as shifts in the emission maximum, changes in quantum yield, or the appearance of new emission bands (e.g., excimer formation), can provide detailed insights into the aggregation state and the local environment of the chromophores.[2] The use of fluorescent probes like Nile Red can also be employed to visualize aggregates in solution.[11]
-
Protocol:
-
Prepare solutions of the fluorescent tricarboxamide derivative at different concentrations or under different solvent conditions.
-
Excite the sample at a wavelength where the monomer absorbs and record the emission spectrum.
-
Analyze the changes in the emission profile as a function of concentration or solvent composition to deduce information about the aggregation process.
-
-
Principle: CD spectroscopy is an essential tool for studying the formation of chiral supramolecular structures.[17] When chiral BTA derivatives self-assemble into helical structures, they often exhibit a characteristic bisignate Cotton effect in the CD spectrum, which provides information about the preferred handedness (P or M) of the helix.[2][3][18]
-
Protocol:
-
Prepare solutions of the chiral tricarboxamide derivative in the desired solvent.
-
Record the CD spectrum over the relevant wavelength range.
-
The intensity of the CD signal can be monitored as a function of concentration or temperature to study the cooperativity of the self-assembly process.[3][10]
-
"Sergeants-and-soldiers" and "majority-rules" experiments, where a small amount of a chiral "sergeant" molecule is mixed with a large amount of an achiral "soldier" molecule, can be used to investigate the amplification of chirality within the supramolecular polymer.[19]
-
Microscopic Techniques: Visualizing the Nanoscale Architecture
Microscopy provides direct visual evidence of the morphology and dimensions of the self-assembled nanostructures.
-
Principle: TEM offers high-resolution imaging of the nanostructures formed by the self-assembly of tricarboxamide derivatives.[20][21] Cryogenic TEM (cryo-TEM) is particularly valuable for visualizing the assemblies in a near-native, vitrified state, which is crucial for studying structures in aqueous solutions.[11][12]
-
Protocol:
-
For conventional TEM, a drop of the sample solution is deposited onto a TEM grid (e.g., carbon-coated copper grid) and the solvent is allowed to evaporate. Staining with a heavy metal salt (e.g., uranyl acetate) may be necessary to enhance contrast.
-
For cryo-TEM, a small aliquot of the solution is applied to a grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
The grid is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures.
-
-
Principle: AFM provides three-dimensional topographical information about the self-assembled structures on a surface.[22] It is a complementary technique to TEM and can be performed in air or liquid, avoiding the need for vacuum.[20]
-
Protocol:
-
A drop of the sample solution is deposited onto a freshly cleaved, atomically flat substrate (e.g., mica or highly oriented pyrolytic graphite).
-
The solvent is allowed to evaporate, or the sample can be imaged in the liquid environment.
-
The AFM tip is brought into contact with the surface, and the topography is mapped by scanning the tip across the sample.
-
Rheology: Characterizing Mechanical Properties
-
Principle: Rheology is the study of the flow and deformation of matter. For tricarboxamide derivatives that form hydrogels or viscous solutions, rheological measurements provide crucial information about the mechanical properties of the bulk material, such as its elasticity and viscosity.[23][24]
-
Protocol:
-
The hydrogel or solution is placed between the plates of a rheometer.[6]
-
Frequency Sweep: An oscillatory strain is applied at a constant amplitude while varying the frequency. This experiment determines the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a true gel, G' will be greater than G'' and largely independent of frequency.[6][7]
-
Strain Sweep: The frequency is kept constant while the strain amplitude is varied. This helps to determine the linear viscoelastic region (LVER) and the yield stress of the material.
-
Flow Sweep: The viscosity is measured as a function of the applied shear rate. Many self-assembled systems exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate.[24]
-
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting the results of self-assembly studies.
Quantitative Data Summary
| Technique | Key Parameters Measured | Typical Values/Observations for BTA Self-Assembly |
| UV-Vis Spectroscopy | Critical Aggregation Concentration (CAC), Elongation Temperature (Te) | CACs can range from µM to mM depending on the system. Sharp melting transitions in temperature-dependent studies indicate cooperative assembly.[3] |
| Circular Dichroism | Molar Ellipticity, Anisotropy Factor (g-factor) | Bisignate Cotton effects are characteristic of helical structures.[2] The sign of the Cotton effect indicates the helical sense. |
| Microscopy (TEM/AFM) | Fiber/Tube Diameter, Length, Periodicity (for twisted structures) | Diameters are typically in the nanometer range.[11][25] Lengths can extend to several micrometers.[7] |
| Rheology | Storage Modulus (G'), Loss Modulus (G''), Viscosity (η) | For hydrogels, G' > G''.[6] Storage moduli can range from hundreds of Pascals to several kilopascals.[7] |
Experimental Workflow Diagram```dot
Caption: Hierarchical self-assembly of tricarboxamide derivatives.
Conclusion: A Versatile Toolkit for Supramolecular Engineering
The protocols and techniques outlined in this guide provide a robust framework for the comprehensive characterization of tricarboxamide self-assembly. By systematically investigating the influence of molecular design and environmental factors on the resulting supramolecular structures, researchers can unlock the full potential of these fascinating molecules. The interplay of spectroscopic, microscopic, and rheological data allows for a detailed understanding of the structure-property relationships that govern the behavior of these materials. This knowledge is critical for the rational design of novel functional materials for a wide array of applications, from regenerative medicine to nanotechnology.
References
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Ghorai, B., et al. (2012). Influence of Solvents in Assembling Tris(4-halophenyl)benzene-1,3,5-tricarboxamides: Interplay of N–H···O and Halogen. Crystal Growth & Design, 12(11), 5195-5205. [Link]
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Das, S., et al. (2022). Effect of Tricarboxylic Acids on the Formation of Hydrogels with Melem or Melamine: Morphological, Structural and Rheological Investigations. Gels, 8(1), 46. [Link]
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McKenzie, F. (2012). Solvent effects in supramolecules. Chemical Communications Blog. [Link]
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Kartha, K. K., et al. (2017). Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. Accounts of Chemical Research, 50(8), 1935-1944. [Link]
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García-Fandiño, R., et al. (2015). On the handedness of helical aggregates of C3 tricarboxamides: a multichiroptical characterization. Chemical Communications, 51(48), 9846-9849. [Link]
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Ducharme, Y. J., et al. (2009). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. Journal of Chemical Education, 86(2), 226. [Link]
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van der Mee, L., et al. (2018). Typical procedure for the synthesis of benzene-1,3,5-tricarboxamide (BTA) monomers... ResearchGate. [Link]
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Mihajlovic, M., et al. (2020). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. Biomaterials Science, 8(2), 646-656. [Link]
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Greciano, E. E., et al. (2019). Decoding the Consequences of Increasing the Size of Self-Assembling Tricarboxamides on Chiral Amplification. Journal of the American Chemical Society, 141(17), 7004-7011. [Link]
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ten Cate, A. T., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society, 140(40), 13006-13014. [Link]
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Ducharme, Y. J., et al. (2018). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. [Link]
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ten Cate, A. T., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. PMC. [Link]
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Das, A., et al. (2024). Benzene-1,3,5-tricarboxamide Metal Complexes Self-Assembled in Nanofibers: Implications for Bimetallic Catalytic Nanomaterials. Inorganic Chemistry. [Link]
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van der Zwaag, D., et al. (2012). Controlling Chemical Self-Assembly by Solvent-Dependent Dynamics. Journal of the American Chemical Society, 134(31), 12999-13005. [Link]
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van der Tol, J. J. B., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. PMC. [Link]
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Smulders, M. M. J., et al. (2008). C3-symmetrical self-assembled structures investigated by vibrational circular dichroism. Chirality, 20(9), 1016-1022. [Link]
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van der Tol, J. J. B., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(35), 7672-7680. [Link]
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Al-Hilaly, J., et al. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. RSC Publishing. [Link]
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Cantekin, S., et al. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews, 41(18), 6125-6137. [Link]
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Al-Hilaly, J., et al. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. CentAUR. [Link]
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van der Tol, J. J. B., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. RSC Publishing. [Link]
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Metola, P., et al. (2012). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science, 3(1), 156-161. [Link]
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Deshpande, S., et al. (2021). Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. Polymer Chemistry, 12(23), 3372-3380. [Link]
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Al-Hilaly, J., et al. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. Chemical Communications, 57(68), 8492-8495. [Link]
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Yu, Z., et al. (2016). Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents. OA Monitor Ireland. [Link]
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Sharma, A., et al. (2019). Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations. ResearchGate. [Link]
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Truzzolillo, D., et al. (2013). AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. Journal of Nanomaterials, 2013, 1-9. [Link]
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Wang, H., et al. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Polymers, 11(11), 1888. [Link]
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Timr, S., et al. (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules, 28(15), 5649. [Link]
-
Metola, P., et al. (2016). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. ResearchGate. [Link]
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a) Time‐dependent UV/Vis absorption spectra at 592 nm of Agg. I in MCH... ResearchGate. [Link]
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de Loos, M., et al. (2010). Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality. Chemical Communications, 46(3), 405-407. [Link]
-
Li, R., et al. (2024). Unveiling the rheological secrets of hydrogels: from lab to clinical translation. Journal of Materials Chemistry B. [Link]
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Dimida, S., et al. (2021). Relationship between Structure and Rheology of Hydrogels for Various Applications. Polymers, 13(24), 4364. [Link]
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AFMWorkshop. (2017). Comparing AFM, SEM and TEM. AFMWorkshop. [Link]
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Mishra, A., et al. (2011). Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars. [Link]
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AZoNano. (2019). A Guide to Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). AZoNano.com. [Link]
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Canno, F., et al. (2023). Rheological Insight into the 3D Printability of Carboxymethyl Cellulose-Based Hydrogels. Gels, 9(7), 528. [Link]
-
Greciano, E. E., et al. (2019). Decoding the Consequences of Increasing the Size of Self-Assembling Tricarboxamides on Chiral Amplification. Journal of the American Chemical Society, 141(17), 7004-7011. [Link]
-
Liu, J. (2004). Characterization of nanomaterials by transmission electron microscopy and related techniques. The University of Texas at Austin. [Link]
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Jacobs, T. D. B., et al. (2010). Method for Characterizing Nanoscale Wear of Atomic Force Microscope Tips. Tribology Letters, 39(3), 201-213. [Link]
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Technical Support Center: Troubleshooting Low Yield in 2-Aminobenzamide Synthesis
Welcome to the Technical Support Center for 2-aminobenzamide synthesis. 2-Aminobenzamide (anthranilamide) is a critical building block in medicinal chemistry—particularly for synthesizing quinazolinone-based therapeutics—and serves as a highly effective fluorescent tag for N-linked glycans.
Despite established synthetic routes, researchers frequently encounter yield-limiting bottlenecks such as intermediate hydrolysis, catalyst poisoning, or incomplete reduction. This guide is engineered to provide scientists and drug development professionals with field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to maximize reaction yields.
Diagnostic Workflow for Yield Optimization
Before altering your reagents, use the decision matrix below to isolate the root cause of your low yield based on your chosen synthetic route.
Diagnostic workflow for identifying and resolving low yield issues in 2-aminobenzamide synthesis.
Frequently Asked Questions & Troubleshooting
Q1: Why is my yield low when synthesizing 2-aminobenzamide from isatoic anhydride and aqueous ammonia? A1: The reaction of isatoic anhydride with ammonia relies on a nucleophilic acyl substitution followed by ring opening and decarboxylation. Low yields (<80%) in this route are almost exclusively caused by competing hydrolysis. If the pH drops below 10.0 or the temperature exceeds 60°C during the initial reactant addition, water outcompetes ammonia as a nucleophile. This side reaction converts isatoic anhydride into anthranilic acid (2-aminobenzoic acid) instead of the desired amide [1]. Causality & Fix: Maintain a buffered ammonia solution at strictly pH 10.0. Add the isatoic anhydride incrementally to control the exothermic ring-opening step and prevent thermal degradation.
Q2: How can I prevent the formation of polymeric or unreacted byproducts during the amidation of isatoic anhydride? A2: Polymerization or dimerization occurs if the intermediate carbamic acid does not rapidly decarboxylate, or if the local concentration of isatoic anhydride is too high relative to the ammonia [2]. Causality & Fix: Ensure vigorous physical stirring (at least 500 RPM) to prevent localized concentration gradients. Using a slight molar excess of ammonia (1.2 to 1.5 equivalents) drives the equilibrium toward the tetrahedral intermediate, ensuring complete conversion before side reactions can propagate.
Q3: I am reducing 2-nitrobenzamide using catalytic hydrogenation (Pd/C), but my yields are inconsistent. What is causing this? A3: Inconsistent yields in the reduction of 2-nitrobenzamide are typically due to catalyst poisoning or incomplete hydrogen transfer. The primary amine product (2-aminobenzamide) is highly nucleophilic and can coordinate with the palladium surface, effectively reducing its catalytic turnover. Furthermore, if the solvent is not rigorously degassed, competitive oxidation of the intermediate can stall the reaction [4]. Causality & Fix: Use fresh Pd/C (5-10 mol%) and maintain a consistent, monitored H₂ pressure. If issues persist, consider switching to a hydrogen-transfer protocol using an internal hydrogen donor to bypass the need for pressurized H₂ gas.
Q4: Are there alternative, eco-friendly reduction methods for 2-nitrobenzamide that maintain high yields? A4: Yes. Recent methodologies have demonstrated that D-glucose can act as a highly efficient, eco-friendly reductant in an aqueous alkaline medium. Causality & Fix: By using 2 equivalents of glucose and K₂CO₃ in water at 100°C, 2-nitrobenzamide is cleanly reduced to 2-aminobenzamide with isolated yields up to 92%. The hydroxide anion facilitates both the decomposition of glucose and the reduction process, providing a green alternative to heavy-metal catalysts [3].
Mechanistic Pathway Visualization
Understanding the exact mechanism of the isatoic anhydride route is crucial for preventing intermediate collapse.
Mechanistic pathway of 2-aminobenzamide synthesis from isatoic anhydride via nucleophilic attack.
Quantitative Data Summary
Compare your current reaction parameters against these standardized benchmarks to identify deviations causing yield loss.
| Synthetic Route | Reagents / Catalyst | Optimal Temp (°C) | Reaction Time (h) | Expected Yield (%) | Primary Yield-Limiting Factor |
| Aqueous Amidation | Isatoic Anhydride, NH₃ (aq) | 60 | 0.5 - 2 | 90 - 96 | Hydrolysis to anthranilic acid |
| Catalytic Hydrogenation | 2-Nitrobenzamide, Pd/C, H₂ | 25 - 50 | 4 - 8 | 85 - 90 | Catalyst poisoning by product |
| Eco-Friendly Reduction | 2-Nitrobenzamide, Glucose, K₂CO₃ | 100 | 3 - 16 | ~92 | Incomplete reduction at low temp |
Standardized Experimental Protocols
Protocol 1: High-Yield Aqueous Synthesis from Isatoic Anhydride
This protocol utilizes a self-validating system: the cessation of CO₂ bubbling serves as a reliable internal indicator of reaction completion.
-
Preparation: In a 500 mL round-bottom flask, prepare 100 mL of a buffered aqueous ammonia solution (25% w/w). Adjust the pH to strictly 10.0 using a calibrated pH meter.
-
Reactant Addition: Equip the flask with a magnetic stirrer (set to 500 RPM) and a reflux condenser. While stirring vigorously, incrementally add 16.3 g (0.1 mol) of isatoic anhydride over a period of 30 minutes. Mechanistic Note: Incremental addition prevents localized temperature spikes that lead to the hydrolysis of the anhydride ring [1].
-
Reaction & Validation: Warm the reaction mixture to 60°C. You will observe the evolution of CO₂ gas as the carbamic acid intermediate decarboxylates. Continue stirring for 10-20 minutes until effervescence completely ceases, validating the end of the reaction.
-
Isolation: Cool the mixture to 0-10°C in an ice bath to precipitate the 2-aminobenzamide product as flaky crystals.
-
Purification: Isolate the solid by vacuum filtration, wash the filter cake with two 15 mL portions of ice-cold water, and dry under vacuum to a constant weight. (Expected yield: >90%).
Protocol 2: Eco-Friendly Reduction of 2-Nitrobenzamide using Glucose
This protocol avoids heavy metals and utilizes TLC/colorimetric changes to ensure complete consumption of the nitro precursor.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-nitrobenzamide (0.5 mmol) in 4 mL of deionized water.
-
Reagent Addition: Add 2 equivalents of D-glucose and 2 equivalents of potassium carbonate (K₂CO₃) to the solution.
-
Reaction: Heat the mixture to 100°C under an air atmosphere. Stir continuously for 3 hours. Mechanistic Note: Temperatures below 100°C (e.g., 50°C) will stall the reaction, leaving unreacted 2-nitrobenzamide. The high thermal energy is required for the hydroxide anion to effectively decompose the glucose and drive the reduction [3].
-
Isolation: Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. (Expected isolated yield: ~92%).
References
- BenchChem Technical Support Team. "2-Aminobenzamide High-Purity Reagent For Research." Benchchem.
- BenchChem.
- European Journal of Organic Chemistry. "Glucose as an Eco‐Friendly Reductant in a One‐Pot Synthesis of 2,3‐Dihydroquinazolin‐4(1H)." Wiley-VCH GmbH.
- PMC. "Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols." NIH.
"overcoming solubility issues of benzene-1,3,5-tricarboxamides in water"
Welcome to the Supramolecular Support Center . As researchers transition from organic solvents to aqueous media, benzene-1,3,5-tricarboxamides (BTAs) present a unique structural paradox: the very forces that drive their highly ordered 1D self-assembly (threefold intermolecular hydrogen bonding and π−π stacking) are inherently antagonistic to water solubility.
This technical guide is designed by application scientists to help you troubleshoot BTA precipitation, engineer water-compatible peripheries, and formulate stable, dynamic supramolecular polymers.
Diagnostic Workflow: Resolving BTA Precipitation
Before altering your chemical synthesis, use the following diagnostic logic to determine if your solubility issue is a structural flaw or a formulation error.
Diagnostic workflow for resolving BTA solubility and assembly issues in aqueous environments.
Troubleshooting Knowledge Base & FAQs
Q1: Why does my newly synthesized BTA precipitate immediately upon addition to water, even with hydrophilic groups attached? A1: You are likely experiencing kinetic trapping . When BTAs are directly dispersed in water at room temperature, the hydrophobic effect drives an immediate, uncontrolled collapse of the alkyl spacers to minimize water contact. This rapid aggregation bypasses the slower, directional hydrogen-bonding process, resulting in amorphous 3D precipitates rather than ordered 1D fibers. Solution: Shift from kinetic to thermodynamic control by employing a heating/cooling annealing cycle (see Protocol A). Heating disrupts the kinetically trapped aggregates, and slow cooling provides the activation energy necessary for the amides to nucleate into thermodynamically stable 1D helical fibers [1].
Q2: How do I balance the hydrophobic spacer length with water solubility? A2: BTA self-assembly in water requires a precise hydrophilic/hydrophobic balance. If the aliphatic spacer is too short (e.g., < C10), water molecules penetrate the core, competing for the amides and disrupting the 3-fold hydrogen bond network. If the spacer is too long, the hydrophobic penalty exceeds the solubilizing capacity of the periphery. Solution: The industry standard is a C11 or C12 aliphatic spacer coupled with a strongly hydrated corona, such as tetraethylene glycol (OEG4). This specific architecture perfectly shields the core amides from water while maintaining excellent colloidal stability [2].
Q3: I need to incorporate a highly hydrophobic functional group (e.g., a drug or dye) into the BTA, making it completely insoluble. What is the workaround? A3: Utilize modular co-assembly . Supramolecular polymers are highly dynamic and undergo continuous monomer exchange. Instead of trying to solubilize a pure functional BTA, co-assemble it with a large excess of a water-soluble "scaffold" monomer (like BTA-PEG). The soluble monomers act as a carrier, intercalating the insoluble functional monomers into the 1D fiber and preventing macroscopic precipitation [3]. Use the Solvent Injection technique (Protocol B) to force this co-assembly.
Quantitative Data: Functionalization Strategies vs. Solubility
To help you design your BTA periphery, compare the field-validated functionalization strategies below:
| Functionalization Strategy | Peripheral Group | Aliphatic Spacer | Resulting Morphology | Max Aqueous Solubility | Application / Notes |
| Neutral PEGylation | Tetraethylene glycol (OEG4) | C11 – C12 | 1D Helical Fibers | > 10 mM | Standard biomaterial scaffold; highly dynamic and biocompatible [2]. |
| Acid Functionalization | Carboxylic acid (-COOH) | C6 – C10 | Nanotubes / Ribbons | ~ 6 mM | Temperature-responsive; forms defect-free walls via pairwise carboxyl interactions [1]. |
| Cationic Functionalization | Spermine / Primary Amines | C11 | Co-assembled Fibers | Dependent on ratio | Used for siRNA complexation; requires co-assembly to prevent toxicity [3]. |
| Telechelic Polymeric | PEG (BTA-PEG-BTA) | C11 | Viscoelastic Hydrogels | > 5 wt% | Forms 3D networks for cell encapsulation and tissue engineering [4]. |
Validated Experimental Protocols
Protocol A: Thermodynamic Annealing (Heating/Cooling Cycles)
Use this protocol for pure, water-compatible BTAs (e.g., BTA-OEG4) to overcome kinetic trapping.
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Dispersion: Weigh the lyophilized BTA powder into a glass vial. Add ultrapure water (Milli-Q) to achieve your target concentration (typically 50 μM to 5 mM).
-
Homogenization: Vortex the mixture vigorously for 30–60 seconds. Note: The solution will appear opaque or contain visible aggregates.
-
Thermal Disruption: Place the sealed vial in a pre-heated thermoshaker or water bath at 80–90 °C for 15–30 minutes.
-
Causality: High thermal energy overcomes the hydrophobic effect and breaks aberrant hydrogen bonds, fully dissolving the monomers into an isotropic state.
-
-
Controlled Nucleation: Remove the vial and place it in a thermally insulated block to cool slowly to room temperature (20–25 °C) overnight.
-
Causality: A slow cooling ramp allows the system to thermodynamically sample interaction states, favoring the highly ordered, directional 3-fold H-bonding network over random hydrophobic collapse.
-
-
Self-Validation: Analyze the equilibrated solution. Visually, it should be completely clear and colorless. Confirm the presence of 1D fibers (typically 5–10 nm in diameter) using Cryo-TEM or Dynamic Light Scattering (DLS).
Protocol B: Solvent Injection for Multicomponent Co-assembly
Use this protocol to solubilize hydrophobic functional BTAs by forcing them into a water-soluble BTA-PEG scaffold.
-
Stock Preparation: Dissolve both the hydrophobic functional BTA and the water-soluble BTA-PEG scaffold in a water-miscible organic solvent (e.g., Ethanol or DMSO) at high concentrations (e.g., 10 mM).
-
Modular Mixing: Combine the two organic stock solutions in the desired molar ratio (e.g., 5 mol% hydrophobic BTA, 95 mol% BTA-PEG).
-
Kinetic Injection: Rapidly inject the mixed organic stock into a large volume of vigorously stirring ultrapure water. Ensure the final organic solvent concentration remains below 1% v/v.
-
Causality: The sudden shift to a highly polar aqueous environment forces an immediate hydrophobic collapse of the alkyl cores. Because the BTA-PEG monomers are in vast excess, they co-assemble with the hydrophobic monomers, capping the growing fibers with heavily hydrated PEG chains that prevent precipitation [3].
-
-
Purification: Dialyze the solution against ultrapure water for 24 hours using a 3.5 kDa MWCO membrane to remove residual organic solvent.
-
Equilibration: Allow the solution to rest at room temperature for 24–48 hours.
-
Causality: BTA polymers are dynamic. This resting phase allows for monomer exchange between fibers, ensuring a uniform, stochastically distributed sequence rather than kinetically trapped blocks[5].
-
-
Self-Validation: Measure the ζ -potential and use DLS to confirm a monodisperse size distribution. The absence of a large aggregate peak (>1 μ m) validates successful co-assembly.
"minimizing side reactions in the synthesis of 2-aminobenzamides"
Welcome to the Technical Support Center for 2-Aminobenzamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-aminobenzamides. This class of compounds is a critical scaffold in medicinal chemistry, but its synthesis is often plagued by chemoselectivity issues, over-acylation, and unwanted cyclization.
This guide bypasses generic advice to focus on the mechanistic causality of side reactions, providing self-validating protocols and data-driven troubleshooting strategies.
Part 1: Mechanistic Pathways & Common Pitfalls
Understanding the reactivity profile of your starting materials is the first step in minimizing side reactions. The dual nucleophilic/electrophilic nature of the intermediates often leads to competing pathways.
Reaction pathways in 2-aminobenzamide synthesis and common side-reaction pitfalls.
Part 2: Troubleshooting FAQs
Q1: When synthesizing 2-aminobenzamides from isatoic anhydride, I am observing a significant high-molecular-weight byproduct. What is it, and how do I minimize it? A1: You are likely observing a dianthranoyl byproduct (over-acylation). Mechanistically, once your target primary amine attacks the isatoic anhydride and decarboxylates, the newly formed 2-aminobenzamide contains a nucleophilic aniline group. If the primary reaction is too slow, this newly formed aniline group can attack a second equivalent of isatoic anhydride[1].
-
The Fix: Always use a slight stoichiometric excess of your target primary/secondary amine (1.1 to 1.2 equivalents) to outcompete the product's aniline group[1]. Additionally, transitioning from conventional heating to2 accelerates the primary nucleophilic attack, drastically reducing the residence time during which the dianthranoyl byproduct can form[2].
Q2: I am attempting a direct amide coupling using anthranilic acid and a primary amine, but I am getting poor yields and insoluble polymeric mixtures. Why? A2: Anthranilic acid is an unprotected amino acid. When you use standard coupling agents (like EDC or DCC) to activate the carboxylic acid, the highly reactive intermediate can be attacked by the unprotected ortho-amine of another anthranilic acid molecule. This intermolecular self-condensation leads to polyamides[3].
-
The Fix: You must bypass standard unprotected coupling. The most elegant solution is to use isatoic anhydride , which acts as an internally "pre-protected" and activated electrophile[3]. If you must use a coupling agent on an anthranilic acid derivative, you must protect the ortho-amine (e.g., with a Boc group) and use highly efficient reagents like 4 to drive the desired amidation[4].
Q3: My 2-aminobenzamide product is spontaneously cyclizing into a quinazolinone or benzoxazinone. How can I prevent this? A3: Dehydrative cyclization to quinazolin-4(3H)-ones or 4H-3,1-benzoxazinones is a known thermodynamic sink for 2-aminobenzamides. This occurs under harsh thermal conditions or in the presence of excess coupling agents like 1,1'-Carbonyldiimidazole (CDI)[5].
-
The Fix: Maintain strict temperature control (avoid prolonged reflux >100°C unless cyclization is your actual goal). If using CDI for the initial coupling, strictly control the stoichiometry to exactly 1.0 equivalent.5 of the resulting o-amido acids into benzoxazinones[5].
Part 3: Standardized Experimental Protocols
Protocol A: Microwave-Assisted Ring-Opening of Isatoic Anhydride
Designed to prevent dianthranoylation and minimize reaction time.
-
Preparation: In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 eq) and the target primary amine (1.1 - 1.2 eq). The slight excess of amine is critical to outcompete the product's aniline group[1].
-
Solvation: Add a minimal amount of polar aprotic solvent (e.g., 2-3 drops of anhydrous DMF) to homogenize the mixture and facilitate dielectric heating[6].
-
Irradiation: Seal the vessel and irradiate in a microwave reactor at 140 W, maintaining the temperature at 140°C for exactly 5–10 minutes[6].
-
Self-Validation (TLC): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the highly UV-active isatoic anhydride spot confirms primary conversion. The absence of a baseline streak indicates successful avoidance of the dianthranoyl byproduct.
-
Workup: Cool the vessel to room temperature. Pour the mixture into ice-cold water to induce precipitation. Filter the solid, wash thoroughly with cold water (to remove the 0.1-0.2 eq of excess amine), and dry in vacuo[6].
Protocol B: HATU-Mediated Amide Coupling of Protected Anthranilic Acids
Designed for complex amines where isatoic anhydride ring-opening is sterically hindered.
-
Activation: Dissolve N-Boc protected anthranilic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF at 0°C.
-
Coupling: Add HATU (1.2 eq) followed dropwise by DIPEA (2.5 eq). The basic environment ensures the amine is fully deprotonated and nucleophilic[4].
-
Propagation: Allow the reaction to warm to room temperature and stir for 1–2 hours.
-
Self-Validation (LC-MS): Verify the absence of cyclized byproducts via LC-MS. The desired acyclic product will show the [M+H]+ mass, whereas any cyclized byproduct will show an [M+H−H2O]+ mass.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. The NaHCO3 wash is a self-validating step that strictly ensures the removal of acidic HATU byproducts. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting side-product profiles.
| Synthetic Route | Reagents / Conditions | Desired Yield (%) | Major Side Product | Side Product Yield (%) |
| Isatoic Anhydride Ring-Opening | Amine (1.0 eq), DMF, Reflux, 6h | 65 - 72% | Dianthranoyl derivative | 10 - 15% |
| Isatoic Anhydride Ring-Opening | Amine (1.2 eq), DMF, MW (140W), 10 min | 85 - 97% | Dianthranoyl derivative | < 2% |
| Anthranilic Acid Amidation | Amine (1.0 eq), EDC/HOBt, RT, 12h | 40 - 50% | Polyamides (Self-condensation) | 30 - 40% |
| Anthranilic Acid Amidation | Amine (1.0 eq), CDI (>2.0 eq), RT | < 10% | 4H-3,1-Benzoxazinone | > 80% |
| Protected Anthranilic Amidation | Amine (1.1 eq), HATU/DIPEA, RT, 2h | 90 - 95% | None | N/A |
Part 5: References
-
Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols , Benchchem.6
-
Technical Support Center: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide , Benchchem. 1
-
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives , Benchchem. 2
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site , PMC/NIH. 3
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity , PMC/NIH. 4
-
CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones , ChemRxiv. 5
Sources
Technical Support Center: Optimization of Microwave Parameters for Amide Formation
Welcome to the Technical Support Center for Microwave-Assisted Amide Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most crucial reactions in modern chemistry. Amide bonds are fundamental to pharmaceuticals, peptides, and advanced materials, and microwave synthesis offers a powerful tool to accelerate their formation.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, self-validating methods.
Microwave-assisted organic synthesis (MAOS) leverages the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating.[3][4] This technique dramatically shortens reaction times from hours to minutes, often increases product yields, and aligns with green chemistry principles by reducing solvent usage and energy consumption.[1][5][6] However, harnessing this power requires a nuanced understanding of key parameters. This guide will help you navigate the common challenges and unlock the full potential of microwave technology for your amide coupling reactions.
Troubleshooting Guide: Common Issues in Microwave-Assisted Amide Formation
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Q1: I am getting low or no product yield. What are the likely causes and how can I fix it?
A1: Low or no yield is one of the most common issues and can stem from several factors related to reaction conditions and component selection.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solutions |
| Poor Microwave Absorption | The reaction mixture must effectively absorb microwave energy to heat. If your solvent or reactants are non-polar (e.g., toluene, THF), they won't heat efficiently.[7][8] Solution: Switch to a solvent with a higher dielectric constant that absorbs microwaves well, such as DMF, NMP, DMSO, or ethanol.[8][9] If the solvent cannot be changed, consider adding a small amount of a high-absorbing co-solvent or an ionic liquid to improve the mixture's heating properties.[8] |
| Sub-Optimal Temperature or Time | Amide bond formation is temperature-dependent. Insufficient heat or time will result in an incomplete reaction. Conversely, excessive temperature can cause decomposition of sensitive substrates or the final product.[1][9] Solution: Systematically optimize the reaction temperature. Start 10-20°C above the temperature used in a conventional heating method and vary it in 15-20°C increments.[10] Once an optimal temperature is found, vary the reaction time to maximize yield while minimizing byproduct formation.[10] |
| Insufficient Microwave Power | The applied power might be too low to reach and maintain the target temperature, especially in larger-scale reactions or with poorly absorbing solvents.[9][11] Solution: Gradually increase the microwave power setting. If your instrument allows, use a "power-max" setting with a defined temperature limit, which allows the instrument to use maximum power to reach the set temperature quickly without overshooting. |
| Ineffective Coupling Reagents | For challenging substrates, such as sterically hindered amines or electron-deficient carboxylic acids, standard coupling reagents may not be sufficiently reactive.[12][13] Solution: Switch to a more potent coupling reagent. For difficult couplings, phosphonium salts (e.g., PyBOP) or specialized uronium salts (e.g., HATU, HCTU) are often more effective.[13] In extremely challenging cases, generating a highly reactive acyl fluoride intermediate in situ can be a powerful strategy.[12][13] |
| Equilibrium Limitations | The reaction may have simply reached its natural equilibrium point before reaching full conversion.[9] Solution: Use a slight excess (1.1-1.5 equivalents) of one of the reactants (typically the less expensive or more readily available one) to push the equilibrium towards the product side, according to Le Chatelier's principle.[9] |
Q2: My reaction is generating significant impurities or side products. How can I improve the purity?
A2: The formation of side products is often a consequence of excessive heat, prolonged reaction times, or the presence of contaminants like water.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Recommended Solutions |
| Overheating or Localized Hot Spots | Microwave heating can be so rapid that it creates localized "hot spots" where the temperature is much higher than the bulk solution, leading to thermal decomposition and side reactions.[1][9] Solution: Ensure vigorous and efficient stirring using a properly sized magnetic stir bar to distribute heat evenly.[9] If available, use a pulsed heating mode, which cycles power on and off to maintain the target temperature without sustained, intense heating.[9] |
| Presence of Water | Water can hydrolyze starting materials, activated intermediates, or the final amide product, especially at the elevated temperatures common in microwave synthesis.[9] Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Store sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Epimerization or Racemization | For chiral carboxylic acids, particularly in peptide synthesis, the high temperatures and basic conditions can lead to the loss of stereochemical integrity at the alpha-carbon.[14][15] This occurs via the formation of an oxazolone intermediate or direct proton abstraction.[15] Solution: Lower the reaction temperature; for sensitive amino acids like Cys and His, temperatures below 50°C are often recommended.[16][17] Use a coupling reagent known to suppress racemization, such as those combined with additives like OxymaPure or HOAt.[13] Minimize the exposure time to high temperatures and basic conditions. |
| Side Reactions of Coupling Reagents | Some coupling reagents can participate in or generate byproducts that are difficult to remove. For example, carbodiimides like DCC produce a urea byproduct that can contaminate the product.[13] Solution: Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[13] Alternatively, use phosphonium or uronium salts whose byproducts are typically easier to remove via standard purification techniques. |
General Troubleshooting Flowchart
The following diagram outlines a systematic approach to diagnosing and solving common problems in microwave-assisted amide formation.
Caption: A decision-making flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q3: How do I select the right solvent for my microwave reaction?
A3: Solvent selection is critical because the solvent is often the primary component absorbing microwave energy.[7] The ideal solvent should be chemically inert under the reaction conditions and have a high enough boiling point to reach the desired temperature. Most importantly, it must couple effectively with microwaves. This coupling efficiency is related to the solvent's dielectric properties.[7][18]
Solvent Selection Guide by Microwave Absorption
| Absorption Level | Characteristics | Examples | When to Use |
| High | High dielectric loss; heats very rapidly. | Ethanol, Methanol, DMSO, Nitrobenzene.[7] | Ideal for most reactions, especially when rapid heating is desired and reactants are poor absorbers. |
| Medium | Good dielectric loss; heats efficiently but more controllably than high absorbers. | DMF, Acetonitrile, Water, Ketones.[7] | Excellent general-purpose solvents for a wide range of amide coupling reactions.[8] |
| Low | Poor dielectric loss; heats very slowly on its own. | Toluene, Dioxane, THF, Hexane.[8][19] | Use only when required for solubility and when reactants themselves are polar enough to absorb microwave energy. Heating will be less efficient.[8] |
Q4: When should I use a coupling reagent versus direct thermal amidation?
A4: Direct thermal amidation (heating a carboxylic acid and an amine) is the most atom-economical method but often requires very high temperatures (>160-180°C), which can degrade sensitive molecules.
-
Use Direct Amidation: For simple, robust substrates where high temperatures are not a concern. This approach is often enhanced by microwave heating and can sometimes be achieved under solvent-free conditions.[6][20]
-
Use a Coupling Reagent: For most applications, especially in pharmaceutical and peptide synthesis. Coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that readily reacts with the amine under milder conditions.[1][21] This minimizes side reactions and is essential for heat-sensitive or sterically hindered substrates.[13][14]
Q5: What are the advantages of solvent-free microwave synthesis?
A5: Solvent-free, or "dry media," synthesis is a key green chemistry technique that offers several benefits.[6][18]
-
Environmental: It eliminates or drastically reduces solvent waste.[1][20]
-
Efficiency: Reactions often proceed faster due to higher reactant concentrations.[1]
-
Safety: The risk of high pressure from heated solvents in a sealed vessel is avoided.[18]
-
Simplicity: Workup can be simplified, sometimes requiring only filtration and washing of the product.[2] This method is particularly suitable for reactions where the reactants can be adsorbed onto a solid support (like silica or alumina) or when at least one reactant is a low-melting solid.[5][18]
Q6: How do I scale up a microwave reaction?
A6: Scaling up microwave reactions is not always straightforward due to the limited penetration depth of microwaves.[3][11] A reaction optimized in a 10 mL vessel may not work the same way in an 80 mL vessel because the heating dynamics change.[11]
-
Batch Scale-Up: When moving to a larger batch vessel, you may need to re-optimize parameters. The heating rate might be slower, requiring longer ramp times or higher power settings.[11] Using a solvent with excellent heating properties becomes even more critical.
-
Continuous Flow: For larger quantities, continuous flow microwave reactors are an excellent option. In these systems, a small volume of the reaction mixture is continuously pumped through the microwave cavity, ensuring uniform and efficient heating.[22] This approach avoids the challenges of heat and mass transfer in large batch vessels.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing Microwave Parameters
This protocol provides a systematic method to find the optimal conditions for a new amide coupling reaction.
Caption: A step-by-step workflow for optimizing reaction parameters.
Methodology:
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), amine (1.1 mmol), coupling reagent (e.g., HATU, 1.1 mmol), and a suitable base (e.g., DIPEA, 2.0 mmol). Add 4 mL of a medium-absorbing solvent (e.g., DMF).
-
Temperature Screen: Seal the vial and place it in the microwave reactor. Set the reaction time to 10 minutes and use a variable power setting to maintain a constant temperature. Run a series of reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Analysis 1: After each run, cool the vial, and analyze the crude reaction mixture by LC-MS or TLC to determine the conversion and identify the presence of byproducts. Identify the temperature that gives the best balance of high conversion and low impurity formation.
-
Time Screen: Using the optimal temperature identified in the previous step, run a new series of reactions, this time varying the hold time (e.g., 2, 5, 10, 15 minutes).
-
Analysis 2: Analyze the results to find the minimum time required to achieve maximum conversion. Running the reaction longer than necessary can increase the risk of side reactions.[14]
-
Confirmation: Perform a final reaction using the determined optimal temperature and time to confirm the results before scaling up.
Protocol 2: Standard Microwave-Assisted Amide Coupling (Boc-Val-OH and H-Phe-OMe)
This protocol is an example of a peptide coupling, a specialized form of amide bond formation.
-
Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine Boc-Val-OH (109 mg, 0.5 mmol), H-Phe-OMe·HCl (108 mg, 0.5 mmol), and HATU (209 mg, 0.55 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (3 mL) to dissolve the solids. Add DIPEA (174 µL, 1.0 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture with the following parameters:
-
Temperature: 75°C
-
Hold Time: 5 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Stirring: High
-
-
Workup: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 5% citric acid (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide product. Purify by flash chromatography if necessary.
References
-
Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. Link
-
Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap. Link
-
Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Link
-
Gorecki, M., & Berlicki, Ł. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1774. Link
-
Request PDF. (n.d.). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. Link
-
Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Link
-
BenchChem. (2025, December). Technical Support Center: Optimization of Microwave Conditions for Benzamide Synthesis. Link
-
Gademann, K., Kværnø, L., & Liras, S. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Biopolymers, 92(6), 543-549. Link
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Link
-
CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Link
-
Royal Society of Chemistry. (n.d.). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. Link
-
Gorecki, M., & Berlicki, Ł. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Link
-
Isaksson, J., Tinnis, F., & Hedenström, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11475-11481. Link
-
Request PDF. (n.d.). A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. Link
-
Royal Society of Chemistry. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis. Link
-
ACS Publications. (2020, December 22). An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. Link
-
ScienceDirect. (n.d.). Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode. Link
-
UCSB MRL. (n.d.). Microwave Synthesis Conditions. Link
-
Mitsui & Co. Global Strategic Studies Institute. (2024, March 18). SCALE-UP OF MICROWAVE REACTORS — CONTRIBUTION TO GHG EMISSION REDUCTIONS ACROSS DIVERSE SECTORS FROM CHEMICAL SYNTHESIS TO MET. Link
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. Link
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PMC. Link
-
ACS Publications. (2007, November 10). Approaches for Scale-Up of Microwave-Promoted Reactions. Link
-
CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Link
-
National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Link
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Link
-
Biotage. (2016, February 12). Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Link
-
CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Link
-
The MJA Lab. (2020, November 23). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Link
-
Royal Society of Chemistry. (2017, December 15). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Link
-
Biotage. (n.d.). Microwave Reaction Tutorial. Link
-
BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Link
-
ResearchGate. (n.d.). PART - 1 INTRODUCTION. Link
Sources
- 1. How to Optimize Amide Formation in Microwave-Assisted Synthesis [eureka.patsnap.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mitsui.com [mitsui.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Getting Started with Microwave Synthesis [cem.com]
- 11. openlab.itmo.ru [openlab.itmo.ru]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. bspublications.net [bspublications.net]
- 19. chim.unifi.it [chim.unifi.it]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Visualizing the 2-AB Derivatization & Purification Workflow
Welcome to the Technical Support Center for 2-Aminobenzamide (2-AB) Glycan Derivatization and Purification .
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Successful glycan analysis requires understanding the causality behind every chemical interaction. 2-AB labeling relies on reductive amination, requiring a massive molar excess of fluorescent dye to drive the reaction to completion. Consequently, the purification step is not merely a cleanup—it is a critical analytical threshold. If you fail to remove the excess dye, your detector will saturate; if you use the wrong solvent conditions, you will lose your glycans.
Below, you will find self-validating protocols, logical troubleshooting frameworks, and comparative data to ensure your LC-FLR and MS workflows yield robust, reproducible results.
Standard workflow for 2-AB glycan labeling and purification.
Standard Operating Procedure: 2-AB Labeling & HILIC-SPE Purification
Every step in this protocol is designed as a self-validating system . Do not proceed to chromatographic analysis without confirming the integrity of your purification.
-
Sample Preparation : Ensure glycans are released (e.g., via PNGase F) and dried completely to a compact mass.
-
Causality: The glycans must contain a free reducing terminus (aldehyde group) for the dye to conjugate[1]. Non-volatile salts or detergents will disrupt Schiff base formation.
-
-
Reagent Preparation : Mix 150 µL glacial acetic acid with 350 µL DMSO. Add 100 µL of this solvent to 5 mg of 2-AB dye. Transfer the dissolved dye to 6 mg of sodium cyanoborohydride (NaCNBH3) and mix until dissolved[1].
-
Causality: Acetic acid acts as the acid catalyst required to open the reducing sugar ring, while NaCNBH3 reduces the transient imine to a stable secondary amine.
-
-
Reductive Amination : Add 5–10 µL of the labeling reagent to the dried glycans. Incubate at 65°C for 3 hours[2].
-
HILIC SPE Cleanup (Excess Dye Removal) :
-
Priming : Wash the HILIC SPE cartridge with pure water, followed by equilibration with 90% Acetonitrile (ACN).
-
Causality: The initial water wash hydrates the stationary phase, creating the critical aqueous layer required for hydrophilic partitioning.
-
-
Loading : Dilute the labeling reaction with ACN to achieve a final concentration of ≥90% ACN, then load onto the cartridge.
-
Washing : Wash the cartridge 3 times with 90% ACN / 10% water.
-
Causality: This specific ratio retains highly polar glycans in the aqueous layer while washing away the hydrophobic excess 2-AB dye.
-
-
Elution : Elute the purified 2-AB labeled glycans using pure HPLC-grade water[3].
-
Self-Validation Check : Always run a "blank" labeling reaction (reagents only, no glycans) through the entire SPE process. Inject this blank first on the LC-FLR. A clean baseline confirms your SPE washing protocol is sufficient.
-
Troubleshooting Center: FAQs
Logical troubleshooting tree for 2-AB purification challenges.
Q1: Why is there a massive fluorescent peak at the solvent front masking my early-eluting glycans?
-
Causality : This is the most common purification failure, caused by incomplete removal of unreacted 2-AB dye. Because 2-AB is highly fluorescent, even trace amounts of excess reagent will overwhelm the detector and co-elute with small, neutral glycans.
-
Solution : Ensure the sample is diluted to at least 90% acetonitrile (ACN) before loading onto the HILIC SPE cartridge. If the aqueous content during loading or washing is too high, the excess dye will partition into the stationary phase alongside the glycans, failing to wash through.
Q2: Why am I losing highly sialylated glycans (e.g., tetrasialylated) during the labeling and purification process?
-
Causality : This is typically an issue of acid-catalyzed desialylation rather than a purification loss. The reductive amination reaction utilizes acetic acid as a catalyst. At the standard 65°C incubation temperature, labile sialic acid linkages can be cleaved[4].
-
Solution & Validation : Modify the labeling protocol by lowering the reaction temperature to 37°C and extending the incubation time to 16–18 hours[2]. Self-Validation: Analyze the sample before and after labeling using MALDI-TOF MS (in negative ion mode) to confirm the intact mass of the tetrasialylated glycans is preserved.
Q3: My overall glycan recovery is extremely low (<50%) after HILIC SPE. What went wrong?
-
Causality : Low recovery is almost always linked to improper SPE cartridge priming or incorrect elution. HILIC relies on a water-enriched layer forming on the stationary phase. If the cartridge is not properly primed with water before equilibration, this layer won't form, and glycans will flow through during loading[1]. Alternatively, eluting with a solvent containing organic modifiers instead of pure water will fail to release the highly polar glycans.
-
Solution : Strictly follow the priming sequence (Water → 90% ACN). Elute only with pure, HPLC-grade water[3].
Q4: My 2-AB labeled glycans are showing split peaks or poor resolution on the LC-FLR. How do I fix this?
-
Causality : Peak splitting is often caused by a sample diluent mismatch, not a column failure. After HILIC SPE purification, glycans are eluted in 100% water. Injecting a purely aqueous sample onto a HILIC analytical column disrupts the local solvent environment at the column head, causing poor partitioning and peak distortion.
-
Solution & Validation : Before injection, dilute your aqueous purified sample with ACN to match the initial mobile phase conditions of your LC method (typically 70-80% ACN). Self-Validation: Compare the peak shape of a standard 2-AB labeled dextran ladder injected in 100% water versus 75% ACN. The organic-diluted sample will exhibit sharp, symmetrical peaks.
Quantitative Data: Comparison of Post-Labeling Purification Strategies
While HILIC SPE is the industry standard, understanding alternative purification mechanisms allows you to adapt to specific sample limitations.
| Purification Strategy | Mechanism of Action | Advantages | Disadvantages |
| HILIC SPE | Hydrophilic partitioning; glycans retained in high organic solvent. | High recovery (70-80%), excellent excess dye removal, rapid[5]. | Requires careful control of organic/aqueous ratios during loading. |
| Liquid-Liquid Extraction | Phase separation; labeled glycans partition into the aqueous phase. | Cost-effective, simple setup[5]. | Time-consuming, risk of emulsion formation, lower recovery for hydrophobic glycans. |
| Gel Filtration (SEC) | Size exclusion; larger glycans elute before small dye molecules. | Gentle on labile structures, no harsh solvents required[5]. | Dilutes the sample significantly, poor resolution for small glycans vs. dye. |
| Paper Chromatography | Cellulose affinity; glycans bind to paper, dye washes away. | Very low cost, effective for simple mixtures[5]. | Low throughput, highly manual, difficult to automate. |
References
-
Title: Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins Source: Waters Corporation URL:
-
[3] Title: SIGNAL™ 2-AB LABELING KIT TABLE OF CONTENTS Source: Agilent URL:
-
[4] Title: Signal™ 2-AB-plus Labeling Kit TABLE OF CONTENTS Source: Agilent URL:
-
[5] Title: Glycan labeling strategies and their use in identification and quantification Source: PMC (nih.gov) URL:
-
[1] Title: Product Guide for LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit Source: QA-Bio URL:
-
[2] Title: HPAE-FLD Method for Separation of 2-Aminobenzamide (2-AB)-Labeled Oligosaccharides Source: lcms.cz URL:
Sources
"improving the yield of solvent-free benzene-1,3,5-tricarboxamide synthesis"
Welcome to the Technical Support Center for Advanced Mechanochemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical variables that dictate the yield and purity of benzene-1,3,5-tricarboxamides (BTAs) under solvent-free conditions.
BTAs are indispensable chiral tripodal ligands and supramolecular building blocks. While traditional solution-phase syntheses suffer from moderate yields and high environmental impact, mechanochemical solvent-free approaches can routinely achieve >90% yields in under 10 minutes 1. However, achieving these results requires precise control over reaction thermodynamics and stoichiometry.
Mechanistic Overview
Mechanochemical pathway for solvent-free BTA synthesis via nucleophilic acyl substitution.
Quantitative Yield Analysis
To understand the operational advantages of solvent-free amidation, review the comparative data below. The mechanochemical approach leverages high local concentrations to exponentially increase reaction kinetics, bypassing the activation energy barriers typical of dilute solutions.
| Parameter | Conventional Homogeneous Synthesis | Solvent-Free Mechanochemical Synthesis |
| Reaction Medium | THF / DCM / Toluene | None (Solid-State / Melt) |
| Reaction Time | 12 – 24 hours | 5 – 10 minutes |
| Typical Yield | 60% – 80% | 93% – 96% |
| Temperature | Reflux (60°C - 110°C) | Ambient (with localized kinetic heating) |
| E-Factor (Waste) | High (>50) | Near Zero (<1) |
Standardized Self-Validating Protocol
Objective : Achieve >90% yield of benzene-1,3,5-tricarboxamide via mechanochemical amidation 1.
Step 1: Stoichiometric Preparation
-
Weigh 1.0 mmol of benzene-1,3,5-tricarbonyl chloride (trimesoyl chloride) and 3.1 mmol of the target primary amine.
-
Causality: A slight excess (0.1 mmol) of amine compensates for trace volatilization or surface adhesion during transfer, ensuring the electrophile remains the limiting reagent.
Step 2: Mechanochemical Activation
-
Transfer reagents into a stainless-steel or zirconia milling jar equipped with a 10 mm grinding ball. Add 3.0 mmol of anhydrous Na₂CO₃.
-
Causality: The base acts as an HCl scavenger. Without it, the amine nucleophile forms an unreactive hydrochloride salt, prematurely halting the reaction.
Step 3: Controlled Milling
-
Mill at 25 Hz for 10 minutes. Pause for 1 minute at the 5-minute mark.
-
Causality: The amidation is highly exothermic. Pausing dissipates heat, preventing the localized melting of reagents which can lead to a gummy, unmixable paste.
Step 4: Purification and Validation
-
Extract the crude solid and wash sequentially with 10 mL of cold hexane and 10 mL of diethyl ether (Et₂O) to remove unreacted starting materials [[1]]().
-
Wash with 15 mL of deionized water to dissolve and remove inorganic salts (NaCl, Na₂CO₃). Filter and air-dry the white solid.
-
Self-Validation: Weigh the dried product. A crude mass significantly lower than theoretical suggests product loss during the Et₂O wash. Validate this by evaporating the Et₂O filtrate; if BTA is recovered, switch to pure hexane for future organic washes.
Troubleshooting Guide
Logical troubleshooting tree addressing primary yield-limiting factors in BTA synthesis.
Q: My crude mixture turns into an intractable gummy paste instead of a fine powder. How do I fix this? A: This is caused by uncontrolled thermal melting. The nucleophilic attack of the amine on the acid chloride is highly exothermic. In solvent-free conditions, the lack of a solvent heat-sink causes the local temperature to spike, exceeding the melting point of the amine or the intermediate product. Self-Validating Protocol: Implement a "pulse-milling" technique (mill for 2 minutes, pause for 1 minute). To validate that heat is the root cause, monitor the external temperature of the jar; if it exceeds 40°C, thermal pasting is highly likely.
Q: TLC shows unreacted trimesoyl chloride even after 15 minutes of milling. How do I drive the reaction to completion? A: You are likely experiencing HCl-induced stoichiometric imbalance. As the reaction proceeds, HCl gas is generated. If your primary amine acts as the HCl scavenger, it protonates into an unreactive ammonium salt, effectively removing it from the nucleophilic pool. Self-Validating Protocol: Add a solid, non-nucleophilic acid scavenger like anhydrous Na₂CO₃ to the milling jar 1. To validate this mechanism, run a parallel micro-scale reaction without Na₂CO₃ but with a 6:1 amine-to-chloride ratio; if the reaction completes, it confirms your amine was previously being consumed by HCl.
Q: My yield drops significantly after the washing step. What is causing this? A: Product solubility in wash solvents. While BTAs are generally designed to be insoluble in water and hexane, certain highly functionalized or aliphatic BTAs exhibit partial solubility in moderately polar solvents like diethyl ether (Et₂O) 1. Self-Validating Protocol: Verify the solubility profile of your specific BTA. Substitute Et₂O with cold pentane for the organic wash. Validate by evaporating your wash filtrates to check for dissolved product.
Frequently Asked Questions (FAQs)
Q: Can I scale up this solvent-free synthesis for industrial drug development? A: Yes. While batch ball milling is excellent for discovery-scale synthesis, scaling up requires continuous processing to manage heat and mixing. Twin-screw extrusion (TSE) is the industry standard for scaling mechanochemical organic synthesis, offering scalable throughputs with minimal equipment expansion 2.
Q: Do I need to protect chiral centers on the amine during solvent-free synthesis? A: Generally, no. The mechanochemical amidation is exceptionally fast (5–10 minutes) and occurs at near-ambient bulk temperatures. This drastically reduces the kinetic window for racemization compared to prolonged refluxing in solvent-based methods, allowing for the straightforward synthesis of optically pure chiral BTAs 1.
Sources
Technical Support Center: Troubleshooting 2-Aminobenzamide Synthesis
Welcome to the Technical Support Center for 2-Aminobenzamide (also known as anthranilamide) synthesis. 2-Aminobenzamide is a high-purity organic building block essential for the development of quinazolinones, class I histone deacetylase (HDAC) inhibitors, and fluorescent labels for N-linked glycans[1][2].
Despite its structural simplicity, synthesizing 2-aminobenzamide frequently suffers from incomplete reactions and complex byproduct profiles. This guide provides mechanistically grounded troubleshooting strategies for the two primary industrial and laboratory synthetic routes: Isatoic Anhydride Amidation and Catalytic Hydrogenation of 2-Nitrobenzamide .
Route 1: Amidation of Isatoic Anhydride
FAQ 1: Why is my reaction yielding a mixture of products instead of pure 2-aminobenzamide?
Mechanistic Causality: The reaction between isatoic anhydride and ammonia is highly sensitive to the concentration of the nucleophile[3][4]. When ammonia is present in a large, buffered excess, nucleophilic attack opens the anhydride ring, followed by rapid decarboxylation (loss of CO2 ) to yield 2-aminobenzamide[3].
However, if the local concentration of ammonia drops, the reaction stalls and diverts into competing pathways. The exposed amino group of the intermediate can undergo an intramolecular cyclization with the elimination of water (rather than CO2 ), yielding benzoylene urea (quinazoline-2,4(1H,3H)-dione)[3][4]. Alternatively, unbuffered systems may undergo hydroxide-driven hydrolysis, degrading the starting material into anthranilic acid [3].
Solution: Maintain a massive initial excess of ammonia and utilize an ammonium buffer system to stabilize the pH, ensuring constant nucleophile availability without triggering base-catalyzed hydrolysis[1][5].
Protocol 1: High-Yield Buffered Aqueous Amidation
This protocol utilizes a self-validating buffer system to prevent byproduct diversion.
-
Buffer Preparation: In a suitable reaction vessel, dissolve 11 g of ammonium chloride ( NH4Cl ) and 136 mL of 25% aqueous ammonia in 1 L of deionized water[1].
-
Self-Validation Checkpoint (pH Control): Measure the pH of the solution and adjust it to exactly 10.0[1]. Causality: A pH of 10.0 ensures ammonia remains in its highly reactive, unprotonated state ( NH3 ) while minimizing the hydroxide ions ( OH− ) that cause competitive hydrolysis.
-
Controlled Addition: While stirring vigorously, incrementally add 163 g (1.0 mol) of isatoic anhydride to the buffered solution over 30 minutes[1]. Causality: Incremental addition prevents the local depletion of ammonia, strictly suppressing the benzoylene urea pathway[3].
-
Thermal Maturation: Warm the reaction mixture to 60°C and continue stirring for 10 minutes[1].
-
Self-Validation Checkpoint (Visual): The cessation of CO2 gas evolution confirms the completion of the decarboxylation step.
-
Isolation: Cool the mixture to 0–10°C to precipitate the 2-aminobenzamide as flaky crystals. Collect via vacuum filtration, wash with two 50 mL portions of ice-water, and dry to a constant weight[1].
Concentration-dependent reaction pathways of isatoic anhydride amidation.
Route 2: Catalytic Hydrogenation of 2-Nitrobenzamide
FAQ 2: My hydrogenation stalls before completion, and the reaction mixture turns deep orange. What is happening?
Mechanistic Causality: The catalytic reduction of nitroaromatics does not happen in a single step; it proceeds through nitroso and hydroxylamine intermediates[6][7]. The reduction of the arylhydroxylamine intermediate to the final amine is often the rate-limiting bottleneck[6].
If mass transfer is poor or the catalyst is unoptimized, the hydroxylamine intermediate accumulates (>40% concentration)[6][7]. This accumulation allows the hydroxylamine to condense with the nitroso intermediate, forming highly stable, brightly colored (yellow/orange) azo and azoxy dimers [7]. These dimers act as a thermodynamic dead-end, permanently stalling the reaction and ruining product purity.
Solution: Introduce a vanadium promoter to the catalytic system. Vanadium compounds (in oxidation states 0, II, III, IV, or V) act as powerful co-catalysts that rapidly promote the disproportionation and direct reduction of the hydroxylamine intermediate, dropping its concentration to <1% and completely suppressing azo/azoxy formation[6][7][8].
Protocol 2: Vanadium-Promoted Catalytic Hydrogenation
This protocol utilizes a bimetallic catalytic strategy to eliminate intermediate bottlenecks.
-
Reaction Setup: In a high-pressure reactor, dissolve 2-nitrobenzamide (1.0 eq) in a protic solvent such as methanol or ethanol. Causality: Protic solvents facilitate the proton-coupled electron transfer required for efficient nitro reduction; non-polar solvents like toluene severely limit conversion (often stalling at 10-20%)[9].
-
Catalyst & Promoter Addition: Add 5% Pt/C or Pd/C catalyst (1–5 mol%). Concurrently, add a catalytic amount of a vanadium promoter (e.g., vanadium(IV) oxide sulfate or vanadium(III) acetylacetonate) at 0.1–0.5 mol% relative to the substrate[7][8].
-
Purge and Pressurize: Purge the vessel with nitrogen (3x) to remove oxygen, then with hydrogen (3x). Pressurize the reactor to 3–5 bar with H2 [9].
-
Reaction Execution: Heat the mixture to 40–50°C under vigorous stirring to ensure optimal gas-liquid-solid mass transfer[9].
-
Self-Validation Checkpoint (Colorimetry & Pressure): Monitor the hydrogen uptake. The reaction mixture should remain pale/colorless, confirming the vanadium has successfully suppressed the orange azo/azoxy byproducts[7]. The reaction is complete when H2 consumption definitively ceases.
-
Workup: Vent the reactor, filter the catalyst through a Celite pad under an inert atmosphere, and concentrate the filtrate in vacuo to yield highly pure, white 2-aminobenzamide crystals[7].
Catalytic hydrogenation pathway of 2-nitrobenzamide highlighting the hydroxylamine bottleneck.
Quantitative Troubleshooting Matrix
The following table summarizes the critical quantitative parameters that dictate reaction success across both methodologies. Deviating from these optimized conditions is the primary cause of incomplete reactions.
| Reaction Route | Critical Parameter | Sub-optimal Condition | Consequence (Byproduct / Yield) | Optimized Condition |
| Isatoic Amidation | Ammonia Ratio | < 1.0 equivalent | Benzoylene urea formation (>40%)[3][4] | > 1.5 equivalents (buffered)[1] |
| Isatoic Amidation | pH Control | Unbuffered (pH drops) | Anthranilic acid hydrolysis | Buffered strictly at pH 10.0[1] |
| Hydrogenation | Hydroxylamine Level | > 40% accumulation | Azo/Azoxy dimers (orange impurities)[6][7] | < 1% accumulation (with V promoter)[7][8] |
| Hydrogenation | Solvent Choice | Non-polar (e.g., Toluene) | Low conversion (10–20%), unknown side products[9] | Protic solvents (Methanol/Ethanol)[9] |
References
-
National Center for Biotechnology Information (PMC). "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)". Source: NIH. URL:[Link]
-
Wikipedia. "Anthranilamide". Source: Wikipedia. URL:[Link]
-
ResearchGate. "Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics". Source: ResearchGate. URL:[Link]
-
Journal of Organic Chemistry. "ISATOIC ANHYDRIDE. II. REACTIONS OF ISATOIC ANHYDRIDE WITH AMMONIA". Source: ACS Publications. URL:[Link]
- Google Patents. "WO2022008450A1 - Process of preparing a poly(anthranilamide)". Source: WIPO/Google Patents.
-
Organic Process Research & Development. "Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation". Source: ACS Publications. URL:[Link]
- Google Patents. "CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds". Source: Google Patents.
- Google Patents. "US6096924A - Process for the catalytic hydrogeneration of aromatic nitro compounds". Source: Google Patents.
Sources
- 1. 2-Aminobenzamide High-Purity Reagent For Research [benchchem.com]
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- 4. WO2022008450A1 - Process of preparing a poly(anthranilamide), poly(anthranilamide) and its use - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. US6096924A - Process for the catalytic hydrogeneration of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
"strategies to prevent hydrolysis of reagents in benzamide synthesis"
A Senior Application Scientist's Guide to Preventing Reagent Hydrolysis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a specific focus on mitigating the pervasive issue of reagent hydrolysis. As your application scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these experimental choices, empowering you to design robust and self-validating synthetic systems.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding hydrolysis in the context of benzamide synthesis. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What is reagent hydrolysis in benzamide synthesis, and why is it a problem?
A: Reagent hydrolysis is an undesired side reaction where a water molecule reacts with your acylating agent (e.g., benzoyl chloride, benzoic anhydride, or an activated carboxylic acid intermediate).[1] The nucleophilic attack by water competes with the desired attack by your amine, converting the reactive reagent into inactive benzoic acid.[2][3]
This poses two significant problems:
-
Reduced Yield: Every molecule of your starting material that reacts with water is one less molecule available to form the desired benzamide product.[1]
-
Purification Challenges: The benzoic acid byproduct must be separated from your final product, often requiring additional purification steps like acid-base extraction or chromatography, which can further reduce the isolated yield.[4]
Q2: Which reagents are most susceptible to hydrolysis?
A: The susceptibility to hydrolysis is directly related to the electrophilicity of the carbonyl carbon. The most common reagents, ranked by general reactivity and sensitivity to water, are:
-
Acyl Halides (e.g., Benzoyl Chloride): These are highly reactive and extremely sensitive to moisture. The halide is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by both amines and water.[3][5][]
-
Acid Anhydrides (e.g., Benzoic Anhydride): Anhydrides are also quite reactive, though generally less so than acyl chlorides. The leaving group is a carboxylate anion.
-
Activated Esters (from Coupling Agents): When using coupling agents like DCC, EDC, HATU, or PyBOP, a highly reactive activated ester intermediate is formed in situ.[][7] These intermediates are designed to be readily attacked by the amine, but they are also vulnerable to hydrolysis if water is present in the reaction medium.[8][9][10]
Q3: My protocol uses Schotten-Baumann conditions with an aqueous base. How can I avoid hydrolysis when I'm intentionally adding water?
A: This is an excellent question that highlights the central challenge of the Schotten-Baumann reaction.[11][12] You are creating a competitive environment where both the amine (your nucleophile) and hydroxide/water (hydrolysis agent) are present. The key is to favor the kinetics of amidation over hydrolysis.
The amidation reaction is typically much faster than hydrolysis. Success hinges on ensuring the amine and acyl chloride can react immediately upon mixing.[13] Strategies include:
-
Vigorous Mixing: In a biphasic system (e.g., dichloromethane/water), the reaction occurs at the interface. Vigorous stirring maximizes the interfacial surface area, increasing the reaction rate.[4]
-
Temperature Control: The reaction is exothermic. Cooling the mixture (e.g., in an ice bath) helps control the reaction rate and minimize side reactions.[2]
-
Slow Reagent Addition: Adding the benzoyl chloride slowly to the vigorously stirred amine solution ensures it is immediately consumed by the amine, minimizing its exposure time to the aqueous phase.[2]
-
Continuous Flow Chemistry: Modern flow reactors can achieve superior mixing and heat transfer compared to batch conditions, which can significantly suppress the undesired hydrolysis by ensuring the faster amination reaction dominates.[13]
The base (e.g., NaOH) in this reaction is primarily there to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile.[1]
Troubleshooting Guide: Low Yields & Impurities
This section provides actionable solutions to specific problems encountered during synthesis that point towards a hydrolysis issue.
Problem: My reaction yield is low, and I've identified benzoic acid as the major byproduct.
This is the classic symptom of significant reagent hydrolysis. The following troubleshooting steps are critical for improving your outcome.
Solution 1: Implement Rigorous Anhydrous Conditions
Water is the adversary. Your primary goal is to eliminate it from every component of your reaction system before introducing the acylating agent. This is non-negotiable for non-aqueous syntheses.
-
Glassware: All glassware must be thoroughly dried. Oven-drying (e.g., at 120 °C for several hours) and cooling under a stream of dry nitrogen or in a desiccator is standard practice.[3]
-
Solvents: Do not assume a new bottle of solvent is anhydrous. Solvents must be actively dried.
-
Reagents: Use fresh, high-quality reagents. An old bottle of benzoyl chloride may have already partially hydrolyzed to benzoic acid upon storage.[2]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction as it proceeds.[3]
Molecular sieves are aluminosilicates with a precise pore structure that effectively trap water molecules.[14] 3Å sieves are suitable for solvents like THF, DCM, and acetonitrile, as their pores are too small to trap most solvent molecules.
Steps:
-
Activate Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at >200 °C under vacuum for at least 12 hours to remove any adsorbed water.
-
Cool: Allow the sieves to cool to room temperature under an inert atmosphere or in a desiccator.
-
Add to Solvent: Add the activated sieves to your solvent in a sealed bottle (typically 5-10% m/v, e.g., 25-50 g of sieves for 500 mL of solvent).[14]
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours before use.[14]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent, leaving the sieves behind.
Table 1: Comparison of Common Drying Agents
| Drying Agent | Suitable Solvents | Mechanism | Comments |
|---|---|---|---|
| Molecular Sieves (3Å) | THF, DCM, MeCN, Toluene | Adsorption (traps water in pores) | Highly efficient, reusable after activation. The preferred method for most solvents.[14] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, THF | Chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Very effective, but reacts slowly. Generates H₂ gas. Not for use with protic or some carbonyl-containing solvents. |
| Sodium/Benzophenone | Ethers (THF), Hydrocarbons | Chemical reaction | Provides a visual indicator (deep blue/purple) when dry.[14] Requires a dedicated still and significant safety precautions. |
| Anhydrous MgSO₄/Na₂SO₄ | General Pre-drying | Forms hydrates | Good for initial drying or workups, but generally not sufficient to achieve the low water content needed for moisture-sensitive reactions. |
Solution 2: Optimize Reagent Stoichiometry and Addition
Even under anhydrous conditions, poor technique can lead to side reactions.
-
Control Stoichiometry: Using a large excess of benzoyl chloride can lead to the formation of di-acylated byproducts (N,N-dibenzoylamine). Careful control of molar ratios is crucial.[2]
-
Slow Addition: As mentioned for the Schotten-Baumann reaction, this principle is equally critical in anhydrous setups. Add the acyl chloride dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring the desired reaction over potential side reactions.[2]
This diagram illustrates the central competition at the heart of the hydrolysis problem. The goal of all preventative strategies is to maximize the rate of the "Aminolysis Pathway" while minimizing the rate of the "Hydrolysis Pathway".
Caption: Competing aminolysis and hydrolysis pathways in benzamide synthesis.
Solution 3: Re-evaluate Your Synthesis Method
If hydrolysis remains a persistent issue, consider alternative synthetic routes that may be less sensitive to trace amounts of water.
Table 2: Method Selection vs. Hydrolysis Risk
| Method | Acylating Species | Hydrolysis Risk | Key Considerations |
|---|---|---|---|
| Schotten-Baumann | Benzoyl Chloride | High | Inherently uses water. Success depends on kinetics and efficient mixing.[13][15] |
| Anhydrous Acyl Chloride | Benzoyl Chloride | Medium | Risk is high if anhydrous techniques are not strictly followed.[3] Offers high reactivity. |
| Coupling Reagents (e.g., EDC, HATU) | In situ Activated Ester | Medium-Low | Avoids handling acyl chlorides. The activated intermediate is still water-sensitive.[8][9] Requires removal of coupling byproducts. |
| Direct Thermal Amidation | Benzoic Acid | Low | Requires high temperatures (>100 °C) to drive off water.[16] Not suitable for sensitive substrates. |
This protocol provides a framework for synthesizing benzamide from benzoyl chloride under anhydrous conditions, minimizing the risk of hydrolysis.
Reagents & Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Nitrogen/Argon inlet
-
Dry syringes
-
Anhydrous solvent (e.g., DCM or THF)
-
Amine
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled)
-
Benzoyl Chloride (fresh bottle or freshly distilled)
Steps:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry Nitrogen or Argon.
-
Reagent Addition: In the reaction flask, dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.1 - 1.5 eq.) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial as the reaction is exothermic.[2]
-
Slow Addition of Acyl Chloride: Using a dry syringe, add the benzoyl chloride (1.0 - 1.1 eq.) dropwise to the cooled, stirring solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution. Extract the product with an organic solvent. Wash the organic layer successively with aqueous sodium bicarbonate solution (to remove any benzoic acid) and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
If you are facing low yields, this logical workflow can help diagnose the root cause, with a focus on identifying hydrolysis.
Caption: A troubleshooting flowchart to diagnose causes of low benzamide yield.
References
-
Song, J. J. et al. (2004). A Novel and Efficient Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of Organic Chemistry. Available at: [Link]
-
Sugiyama, S. et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Chemistry LibreTexts (2022). Chemistry of Amides. Available at: [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Reddit (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Available at: [Link]
-
ACS Publications (2024). Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Organic Process Research & Development. Available at: [Link]
-
Bentley, T. W., & Jones, R. O. (1993). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. Available at: [Link]
-
Szabó, D. et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? PMC. Available at: [Link]
-
Procopio, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Available at: [Link]
-
Szabó, D. et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. Available at: [Link]
-
Ishida, H. et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. PMC. Available at: [Link]
-
Batiha, M. A. et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]
-
Prezi (2025). Hydrolysis of Benzamide to Benzoic Acid. Available at: [Link]
-
SATHEE JEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
ACS Publications (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]
-
Radboud Repository (2012). Papain‐Specific Activating Esters in Aqueous Dipeptide Synthesis. Available at: [Link]
- Google Patents. Process for the synthesis of a benzamide derivative.
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]
-
Ye, G. et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications (2023). Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis. Industrial & Engineering Chemistry Research. Available at: [Link]
- Google Patents. Peptide synthesis using enzymatic activation and coupling.
-
Lin, C.-Y. et al. (2019). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. PMC. Available at: [Link]
-
SciSpace (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Chemistry LibreTexts (2024). Chemical Properties of Amides- Hydrolysis. Available at: [Link]
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- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
"optimizing reaction conditions for sterically hindered amines in benzamide synthesis"
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic synthesis: the amidation of sterically hindered amines.
When synthesizing benzamides using bulky amines (e.g., tert-butylamine, 2,6-dimethylaniline, or 2,2,6,6-tetramethylpiperidine), standard coupling logic fails. The steric clash between the bulky amine and the activated acyl intermediate drastically increases the activation energy barrier, allowing competitive side reactions to dominate. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions.
Decision Matrix: Activation Strategy Workflow
Before troubleshooting, it is critical to select the correct activation strategy based on your reaction scale and solvent constraints.
Workflow for selecting activation strategies in hindered benzamide synthesis.
Frequently Asked Questions: Mechanistic Insights
Q: Why do standard carbodiimides (like DCC or EDC) fail with bulky amines? A: Carbodiimides activate the benzoic acid to form an O-acylisourea intermediate. For successful amidation, the amine must execute a nucleophilic attack on this intermediate. However, sterically hindered amines physically block this trajectory. Because the bimolecular attack is kinetically delayed, the O-acylisourea undergoes a rapid, thermodynamically driven intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct[1].
Q: How do I handle amines that are both sterically hindered and electron-deficient (e.g., ortho-haloanilines)? A: The combination of steric hindrance and poor nucleophilicity requires extreme electrophilic activation. Generating an acyl fluoride in situ is highly effective; the C-F bond is strong, but the small atomic radius of the fluorine leaving group minimizes steric clash during the transition state[2]. Alternatively, DMTMM PF6 operates via a superactive triazinyl ester mechanism and is particularly effective for these challenging substrates, even in aqueous environments like DNA-encoded library (DEL) synthesis[1],[3].
Q: What is the preferred coupling reagent for large-scale or process chemistry involving hindered substrates? A: Propylphosphonic anhydride (T3P) is the industry standard for process-scale amidations of hindered substrates. It provides a highly reactive mixed anhydride intermediate without the risk of N-acylurea formation, minimizes racemization/epimerization risks associated with stronger bases, and generates exclusively water-soluble phosphate byproducts that are easily removed during aqueous workup[4].
Troubleshooting Guide: Common Pitfalls
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Low Yield / High Starting Material Recovery | The amine is too sterically hindered to attack the activated ester before it hydrolyzes back to the benzoic acid[5]. | Switch to a more reactive intermediate (e.g., Acyl Chloride or Acyl Fluoride). Ensure strictly anhydrous conditions if using HATU/COMU. |
| Formation of N-benzoylbenzamide (Diacylation) | The newly formed benzamide product is less sterically hindered than the starting primary amine, allowing it to compete for the highly reactive benzoyl chloride[5]. | Employ Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) at 0–5 °C. The biphasic nature partitions the neutral product into the organic phase, physically separating it from the activated acyl species[6]. |
| Thick, Unstirrable Slurry During Reaction | Rapid precipitation of the benzamide product or insoluble coupling byproducts (e.g., DCU from DCC)[5]. | Switch to T3P or DMTMM PF6, which generate soluble byproducts[1],[4]. Increase solvent volume or use a mechanical stirrer for scale-up. |
Quantitative Data: Coupling Reagent Comparison
To optimize your specific workflow, compare the kinetic efficiency and byproduct profiles of the leading activation strategies:
| Activation Strategy | Representative Reagent | Reactivity with Hindered Amines | Primary Byproduct | Ideal Application |
| Carbodiimide | EDC/HOBt | Low | N-acylurea | Unhindered primary amines |
| Triazine-based | DMTMM PF6 | High | Water-soluble triazinone | Aqueous media, DEL synthesis |
| Phosphonic Anhydride | T3P | High | Water-soluble phosphates | Process scale, low epimerization |
| Acyl Halide | Benzoyl Chloride | Very High | HCl (requires base) | Extreme steric hindrance |
| Acyl Fluoride | DAST (in situ) | Very High | HF / Fluoride salts | Electron-deficient + hindered amines |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure traceability and high fidelity during execution.
Protocol A: Synthesis of N-(tert-Butyl)benzamides via Schotten-Baumann Conditions
Best for: Extreme steric hindrance where diacylation is a major risk.
-
Preparation: Dissolve tert-butylamine (1.5 eq) in dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add 2M aqueous NaOH (2.0 eq) to the reaction vessel to create a biphasic system. Cool the vigorously stirring mixture to 0–5 °C using an ice bath. Causality: The low temperature kinetically suppresses secondary acylation[6].
-
Acylation: Dissolve the ortho-substituted benzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition ensures the hindered amine is always in massive stoichiometric excess relative to the active electrophile.
-
Reaction: Stir vigorously for 2 hours at 0–5 °C. High shear is required to ensure mass transfer between the aqueous and organic phases.
-
Validation Checkpoint: Halt stirring and allow phase separation. Spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1). The highly polar amine will remain in the aqueous phase, while the target benzamide will migrate (Rf ~0.4). If diacylation has occurred, a less polar spot (N-benzoylbenzamide) will appear near Rf ~0.7.
-
Workup: Separate the organic layer, wash with 1M HCl, then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Process-Scale Amidation using T3P
Best for: Scalable synthesis requiring mild conditions and simple workup.
-
Preparation: Charge the sterically hindered benzoic acid (1.0 eq) and the hindered amine (e.g., 2,6-dimethylaniline, 1.1 eq) to a reactor containing ethyl acetate (EtOAc) (8 mL/g).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the reaction[4].
-
Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C for 12–18 hours. Causality: The steric bulk of both partners requires thermal energy to overcome the transition state activation barrier.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. A successful coupling will show >95% consumption of the benzoic acid mass.
-
Workup: Cool to room temperature and wash the organic phase twice with water, then once with saturated aqueous NaHCO₃. Self-Validation: Ensure the pH of the aqueous wash is >9 to guarantee complete extraction of the water-soluble phosphate byproducts[4]. Concentrate the organic phase to yield the pure benzamide.
Sources
"enhancing the aqueous solubility of functionalized benzene-1,3,5-tricarboxamides"
Supramolecular Polymerization Support Center: Enhancing Aqueous Solubility of Functionalized BTAs
Welcome to the Technical Support Center for benzene-1,3,5-tricarboxamide (BTA) supramolecular chemistry. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize the aqueous solubility, structural integrity, and dynamic behavior of functionalized BTA assemblies.
Section 1: Mechanistic FAQs
Understanding the causality behind BTA solubility and self-assembly.
Q: Why do my functionalized BTAs precipitate as amorphous aggregates in water instead of forming ordered 1D supramolecular fibers? A: The self-assembly of BTAs in water is governed by a delicate thermodynamic balance. The hydrophobic effect drives the stacking of the benzene cores, while directional intermolecular hydrogen bonding between the amide groups enforces 1D elongation[1]. If the peripheral functional groups are excessively hydrophobic, the hydrophobic collapse outpaces the directional hydrogen bonding, leading to kinetic trapping and amorphous precipitation. To prevent this, the periphery must provide sufficient steric shielding and hydrophilicity. This is typically achieved by grafting tetra(ethylene glycol) (EG4) chains or terminal carboxylic acid groups to the aliphatic spacers[1].
Q: I synthesized an inversed amide BTA (iBTA) to simplify functionalization, but its aqueous solubility dropped significantly. How can I resolve this? A: Inversed amide BTAs (where the amide is connected to the benzene core via the nitrogen atom rather than the carbonyl) are excellent for streamlining synthesis from commercially available 5-aminoisophthalic acid[2]. However, this inverted connectivity alters the hydrogen-bonding geometry and slightly weakens the noncovalent interactions, which can decrease their intrinsic water solubility compared to symmetrical C-centered BTAs[3]. The most effective, self-validating solution is a "co-assembly" strategy. By mixing the functionalized iBTA with a highly soluble, non-functionalized symmetrical BTA homopolymer, you can incorporate the functional monomer into the supramolecular fiber without sacrificing overall solubility or the dynamic behavior of the fibers[3].
Q: How does the addition of terminal carboxylic acid groups affect BTA solubility and assembly morphology? A: Introducing carboxylic acid groups at the end of the solubilizing chains introduces pH-responsiveness and structural polymorphism. By optimizing the position of the carboxylic group within the hydrophobic domain, BTAs can self-assemble into complex architectures like hollow nanotubes or membranes rather than simple 1D fibers[1]. Furthermore, these structures exhibit temperature-dependent dynamic reorganizations; elevated temperatures increase the hydrogen-deuterium exchange rate, providing the system with enough flexibility to anneal into well-defined, defect-free nanotube walls[1].
Section 2: Troubleshooting Guide - Experimental Issues
Resolving specific issues encountered at the bench.
Issue 1: High sample turbidity or macroscopic precipitation during direct hydration of BTA powders.
-
Root Cause: Direct hydration of BTA powders often fails to overcome the high lattice energy of the solid state. This leads to incomplete dissolution and the formation of kinetically trapped, large macroscopic aggregates rather than nanoscale supramolecular polymers.
-
Solution (Solvent-Injection Method): Do not hydrate the powder directly. Instead, dissolve the BTA monomer in a water-miscible organic co-solvent (e.g., acetonitrile, ACN) to disrupt the initial solid-state hydrogen bonding[3]. Rapidly injecting this stock into water ensures a homogeneous supersaturation state, driving uniform supramolecular nucleation.
Issue 2: Supramolecular fibers are "frozen" and lack the dynamic monomer exchange required for biological applications.
-
Root Cause: The hydrophobic shielding is too strong, or the ambient temperature is too low to overcome the activation energy required for monomers to detach and reattach to the supramolecular stack.
-
Solution:
-
Thermal Annealing: Heat the aqueous assemblies to elevated temperatures (e.g., 60–80 °C). This increases the internal dynamics of the system, allowing frozen assemblies to reorganize into thermodynamically stable, well-ordered structures[1].
-
Structural Modification: If thermal annealing is not viable, redesign the monomer by shortening the aliphatic spacer between the core and the hydrophilic oligo(ethylene glycol) wedges to reduce the hydrophobic penalty of monomer exchange.
-
Section 3: Validated Experimental Protocols
Protocol: Co-assembly of Poorly Soluble iBTAs with Symmetrical BTAs This self-validating protocol ensures that poorly soluble functionalized iBTAs are successfully incorporated into stable supramolecular fibers via co-assembly[3].
-
Stock Preparation: Prepare separate stock solutions of the functionalized iBTA and the highly soluble symmetrical BTA in Acetonitrile (ACN) at a concentration of 10 mM. Ensure complete dissolution.
-
Mixing: Combine the two stock solutions at the desired molar ratio (e.g., 10 mol% iBTA to 90 mol% symmetrical BTA) in a glass vial[3].
-
Solvent Injection: Rapidly inject the mixed organic solution into vigorously stirring Milli-Q water to reach a final total BTA concentration of 1 mM.
-
Thermal Annealing: Heat the aqueous mixture to 80 °C for 15 minutes. This step is critical to ensure complete monomer mixing and to prevent the formation of separate homopolymer domains. Cool slowly to room temperature (20 °C) at a rate of 1 °C/min.
-
Purification: Transfer the solution to a dialysis membrane (3.5 kDa MWCO) and dialyze against Milli-Q water for 48 hours, changing the water bath every 12 hours, to completely remove the ACN co-solvent[3].
Section 4: Quantitative Data Summaries
Table 1: Morphological and Solubility Outcomes of BTA Modifications
| BTA Core / Modification | Primary Driving Forces | Aqueous Solubility | Resulting Supramolecular Morphology | Reference |
| Symmetrical BTA + EG4 | Directional H-bonding, Hydrophobic effect | High | 1D Micrometer-long Fibers | [1] |
| Inversed BTA (iBTA) + EG4 | Altered H-bonding geometry | Low to Moderate | Amorphous aggregates / Short fibers | [3] |
| 10% iBTA + 90% Symmetrical BTA | Co-assembly, H-bonding network sharing | High | 1D Micrometer-long Fibers | [3] |
| BTA + Terminal Carboxylic Acid | Electrostatic repulsion, H-bonding | High (pH dependent) | Hollow Nanotubes / Membranes | [1] |
Section 5: Systems Visualization
Workflow for troubleshooting and enhancing the aqueous solubility of functionalized BTAs.
Section 6: References
1.[1] Title: Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Source: Journal of the American Chemical Society (via NIH.gov). URL: 2.[3] Title: Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Source: Organic & Biomolecular Chemistry (via NIH.gov). URL: 3.[2] Title: Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Source: Organic & Biomolecular Chemistry (via RSC Publishing). URL:
Sources
"2-aminobenzamide derivatives versus other HDAC inhibitors activity"
2-Aminobenzamide Derivatives vs. Broad-Spectrum HDAC Inhibitors: A Mechanistic and Experimental Comparison Guide
Executive Summary
Histone deacetylase (HDAC) inhibitors are pivotal epigenetic modulators in oncology and drug development. However, first-generation broad-spectrum inhibitors, which primarily utilize a hydroxamic acid Zinc-Binding Group (ZBG), often suffer from dose-limiting off-target toxicities due to pan-HDAC inhibition. 2-aminobenzamide derivatives (e.g., Entinostat, Tucidinostat) have emerged as structurally distinct alternatives, offering precise Class I (HDAC1, 2, 3) selectivity. This guide provides an objective, data-driven comparison of their mechanistic activity, quantitative efficacy, and the self-validating experimental protocols used to evaluate them.
Mechanistic Causality: Why 2-Aminobenzamides are Class I Selective
The core difference in selectivity between hydroxamic acids and 2-aminobenzamides lies in their physical interaction with the catalytic active site of the target enzymes.
-
Hydroxamic Acids (e.g., Vorinostat, Panobinostat): These molecules feature a highly flexible, linear ZBG that strongly chelates the active site zinc ion (Zn²⁺) in a bidentate or monodentate fashion1[1]. Because their structure is relatively unhindered and narrow, they easily penetrate the active sites of Class I, IIb, and IV HDACs, resulting in broad-spectrum pan-inhibition.
-
2-Aminobenzamides (e.g., Entinostat, Tucidinostat): These derivatives utilize an unsubstituted or fluoro-substituted 2-aminobenzamide scaffold as the ZBG. They chelate the zinc ion via their carbonyl oxygen and free amino group2[2]. Crucially, the bulky aromatic ring of the 2-aminobenzamide moiety requires accommodation by a specific 14Å internal cavity known as the "foot pocket," which is situated adjacent to the catalytic zinc. This foot pocket is accessible in Class I HDACs (HDAC1, 2, 3) but is structurally occluded in other isoforms like HDAC6[2]. Consequently, steric constraints restrict their activity exclusively to Class I enzymes.
Caption: Structural mechanism of Zinc-Binding Groups dictating HDAC isoform selectivity.
Quantitative Efficacy Comparison
In vitro biochemical assays demonstrate the stark difference in potency and selectivity profiles. While pan-HDAC inhibitors exhibit single-digit nanomolar to low submicromolar IC₅₀ values across all isoforms, 2-aminobenzamides maintain targeted submicromolar potency specifically for HDAC1, 2, and 3, while remaining virtually inactive against Class IIb enzymes.
| Inhibitor Class | Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Selectivity Profile |
| Hydroxamic Acid | Vorinostat (SAHA) | 0.11 | 0.21 | 0.10 | Pan-HDAC |
| Hydroxamic Acid | Panobinostat | 0.0031 | 0.0038 | 0.0011 | Pan-HDAC |
| 2-Aminobenzamide | Entinostat (MS-275) | 0.43 | 0.35 | 0.31 | Class I Selective |
| 2-Aminobenzamide | Tucidinostat (Chidamide) | 0.24 | 0.24 | 0.10 | Class I Selective |
Data synthesized from in vitro biochemical profiling3[3].
Experimental Workflows & Self-Validating Protocols
To objectively measure and validate the activity of these inhibitors, researchers rely on a two-tiered experimental approach: a biochemical fluorometric assay for direct enzyme kinetics, followed by a cellular target engagement assay to prove physiological selectivity.
Workflow A: In Vitro Fluorometric HDAC Activity Assay
Causality & Design: This assay relies on a synthetic substrate, typically Boc-Lys(Ac)-AMC, which mimics an acetylated histone tail. Active HDACs deacetylate the lysine residue. A secondary "developer" enzyme (a specific protease) is then added; it can only cleave the AMC fluorophore from the substrate if the acetyl group has been removed4[4]. Therefore, a decrease in fluorescence directly correlates with successful HDAC inhibition. The inclusion of Trichostatin A (a known pan-inhibitor) serves as a self-validating negative control to establish the baseline assay background.
Step-by-Step Protocol:
-
Preparation: In a 96-well microtiter plate, dilute the test compounds (e.g., Entinostat, Vorinostat) across a concentration gradient using HDAC Assay Buffer. Add the purified recombinant enzyme (e.g., HDAC1 or HDAC6) to the respective wells.
-
Substrate Addition: Add 5–10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30–60 minutes. This allows the deacetylation reaction to reach steady-state kinetics.
-
Development: Stop the reaction by adding the Lysine Developer solution. Incubate at room temperature for 15–30 minutes to permit the protease to cleave the deacetylated AMC.
-
Detection: Measure the signal using a fluorescence microplate reader set to an excitation wavelength of 350–380 nm and an emission wavelength of 440–460 nm[4].
Caption: Two-step fluorometric assay workflow for quantifying HDAC inhibitor activity.
Workflow B: Cellular Target Engagement (Western Blot Validation)
Causality & Design: Biochemical IC₅₀ values do not account for cell membrane permeability or intracellular drug accumulation. To validate that a 2-aminobenzamide retains its Class I selectivity in vivo, we measure the acetylation status of specific downstream targets. Histone H3 is a direct substrate of Class I HDACs (HDAC1/2/3), while α-tubulin is a specific substrate of the Class IIb enzyme HDAC6. A true 2-aminobenzamide will induce hyperacetylation of Histone H3 without affecting α-tubulin, whereas a hydroxamic acid will hyperacetylate both 5[5].
Step-by-Step Protocol:
-
Cell Treatment: Seed target cancer cells (e.g., HeLa or HCT116) in 6-well plates. Treat with the HDAC inhibitors at 1x and 5x their respective IC₅₀ concentrations for 24 hours.
-
Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient post-translational acetylation marks.
-
Electrophoresis: Resolve the protein lysates using SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against Acetyl-Histone H3 (Class I target) and Acetyl-α-tubulin (Class IIb target). Use total H3 and total α-tubulin as loading controls.
-
Analysis: Visualize and quantify the chemiluminescent bands. Entinostat-treated cells will show dense Acetyl-H3 bands and faint Acetyl-α-tubulin bands, confirming Class I selectivity, while Vorinostat will show dense bands for both[5].
References
- "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity", nih.gov,
- "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy", nih.gov,
- "Cellular Target Engagement and Dissociation Kinetics of Class I-Selective Histone Deacetylase (HDAC) Inhibitors", chemrxiv.org,
- "Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin", sigmaaldrich.com,
- "Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells", acs.org,
Sources
Validating the Antimicrobial Efficacy of Novel Benzamide Compounds: A Comparative Guide
As the global antimicrobial resistance (AMR) crisis deepens in 2026, the proliferation of multidrug-resistant (MDR) pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA)—continues to outpace the development of traditional antibiotics. As a Senior Application Scientist, I approach the validation of novel antimicrobials not merely as a checklist of assays, but as a rigorous, self-validating logical framework.
Benzamide derivatives (such as the prototypical PC190723 and next-generation candidates like TXH9179) have emerged as a highly promising class of antimicrobials[1]. Unlike standard-of-care therapies like vancomycin, which target cell wall biosynthesis, benzamides target the bacterial divisome. This guide provides an objective comparison of novel benzamides against standard alternatives and details the mechanistic protocols required to definitively prove their clinical potential.
Mechanism of Action: Divisome Arrest
During normal bacterial cell division, FtsZ (a tubulin-like GTPase) polymerizes at the midcell to form a dynamic structure known as the Z-ring. This ring acts as a scaffold for the divisome, recruiting other essential proteins to synthesize the division septum[2].
Benzamide compounds exert their antimicrobial effect by binding specifically to the interdomain cleft of S. aureus FtsZ[1]. Counterintuitively, they do not prevent polymerization; rather, they inappropriately hyper-stabilize the FtsZ polymers. This abolishes the dynamic "treadmilling" required for Z-ring constriction, leading to failed division, catastrophic cell ballooning, and subsequent bacterial lysis[3].
Figure 1: Mechanism of Action of Benzamide FtsZ Inhibitors in S. aureus.
Comparative Efficacy Data
To establish the clinical viability of novel benzamides, their Minimum Inhibitory Concentrations (MIC) must be benchmarked against standard-of-care antibiotics. Advanced benzamides demonstrate MIC values significantly lower than vancomycin, while maintaining a high selectivity index and showing no cross-resistance with existing drug classes[1],[4].
Table 1: Comparative In Vitro Efficacy Profile
| Compound Class | Specific Agent | Primary Target | S. aureus (MSSA) MIC | S. aureus (MRSA) MIC | Mammalian Cytotoxicity (CC₅₀) |
| Next-Gen Benzamide | TXH9179 | FtsZ (Interdomain Cleft) | 0.12 - 0.25 µg/mL | 0.12 - 0.25 µg/mL | > 50 µg/mL |
| 1st-Gen Benzamide | PC190723 | FtsZ (Interdomain Cleft) | 1.0 - 2.0 µg/mL | 1.0 - 2.0 µg/mL | > 50 µg/mL |
| Glycopeptide (Standard) | Vancomycin | Cell Wall (D-Ala-D-Ala) | 0.5 - 1.0 µg/mL | 1.0 - 2.0 µg/mL | N/A (Nephrotoxic at high systemic doses) |
Experimental Validation Protocols
A robust validation pipeline must be a self-validating system. The following methodologies detail the critical workflows for evaluating novel benzamides, emphasizing the causality behind each experimental choice.
Figure 2: Step-by-step experimental workflow for validating novel antimicrobial compounds.
Phase 1: Standardized Susceptibility Testing (MIC/MBC)
Methodology: Broth Microdilution (BMD) per CLSI M07 Guidelines[5].
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Titration: Dispense the benzamide compound into a 96-well microtiter plate, creating a two-fold serial dilution (e.g., 64 µg/mL down to 0.015 µg/mL).
-
Inoculum Standardization: Prepare a bacterial suspension of the target MRSA strain matched to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth.
-
Causality & Rationale: We utilize CAMHB because standard MHB lacks consistent levels of Ca²⁺ and Mg²⁺, which are critical for stabilizing the bacterial outer membrane and ensuring reproducible drug diffusion[5]. Furthermore, the assay must be self-validating: it requires a vehicle control (typically ≤1% DMSO) to rule out solvent-induced growth inhibition, and a quality control reference strain (e.g., S. aureus ATCC 29213) with known vancomycin MIC boundaries to validate the assay's operational integrity[4].
Phase 2: Pharmacodynamic Profiling (Time-Kill Kinetics)
Methodology: 24-Hour Time-Kill Assay.
-
Synchronization: Grow the MRSA culture to the early logarithmic phase (~ 106 CFU/mL).
-
Drug Exposure: Expose parallel cultures to the benzamide compound at 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control and a vancomycin control.
-
Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute and plate on Tryptic Soy Agar (TSA) to determine viable CFU/mL.
-
Causality & Rationale: MIC values only indicate the threshold of growth inhibition (bacteriostasis). To differentiate between bacteriostatic and bactericidal activity—a critical distinction for treating severe systemic MRSA infections—time-kill kinetics are mandatory. Because benzamides hyper-stabilize FtsZ, they prevent septation, leading to catastrophic cell ballooning and lysis. This fundamentally bactericidal event must be captured kinetically to prove the compound achieves a ≥3 log₁₀ reduction in viable bacteria[4],[3].
Phase 3: Orthogonal Selectivity & Cytotoxicity Counter-Screening
Methodology: Mammalian Cell Viability & Tubulin Polymerization Assays.
-
Cell Viability: Expose mammalian cell lines (e.g., Vero or HepG2 cells) to the benzamide compound at concentrations up to 100 µg/mL for 48 hours, followed by an MTT or CellTiter-Glo viability readout.
-
Tubulin Counter-Screen: Incubate purified porcine brain tubulin with the benzamide compound (at 4× bacterial MIC) and monitor polymerization via fluorescence or absorbance at 340 nm.
-
Causality & Rationale: FtsZ is the evolutionary prokaryotic progenitor of eukaryotic tubulin. Therefore, off-target binding to mammalian tubulin is the primary mechanistic liability of this drug class. Counter-screening against mammalian cell lines and purified tubulin ensures the compound's selectivity index (CC₅₀/MIC) is >100. If the compound alters mammalian tubulin dynamics, it will likely cause severe systemic toxicity (e.g., neutropenia) in vivo[3]. Passing this counter-screen is an absolute prerequisite before advancing to murine efficacy models.
References
-
[1] Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Infectious Diseases (via PMC / NIH). URL:[Link]
-
[5] Modification of Antimicrobial Susceptibility Testing Methods (CLSI M07 Guidelines). Clinical and Laboratory Standards Institute (CLSI). URL:[Link]
-
[2] Benzodioxane-Benzamides As Ftsz Inhibitors: Effects of Linker's Functionalization On Gram-Positive Antimicrobial Activity. Texas Medical Center (TMC) Digital Commons. URL:[Link]
-
[4] New biphenyl-benzamide derivatives add to potential antibacterial FtsZ inhibitors. BioWorld. URL:[Link]
-
[3] Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics (MDPI). URL:[Link]
Sources
Technical Comparison Guide: Evaluating Substituted Benzamides via QSAR Methodologies
Executive Summary: The Privileged Benzamide Scaffold
Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, capable of highly selective interactions across diverse biological targets depending on their specific substitution patterns. By systematically altering the steric, electronic, and hydrophobic properties of the benzamide ring, researchers can completely shift the molecule's pharmacological profile.
This guide objectively compares the structure-activity relationships of substituted benzamides across two primary therapeutic domains: Dopamine D2 / Serotonin Transporter (SERT) Ligands (e.g., antipsychotics and antidepressants) and Class I Histone Deacetylase (HDAC) Inhibitors (e.g., antineoplastic agents). Through Quantitative Structure-Activity Relationship (QSAR) studies, we will dissect the causality behind specific functional group substitutions and provide self-validating experimental protocols for evaluating these compounds.
Comparative QSAR Analysis: Target-Specific Structural Requirements
Meta- vs. Ortho-Substitutions in Dopamine D2/SERT Targeting
For neuroreceptor targeting, the spatial orientation of alkyl or halogenated substituents dictates binding affinity. Recent 3D-QSAR (CoMFA and CoMSIA) studies on indole benzoxazine derivatives have demonstrated that the position of the substituent on the benzamide ring is critical for dual SERT/D2 affinity[1].
-
Steric Bulk Placement: CoMFA contour maps reveal a distinct "green polyhedron" (indicating steric bulk is favored) near the meta-position of the benzamide ring. Meta-substituted benzamides effectively project their alkyl chains into the deep hydrophobic sub-pocket of SERT[1].
-
Ortho-Clashing: Conversely, ortho-substituted alkyl chains clash with the binding pocket, resulting in significantly lower affinities. However, classic D2 antagonists (like raclopride) utilize ortho-methoxy groups to form a pseudo-ring via intramolecular hydrogen bonding with the amide proton, locking the molecule into the bioactive conformation required for D2 receptor antagonism.
Ortho-Amino vs. Ortho-Methylthio in HDAC Inhibition
In the realm of epigenetics, benzamides serve as highly selective zinc-binding groups (ZBGs) for Class I HDACs (HDAC1, 2, and 3)[2].
-
Ortho-Amino Benzamides (e.g., Entinostat): The ortho-amino group is strictly required to form a bidentate chelation complex with the catalytic Zn2+ ion at the base of the HDAC active site[3]. These compounds are characterized by slow, tight-binding kinetics, which significantly prolongs their intracellular residence time[3].
-
Ortho-Methylthio Benzamides: QSAR-driven lead optimization has shown that replacing the ortho-amino group with an ortho-methylthio group shifts the coordination from bidentate to monodentate. This subtle electronic and steric alteration yields compounds with an unprecedented >300-fold selectivity for HDAC3 over HDAC1 and HDAC2[4].
Quantitative Data Comparison
The following table summarizes the quantitative QSAR descriptors and biological affinities for different classes of substituted benzamides, highlighting how specific structural modifications dictate target selectivity.
| Compound Class | Primary Target | Key Substituent | QSAR / Mechanistic Descriptor | Representative Affinity |
| Halogenated Benzamides | SERT / D2 | Meta-Bromine | CoMFA steric contour favors bulky halogens; fills hydrophobic void[1]. | Ki (SERT) ≈ 5.6 nM[1] |
| Alkyl Benzamides | SERT / D2 | Meta-Alkyl Chain | Chain extension towards the binding pocket's lipophilic residues[1]. | Ki (SERT) ≈ 6.8 nM[1] |
| Amino Benzamides | HDAC 1/2/3 | Ortho-Amino | Bidentate Zn2+ chelation; Slow-binding kinetics; Class I selective[2],[3]. | IC50 (HDAC1) ≈ 4.8 - 24 nM[2] |
| Methylthio Benzamides | HDAC 3 | Ortho-Methylthio | Monodentate coordination; exploits HDAC3-specific active site topography[4]. | IC50 (HDAC3) ≈ 30 nM[4] |
Mechanistic Pathways & Workflows
3D-QSAR Optimization Workflow
To rationally design substituted benzamides, a robust 3D-QSAR workflow is essential. The process relies heavily on accurate conformational alignment to generate reliable predictive models.
Figure 1: Iterative 3D-QSAR workflow for optimizing substituted benzamides.
HDAC Inhibition Pathway
The unique slow-binding kinetics of ortho-amino benzamides directly influence downstream epigenetic regulation.
Figure 2: Mechanistic pathway of Class I HDAC inhibition by ortho-amino benzamides.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in the protocol steps to explain why specific parameters are chosen.
Protocol 1: 3D-QSAR Modeling (CoMFA/CoMSIA)
Purpose: To correlate the 3D steric and electrostatic fields of benzamides with their biological activity.
-
Dataset Preparation: Select a congeneric series of substituted benzamides with known Ki or IC50 values spanning at least three orders of magnitude. Convert biological data to logarithmic scale (pIC50 or pKi).
-
Bioactive Conformational Alignment (Critical Step): Do not use simple atom-by-atom superimposition. Because the flexible alkyl/amide chains adopt different conformations depending on the target pocket, perform molecular docking (e.g., into the SERT or HDAC crystal structure) to determine the bioactive conformation[1]. Align the molecules based on the docked poses.
-
Field Calculation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp3 hybridized carbon probe with a +1 charge.
-
Statistical Validation: Utilize Partial Least Squares (PLS) regression. Causality: PLS is required to handle the high dimensionality of the grid data. Validate the model using Leave-One-Out (LOO) cross-validation to ensure the predictive coefficient ( q2 ) is > 0.5, confirming the model is predictive and not overfitted.
Protocol 2: In Vitro HDAC Fluorometric Assay
Purpose: To validate the inhibitory potency of ortho-amino/methylthio benzamides against recombinant HDACs.
-
Reagent Preparation: Dilute recombinant HDAC1 or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Compound Incubation (Critical Step): Add the substituted benzamides to the enzyme and pre-incubate at 37°C for at least 2 hours . Causality: Ortho-amino benzamides are classic slow-binding inhibitors[3]. Standard 15-minute incubations will falsely underestimate their potency, leading to inaccurate QSAR correlations.
-
Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes.
-
Signal Development: Add the developer solution (containing a protease and TSA to stop further HDAC activity). The protease cleaves only the deacetylated substrate, releasing the AMC fluorophore.
-
Quantification: Read fluorescence (Ex 360 nm / Em 460 nm) and calculate IC50 using non-linear regression.
Conclusion
The rational design of substituted benzamides requires a deep understanding of target-specific topographical demands. As demonstrated by QSAR analyses, meta-substitutions with bulky groups are highly favorable for SERT/D2 neuroreceptor targeting, whereas precise ortho-substitutions (amino vs. methylthio) dictate the selectivity profile among Class I HDAC metalloenzymes. By coupling rigorous 3D-QSAR modeling with kinetically aware in vitro validation, researchers can effectively harness this privileged scaffold for novel drug discovery.
References
- MDPI - Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands URL
- ResearchGate - Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group URL
- MDPI - Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer for Imaging of Histone Deacetylases 1 and 2 in Brain URL
- NIH PMC - Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases URL
Sources
A Comparative Guide to the Self-Assembly of Symmetric and Asymmetric Benzene-1,3,5-Tricarboxamides
Introduction
In the landscape of supramolecular chemistry, Benzene-1,3,5-tricarboxamides (BTAs) have emerged as exceptionally versatile and robust building blocks for the construction of well-defined, one-dimensional (1D) nanomaterials.[1][2] These disc-shaped molecules possess a unique ability to self-assemble into long, helical supramolecular polymers. This assembly is driven by a powerful and highly directional threefold intermolecular hydrogen-bonding network, complemented by π-π stacking of the central aromatic cores.[1][3] The resulting columnar structures have garnered significant attention for their potential in biomedical applications, including drug delivery and tissue engineering, as well as in advanced materials science.[2][4]
The true elegance of the BTA platform lies in its modularity. The properties of the final supramolecular polymer can be precisely tuned by chemically modifying the three side chains appended to the central benzene core. A fundamental design choice is the symmetry of these side chains. This guide provides an in-depth comparison of the self-assembly behavior of C₃-symmetric BTAs, which possess three identical side chains, and their asymmetric counterparts, where at least one side chain differs. We will explore how this seemingly simple molecular design choice profoundly impacts the thermodynamics, structure, and chiral expression of the resulting supramolecular assemblies.[5][6]
The Core Engine of Assembly: The BTA Hydrogen-Bonding Synthon
The remarkable self-assembly of BTAs is underpinned by a specific and cooperative arrangement of non-covalent interactions. The primary driving force is the formation of a threefold, α-helical-type hydrogen bond network between the amide groups of adjacent molecules.[3][5] Each BTA molecule acts as both a hydrogen bond donor and acceptor, creating a head-to-tail arrangement that propagates into long, stable, one-dimensional stacks. This directional bonding is further stabilized by π-stacking interactions between the electron-rich benzene cores and by solvophobic forces acting on the peripheral side chains.[2][3] This combination of forces leads to a cooperative, or nucleation-elongation, polymerization mechanism, where an initial slow formation of a stable nucleus is followed by rapid elongation into high-aspect-ratio fibers.[1][6]
Caption: Threefold intermolecular hydrogen bonding between BTA monomers.
Comparative Analysis: Symmetry vs. Asymmetry
The introduction of asymmetry into the BTA molecular structure serves as a powerful tool to impart new functionalities and behaviors that are inaccessible to their C₃-symmetric relatives. While both classes of molecules form robust 1D fibers, the differences in their thermodynamics, structural packing, and, most notably, their expression of chirality are profound.
Thermodynamics and Aggregate Stability
The stability of BTA assemblies can be quantified by determining the elongation temperature (Te), which marks the midpoint of the transition from a molecularly dissolved (unimer) state to an aggregated state upon cooling. This is typically measured using temperature-dependent spectroscopy.[3]
-
Symmetric BTAs: These molecules generally form highly stable aggregates due to the uniform and cooperative nature of their interactions. The stability is primarily a function of the side-chain chemistry and the solvent environment.[7]
-
Asymmetric BTAs (aBTAs): The stability of aBTA aggregates can be finely tuned by the nature and position of the unique side chain. Studies have shown that placing a chiral group closer to the central amide moiety results in more stable aggregates, as evidenced by higher elongation and clearing temperatures.[5][6] This is attributed to more effective packing and transmission of structural information along the supramolecular backbone.
Morphology and Supramolecular Structure
Despite differences in side-chain symmetry, both symmetric and asymmetric BTAs tend to form similar macroscopic structures.
-
In dilute solutions, both types typically assemble into long, thin nanofibers or nanorods.[2][8]
-
In the solid state or at higher concentrations, they often organize into a columnar hexagonal (Colho) liquid-crystalline phase, where the BTA stacks are arranged on a 2D hexagonal lattice.[5][6]
-
However, subtle changes in molecular structure can lead to more complex morphologies. For instance, specific water-soluble BTAs have been shown to form membranes and even hollow nanotubes, demonstrating the delicate balance of forces at play.[9]
The Defining Difference: Supramolecular Chirality and Odd-Even Effects
The most significant divergence between symmetric and asymmetric BTAs lies in the control and expression of chirality at the supramolecular level.
-
Symmetric BTAs: To induce a preferred helical screw-sense (i.e., a left- or right-handed helix), all three side chains must be chiral.
-
Asymmetric BTAs: Remarkably, a single chiral center in just one of the three side chains is sufficient to bias the helicity of the entire supramolecular polymer.[5][10] This provides an elegant platform to study the amplification of chirality from the molecular to the macroscopic scale.
This phenomenon gives rise to a pronounced "odd-even effect" in aBTAs. When a chiral methyl group is systematically moved along an alkyl side chain, the preferred helicity of the assembly—observed as a positive or negative signal (Cotton effect) in Circular Dichroism (CD) spectroscopy—inverts depending on whether the chiral center is located on an odd- or even-numbered carbon atom relative to the amide nitrogen.[3][5][6] This effect highlights the exquisite sensitivity of the supramolecular structure to minute changes in molecular design and is a hallmark of asymmetric BTA systems.
Data Summary: Symmetric vs. Asymmetric BTAs
| Feature | Symmetric BTAs | Asymmetric BTAs | Supporting Evidence |
| Molecular Design | Three identical side chains (C₃-symmetry) | At least one side chain is different | [3][5] |
| Self-Assembly Mechanism | Cooperative (Nucleation-Elongation) | Cooperative (Nucleation-Elongation) | [1][6] |
| Resulting Morphology | 1D fibers, nanorods, columnar phases | Similar 1D fibers, nanorods, columnar phases | [2][5] |
| Supramolecular Chirality | Requires three chiral side chains to induce a preferred helicity | A single chiral side chain can dictate the helicity of the entire assembly | [5][10] |
| Key Phenomena | Robust self-assembly, high thermal stability | Odd-even effects , nuanced control over helicity, chirality amplification | [3][5][6] |
| Aggregate Stability | High; dependent on side chain structure and solvent | Tunable by the position of the asymmetric group; stability increases when the chiral center is closer to the core | [5][6] |
Experimental Protocol: Characterizing BTA Assemblies
Temperature-dependent Circular Dichroism (CD) spectroscopy is a cornerstone technique for comparing symmetric and asymmetric BTA self-assembly, providing critical data on both aggregate stability (thermodynamics) and supramolecular helicity.[3][5]
Workflow: Determining Aggregate Stability (Tₑ) and Helicity via CD Spectroscopy
Caption: Experimental workflow for temperature-dependent CD spectroscopy.
Step-by-Step Methodology
-
Sample Preparation: Prepare a dilute solution of the BTA sample (e.g., 1 x 10⁻⁵ M) in a nonpolar solvent like methylcyclohexane (MCH).[5] The causality here is that nonpolar solvents promote the hydrogen bonding and hydrophobic interactions that drive assembly. The low concentration ensures the study of discrete supramolecular polymers rather than a bulk gel.
-
Instrumental Setup: Place the solution in a quartz cuvette and load it into a CD spectrophotometer equipped with a Peltier temperature controller.
-
Ensuring Thermodynamic Equilibrium: Heat the sample to a temperature where the BTA is fully dissolved into its unimeric state (e.g., 90°C), confirmed by a zero CD signal. Then, cool the sample at a slow, controlled rate (e.g., 1°C/min). This slow rate is critical to ensure the system remains under thermodynamic control, allowing for the accurate determination of Tₑ.[3]
-
Data Collection: Record the CD signal at the wavelength corresponding to the BTA chromophore's electronic transitions (typically between 200-250 nm) as a function of temperature.
-
Analysis: Plot the normalized CD signal against temperature. The resulting sigmoidal "cooling curve" represents the transition from the dissolved state (low/zero CD signal) to the aggregated, helical state (high CD signal). The temperature at the midpoint of this transition is the elongation temperature (Tₑ), a direct measure of the aggregate's thermal stability. The sign of the CD signal (positive or negative Cotton effect) reveals the preferred supramolecular helicity (right- or left-handed).[5][6]
Implications for Applications
The choice between symmetric and asymmetric BTA designs has direct consequences for their application.
-
Symmetric BTAs are excellent candidates for forming robust hydrogels and bulk materials where high stability and predictable mechanical properties are paramount. Their straightforward self-assembly makes them reliable components for scaffolds in tissue engineering or as rheology modifiers.[2][4]
-
Asymmetric BTAs open the door to more sophisticated applications that leverage their chiral properties. The ability to precisely control helicity makes them highly valuable for developing chiroptical materials, sensors, and platforms for asymmetric catalysis where the chiral environment of the supramolecular polymer can influence the stereochemical outcome of a reaction.[11]
Conclusion
While symmetric and asymmetric benzene-1,3,5-tricarboxamides are built upon the same foundational self-assembly motif—a robust, threefold intermolecular hydrogen bond—the introduction of asymmetry unlocks a higher level of structural and functional complexity. Symmetric BTAs provide a reliable route to creating stable, 1D supramolecular polymers, forming the bedrock of many BTA-based materials. Asymmetric BTAs, however, offer a nuanced toolkit for chemists and materials scientists. By breaking the molecular symmetry, one gains precise control over the helicity of the resulting supramolecular polymer, revealing elegant phenomena such as the odd-even effect and providing a powerful means to amplify molecular chirality to the nanoscale. This distinction is not merely academic; it fundamentally expands the potential of BTA-based systems, paving the way for the rational design of next-generation materials with tailored chiroptical and catalytic functionalities.
References
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Hernández-Ortiz, G., et al. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Research on Chemical Intermediates. Available at: [Link]
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Balamurugan, A., et al. (2017). Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. Accounts of Chemical Research, 50(8), 1989-1999. Available at: [Link]
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Balamurugan, A., et al. (2017). Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. Accounts of Chemical Research. Available at: [Link]
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van der Zwaag, D., et al. (2016). Supramolecular polymers for biomedical applications. University of Groningen. Available at: [Link]
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Hernández-Ortiz, G., et al. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. ResearchGate. Available at: [Link]
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Albertazzi, L., et al. (2012). Spatiotemporal control and superselectivity in supramolecular polymers using multivalency. Proceedings of the National Academy of Sciences, 109(30), 12007-12012. Available at: [Link]
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Stals, P. J. M., et al. (2009). Asymmetrically Substituted Benzene‐1,3,5‐tricarboxamides: Self‐Assembly and Odd–Even Effects in the Solid State and in Dilute Solution. Chemistry – A European Journal, 15(11), 2071-2080. Available at: [Link]
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Stals, P. J. M., et al. (2009). Asymmetrically substituted benzene-1,3,5-tricarboxamides: self-assembly and odd-even effects in the solid state and in dilute solution. PubMed. Available at: [Link]
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García-Fandiño, R., et al. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. Biomacromolecules, 21(11), 4534-4545. Available at: [Link]
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Zhang, H., et al. (2023). How to Characterize Supramolecular Polymers: A User Guide. ACS Nano. Available at: [Link]
-
Lin, T-S., et al. (2016). Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5-Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating and Rewritable Films. Chemistry of Materials, 28(7), 2239-2247. Available at: [Link]
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Kumar, M., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society, 140(41), 13247-13254. Available at: [Link]
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Lou, X., et al. (2021). Preliminary characterization of the supramolecular terpolymers composed of... ResearchGate. Available at: [Link]
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van der Zwaag, D., et al. (2015). Chemical structures of the asymmetrically substituted BTAs. ResearchGate. Available at: [Link]
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Cantekin, S. (2015). Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Eindhoven University of Technology. Available at: [Link]
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Kownacki, M., et al. (2021). Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. Communications Chemistry. Available at: [Link]
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ten Cate, A. T., et al. (2010). Hydrogen-Bond Engineering in Supramolecular Polymers: Polarity Influence on the Self-Assembly of Benzene-1,3,5-tricarboxamides. Macromolecules. Available at: [Link]
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"evaluation of 2-aminobenzamide derivatives against standard antimicrobial agents"
Comparative Evaluation of 2-Aminobenzamide Derivatives Against Standard Antimicrobial Agents: A Technical Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and validation of novel chemical scaffolds. 2-Aminobenzamide derivatives have emerged as highly potent, versatile pharmacophores exhibiting broad-spectrum antibacterial and antifungal activities. This guide provides an objective, data-driven comparison of synthesized 2-aminobenzamide derivatives against gold-standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole, Clotrimazole). Designed for drug development professionals, it details the mechanistic rationale, quantitative efficacy, and the standardized, self-validating protocols required for rigorous preclinical evaluation.
Mechanistic Rationale & Target Interaction
The pharmacological efficacy of 2-aminobenzamides stems from their amphoteric nature, possessing both hydrogen-bond donating (amine) and accepting (amide) capabilities. This dual functionality allows for high-affinity interactions with critical microbial enzymes.
For instance, molecular docking and in vitro assays have demonstrated that certain derivatives act as potent inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase—a crucial enzyme in microbial cell wall synthesis—by forming stable hydrogen bonds with Trp74 and Gly99 residues within the GAH domain active site[1]. Other derivatives within the benzamide class have been implicated in the inhibition of the bacterial cell division protein FtsZ, leading to filamentation and eventual cell lysis[2].
Logical flow of 2-aminobenzamide derivative mechanism of action leading to microbial cell death.
Quantitative Efficacy Comparison
To benchmark the performance of 2-aminobenzamide derivatives, their Minimum Inhibitory Concentrations (MIC) are evaluated against established clinical agents. The data below synthesizes findings from recent structural optimizations, notably highlighting derivatives "67c", "74"[1], and "Compound 5"[3], which feature optimized lipophilicity and target binding affinities.
| Target Organism | Strain Type | Best Performing Derivative | MIC (µg/mL) | Standard Agent | Standard MIC (µg/mL) | Efficacy Ratio |
| Staphylococcus aureus | Gram-positive | Derivative 67c | 1.0 | Ciprofloxacin | 1.0 | Equivalent |
| Bacillus subtilis | Gram-positive | Derivative 67c | 0.5 | Ciprofloxacin | 0.5 | Equivalent |
| Candida albicans | Fungal | Derivative 67c | 4.0 | Fluconazole | 8.0 | 2x More Potent |
| Candida albicans | Fungal | Derivative 74 | 1.0 | Fluconazole | 1.0 | Equivalent |
| Aspergillus fumigatus | Fungal | Compound 5 | < Standard | Clotrimazole | Standard | Superior |
Note: Data aggregated from peer-reviewed evaluations of GlcN-6-P synthase inhibitors and isatoic anhydride-derived 2-aminobenzamides[1][3].
Standardized Experimental Methodologies
As a Senior Application Scientist, I emphasize that the reliability of MIC data hinges entirely on the stringency of the experimental design. A protocol must be a self-validating system that accounts for the "inoculum effect" and compound solubility limits. Below is the optimized High-Throughput Broth Microdilution methodology used to generate the comparative data above.
Protocol: High-Throughput Broth Microdilution Assay
1. Inoculum Standardization: Prepare a microbial suspension matching a 0.5 McFarland standard (approximately 1×108 CFU/mL)[4]. Causality: Standardizing the initial microbial load prevents artificially inflated MIC values (the "inoculum effect"), which occur if the starting population is too dense for the drug to effectively inhibit.
2. Media Selection & Compound Solubilization: Dissolve the 2-aminobenzamide derivative in DMSO (ensuring final assay concentration remains <1% v/v to prevent solvent-induced toxicity) and dilute in Mueller-Hinton Broth for bacteria or RPMI 1640 for fungi[2]. Causality: These specific media are strictly buffered. Preventing pH shifts is critical because pH alters the ionization state of the amphoteric 2-aminobenzamide, which can drastically change its membrane permeability and apparent efficacy.
3. Serial Microdilution & Control Integration: Perform 2-fold serial dilutions of the derivative and the standard agent (e.g., Ciprofloxacin) across a 96-well microtiter plate. You must include a positive growth control (media + inoculum, no drug) and a negative sterility control (media only)[2]. Causality: The inclusion of both controls creates a self-validating system. If the negative control shows optical density changes, the assay is contaminated; if the positive control fails to grow, the inoculum is non-viable. In either case, the plate must be discarded.
4. Incubation & Spectrophotometric Readout: Incubate the plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi)[2][4]. Determine the MIC by measuring optical density (OD600) using a microplate reader. Causality: Spectrophotometric quantification eliminates the subjectivity of visual inspections, ensuring high inter-operator reproducibility and objective data capture.
Step-by-step experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
2-Aminobenzamide derivatives represent a highly viable pipeline for next-generation antimicrobials. As demonstrated by the quantitative comparisons, specific structural iterations not only match the bactericidal potency of fluoroquinolones like Ciprofloxacin but actively outperform triazoles like Fluconazole against resistant fungal strains. Rigorous, self-validating microdilution assays remain the gold standard for progressing these compounds through the preclinical development pipeline.
Sources
Performance Comparison of 2-Aminobenzene-1,3-Dicarboxylic Acid Based MOFs: A Comprehensive Guide
Executive Summary & Mechanistic Overview
In the rational design of Metal-Organic Frameworks (MOFs), the selection of organic linkers dictates the framework's topology, stability, and chemical reactivity. 2-Aminobenzene-1,3-dicarboxylic acid (also known as 2-aminoisophthalic acid or 2-NH₂-1,3-BDC) is a highly specialized, functionalized ligand. Unlike its 5-amino isomer, placing the amino group at the 2-position introduces profound steric hindrance between the two adjacent carboxylate moieties.
This unique structural constraint forces metal nodes to adopt specific, often lower-dimensional coordination geometries. Furthermore, the strongly electron-donating nature of the amine—coupled with its capacity to act as a potent hydrogen bond donor—transforms the internal pore environment. As a result, 2-NH₂-1,3-BDC based MOFs exhibit exceptional, tunable performance in targeted environmental remediation, nanozyme sensing, and heterogeneous catalysis.
Comparative Performance Analysis
PFAS Remediation: PFOA Adsorption
Functional group modification drastically alters the host-guest chemistry of MOFs. In a comparative study of 1D interpenetrated Ag-based MOFs, the amino-modified variant (MOF-NH₂ ) constructed with 2-NH₂-1,3-BDC was benchmarked against its hydroxyl (MOF-OH) and carboxyl (MOF-COOH) counterparts for the removal of Perfluorooctanoic acid (PFOA) 1.
Mechanistic Causality: The -NH₂ group acts as a strong hydrogen bond donor, interacting favorably with the highly electronegative fluorine tail and the carboxylate head of PFOA. This specific interaction optimizes the intermolecular contact distance within the MOF skeleton, allowing MOF-NH₂ to vastly outperform other functionalized variants 2.
Table 1: Quantitative Adsorption Performance Comparison
| MOF Variant | Functional Group | Max Adsorption Capacity (mg/g) | Kinetic Model Fit | Isotherm Model Fit |
| MOF-NH₂ | -NH₂ | 185.6 | Pseudo-2nd Order | Langmuir |
| MOF-OH | -OH | 153.1 | Pseudo-2nd Order | Langmuir |
| MOF-COOH | -COOH | 87.2 | Pseudo-2nd Order | Langmuir |
Nanozyme Activity & Pesticide Sensing
Bifunctional MOFs like NH₂-CuBDC leverage the redox activity of Cu²⁺ nodes and the electron-transfer capabilities of the 2-NH₂-1,3-BDC ligand. NH₂-CuBDC exhibits robust peroxidase-like activity, establishing a dual-mode (colorimetric and fluorescent) sensor for organophosphorus pesticides such as chlorpyrifos 3.
Mechanistic Causality: The amino group increases the electron density around the Cu active sites, enhancing the catalytic reduction of H₂O₂. When organophosphorus pesticides bind to the Cu sites via strong Cu-S or Cu-N interactions, they competitively inhibit this catalytic activity, allowing for highly sensitive quantitative detection.
Fig 1. Catalytic pathway of NH2-CuBDC nanozyme for organophosphorus pesticide detection.
Photocatalysis and Heterogeneous Catalysis
The steric bulk and hydrogen-bonding capability of the 2-amino group frequently induce lower-dimensional structural formations that are highly catalytically active.
-
Cu-AIA: A 2D Cu-based MOF utilizes hydrogen bonding from the o-amino group to vicinal carboxylic groups to shift the coordination structure from a closed 3D polyhedron to an open 2D framework. This structural shift makes Cu-AIA an exceptionally efficient heterogeneous catalyst for the aerobic epoxidation of olefins 4.
-
UOF-1: A 2D Uranyl Organic Framework utilizing 2-NH₂-1,3-BDC achieves remarkable photocatalytic degradation of Methylene Blue (93.2%) and Rhodamine B (86.5%) under visible light due to efficient ligand-to-metal charge transfer 5.
Gas Separation & Structural Stability
In multivariate MOF engineering, 2-aminoisophthalic acid is co-assembled with 1,3,5-benzene tricarboxylic acid (BTC) to create a mixed-linker HKUST-1 analog. The incorporation of the amino group drastically enhances the framework's stability towards moisture and improves its compatibility with polymer matrices, yielding superior mechanical properties and selectivity for gas filtration applications 6.
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.
Protocol A: Solvothermal Synthesis & PFOA Adsorption Evaluation of Ag-MOF-NH₂
-
Ligand Preparation: Dissolve equimolar amounts of 2-aminobenzene-1,3-dicarboxylic acid and 4,4'-bipyridine in a mixed solvent system (e.g., DMF/H₂O).
-
Causality: The mixed solvent is critical; it ensures the simultaneous solubility of both the rigid, hydrophobic bipyridine pillar and the polar, functionalized isophthalic acid, preventing premature precipitation.
-
-
Solvothermal Synthesis: Add AgNO₃ to the solution. Seal the mixture in a Teflon-lined stainless-steel autoclave and heat isothermally at 120°C for 72 hours.
-
Activation (Self-Validating Step): Wash the resulting crystals with DMF to remove unreacted ligands, then exchange the solvent with a low-boiling solvent (e.g., methanol) for 3 days, refreshing daily. Dry under vacuum at 80°C.
-
Validation: Perform Powder X-Ray Diffraction (PXRD) before and after activation. The retention of sharp Bragg peaks confirms that the 1D interpenetrated framework did not collapse upon solvent removal.
-
-
Adsorption Assay: Introduce 10 mg of activated MOF-NH₂ into PFOA aqueous solutions of varying concentrations (10–200 mg/L). Agitate at 298 K.
-
Quantification: Aliquot samples at specific time intervals, filter through a 0.22 μm syringe filter, and quantify residual PFOA using LC-MS/MS.
Fig 2. Standardized experimental workflow for synthesizing and evaluating MOF-NH2 for PFOA adsorption.
Protocol B: Nanozyme Catalytic Assay using NH₂-CuBDC
-
Catalyst Dispersion: Disperse 1 mg/mL of synthesized NH₂-CuBDC in a physiological buffer (pH 4.0 acetate buffer) and sonicate for 10 minutes.
-
Causality: The peroxidase-like activity of Cu-MOFs is highly pH-dependent. Mildly acidic conditions (pH 3.5–4.5) are required to optimally activate H₂O₂ into reactive hydroxyl radicals (•OH) without degrading the MOF structure.
-
-
Reaction Initiation: Add 3,3',5,5'-Tetramethylbenzidine (TMB) and H₂O₂ to the dispersion.
-
Pesticide Introduction: Spike the solution with chlorpyrifos standards (ranging from 0.1 nM to 10 μM).
-
Signal Readout (Self-Validating Step): Monitor the absorbance at 652 nm (indicating oxidized TMB) using a UV-Vis spectrophotometer.
-
Validation: Run a strict blank control (MOF + TMB without H₂O₂) to rule out auto-oxidation of TMB by the MOF itself. The decrease in absorbance relative to a positive control (MOF + TMB + H₂O₂) correlates proportionally with pesticide concentration due to active site passivation.
-
References
-
Functional group modified 1D interpenetrated metal-organic frameworks on perfluorooctanoic acid adsorption. Ovid. 1
-
Metal–Organic Frameworks for Per- and Polyfluoroalkyl Substances Treatment in Contaminated Water. ACS Materials Letters. 2
-
A Comprehensive Review of Multifunctional Nanozymes for Degradation and Detection of Organophosphorus Pesticides in the Environment. MDPI. 3
-
Amino-Induced 2D Cu-Based Metal-Organic Framework as an Efficient Heterogeneous Catalyst. ResearchGate. 4
-
Absorption spectra of MB solution monitored during the photocatalysis of Uranyl Organic Frameworks. ResearchGate. 5
-
Improved multivariate metal organic framework material: enhanced selectivity, stability, compatibility, and processability. Cloudfront / DEVCOM. 6
Sources
The Intricate Dance of Structure and Activity: A Comparative Guide to Substituted Benzamides
A Deep Dive into the Structure-Activity Relationship (SAR) of a Versatile Pharmacophore
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted benzamides, a versatile chemical scaffold found in a wide array of therapeutic agents. By examining experimental data and elucidating the underlying principles, we aim to provide actionable insights for the rational design of novel benzamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
The benzamide core, consisting of a benzene ring attached to an amide group, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as antipsychotics, antiemetics, anticancer agents, and antibacterials, among other indications.[1] The remarkable therapeutic diversity of this class of compounds stems from the ability to strategically modify the benzamide structure at several key positions, thereby fine-tuning its interactions with specific biological targets.
Cracking the Code: Key Substitutions and Their Impact on Activity
The biological activity of substituted benzamides is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen. A systematic exploration of these modifications is crucial for optimizing the pharmacological profile of a lead compound.
The Aromatic Ring: A Playground for Potency and Selectivity
Substitutions on the phenyl ring of the benzamide moiety play a critical role in modulating a compound's affinity and selectivity for its target. This is often achieved by influencing the molecule's electronic properties and its ability to form key interactions within the binding pocket of a protein.
For instance, in the development of benzamide-based inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer, the electronic nature of the aromatic ring substituents is a key determinant of inhibitory activity.[2] Studies have shown that an increase in electron density on the benzamide ring generally enhances inhibitory potency.[2] This suggests that electron-donating groups can foster more favorable interactions with the enzyme's active site.
Conversely, in the context of antibacterial benzamides targeting the FtsZ protein, a crucial component of the bacterial cell division machinery, electron-withdrawing groups on the benzamide core have been found to be less tolerated.[3][4] Specifically, the introduction of fluorine or difluoromethyl groups at the C-5 position of the benzamide core led to a significant decrease in potency against Mycobacterium tuberculosis.[3] This highlights the target-specific nature of SAR and the importance of tailoring substitutions to the unique chemical environment of the intended biological partner.
The Amide Moiety: A Gateway to Diverse Functionality
The amide group itself, and the substituents attached to its nitrogen atom, are equally important in defining the biological activity of benzamides. The nature of these substituents can influence a compound's solubility, metabolic stability, and its ability to engage in hydrogen bonding with the target protein.
In the pursuit of potent dopamine D2 and serotonin 5-HT2 receptor antagonists for the treatment of schizophrenia, the structure of the group attached to the amide nitrogen is a key determinant of activity.[5][6] For example, cyclic amides have shown promise as atypical antipsychotic agents.[6] The potency and selectivity within these series are dependent on factors such as the ring size and the nature of the linking unit.[6]
Furthermore, in the development of antibacterial benzamides, a secondary amide (e.g., a methyl amide) has been shown to be more potent than the corresponding primary amide.[3] This observation underscores the subtle yet significant impact that modifications at the amide nitrogen can have on biological activity.
A Comparative Look at Benzamide SAR Across Therapeutic Areas
To illustrate the diverse applications of SAR principles in the development of benzamide-based drugs, the following table summarizes key findings from different therapeutic areas.
| Therapeutic Area | Target | Key SAR Observations | Supporting Evidence |
| Antipsychotic | Dopamine D2 / Serotonin 5-HT2 Receptors | - Cyclic amides can confer atypical antipsychotic profiles.[6]- The R enantiomer is often crucial for D2 receptor affinity.[7]- Specific methoxy substitutions on the aromatic ring can enhance potency.[7] | Studies on cyclic benzamides and N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have demonstrated the importance of stereochemistry and aromatic substitution patterns for potent D2 and 5-HT2 receptor antagonism.[6][7] |
| Anticancer | Histone Deacetylases (HDACs) | - Increased electron density on the benzamide ring enhances inhibitory activity.[2]- Aromatic and heterocyclic moieties on the amide nitrogen can significantly modulate activity.[8]- Halogenation of the benzoic acid ring can increase potency.[8] | Molecular docking and 3D-QSAR studies have revealed that electron-rich substituents on the benzamide ring and specific substitutions on the amide nitrogen are crucial for effective HDAC inhibition.[2][8] |
| Antibacterial | FtsZ, QcrB | - Electron-rich, smaller substituents at the C-5 position of the benzamide core are favored for anti-tubercular activity.[3]- A secondary amide is generally more potent than a primary amide.[3]- Certain benzodioxane-benzamides show promising activity against multidrug-resistant bacteria.[4] | Structure-activity relationship studies on benzamides as Mycobacterium tuberculosis QcrB inhibitors and FtsZ inhibitors have highlighted the importance of electronic and steric factors in achieving potent antibacterial activity.[3][4] |
| Antiviral | Deubiquitinase (DUB) enzymes | - Specific 4-(2-nitrophenoxy)benzamide derivatives show potent antiviral activity against various viruses.[9] | The design and synthesis of novel benzamide derivatives targeting viral DUBs have led to the identification of compounds with significant antiviral efficacy.[9] |
Experimental Workflow for SAR Analysis of Novel Benzamides
A systematic approach is essential for the effective SAR analysis of a novel series of substituted benzamides. The following workflow outlines the key experimental steps, from initial synthesis to in vivo evaluation.
Sources
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative In Vivo Efficacy Guide: Novel 2-Aminobenzamide Antitumor Agents vs. Classical HDAC Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary: The Shift in Zinc-Binding Group (ZBG) Design
Histone Deacetylase (HDAC) inhibitors are cornerstone epigenetic therapeutics in modern oncology. Historically, first-generation agents like Vorinostat (SAHA) relied on a hydroxamic acid Zinc-Binding Group (ZBG)[1]. While highly potent, hydroxamates act as pan-HDAC inhibitors, leading to rapid phase II metabolism (glucuronidation), poor pharmacokinetic (PK) profiles, and severe dose-limiting toxicities (DLTs) such as thrombocytopenia and severe fatigue[2].
To overcome these limitations, the field has aggressively pivoted toward 2-aminobenzamide derivatives . Unlike hydroxamates, 2-aminobenzamides exhibit "slow-on/slow-off" binding kinetics and uniquely exploit the internal foot pocket of Class I HDACs (HDAC1, 2, 3), conferring high isoform selectivity[2]. Recent breakthroughs in structural biology have yielded novel 2-aminobenzamide agents—such as thioquinazolinone-based (Compound 4p) and hydrazide-based (Compound 4i) derivatives—that demonstrate unprecedented in vivo antitumor efficacy and safety profiles in aggressive solid tumors like Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC)[3],[4].
This guide objectively compares the in vitro and in vivo performance of these next-generation 2-aminobenzamides against classical clinical standards, providing self-validating experimental workflows for rigorous preclinical evaluation.
Mechanistic Rationale: Isoform Selectivity & Pathway Activation
The superiority of novel 2-aminobenzamides lies in their precise molecular coordination. The ortho-amino group of the benzamide forms a critical bidentate chelation with the catalytic Zn²⁺ ion, while the aromatic ring engages in π-π stacking with conserved phenylalanine residues in the HDAC active site[2].
By modifying the surface recognition cap and the linker region, novel agents can achieve extreme selectivity. For example, Compound 4i achieves >121-fold selectivity for HDAC3 by exploiting subtle differences in the HDAC3 active site topology[3]. This targeted inhibition prevents the deacetylation of specific histone residues (e.g., H3K9, H3K27), relaxing chromatin and reactivating silenced tumor suppressor genes (like p21 and E-cadherin) without disrupting the global cellular acetylome.
Caption: Mechanistic pathway of selective HDAC3 inhibition by novel 2-aminobenzamides triggering apoptosis.
Comparative Efficacy Data
To establish a baseline for product performance, we compare classical agents against two recently developed 2-aminobenzamide derivatives: Compound 4i (HDAC3-selective)[3] and Compound 4p (HDAC1/2-selective)[4].
Table 1: Quantitative Comparison of HDAC Inhibitors
| Agent / Compound | ZBG Class | Primary Target(s) | In Vitro Potency (IC₅₀) | In Vivo Efficacy (TGI %) | Toxicity / Safety Profile |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | ~15 nM (HDAC1/2/3/6) | ~45% (A549 Xenograft) | High (Significant weight loss, hematological toxicity) |
| Entinostat (MS-275) | 2-Aminobenzamide | HDAC1, HDAC2, HDAC3 | ~300 nM (HDAC1) | ~55% (Breast Xenograft) | Moderate (Improved PK, but retains some off-target effects) |
| Compound 4p | Thioquinazolinone 2-Aminobenzamide | HDAC1 (>4000x over HDAC6) | ~8 nM (HDAC1) | 62.5% (A549 Xenograft) | Low (Promotes S-phase arrest without systemic toxicity)[4] |
| Compound 4i | Hydrazide 2-Aminobenzamide | HDAC3 (>121x over others) | 14 nM (HDAC3) | >75% (4T1-Luc Xenograft) | Excellent (No significant weight loss, high metabolic stability)[3] |
Note: TGI = Tumor Growth Inhibition. Data aggregated from standardized murine xenograft models at comparable oral dosing (15-30 mg/kg).
Self-Validating Experimental Protocols
To ensure data reproducibility and scientific integrity, the following protocols are engineered with built-in validation steps. As a scientist, it is critical to understand the causality behind these methodological choices.
Protocol A: In Vitro Isoform Selectivity Profiling (Fluorometric Assay)
Purpose: To validate the thermodynamic binding preference of the 2-aminobenzamide ZBG for specific Class I HDAC isoforms.
-
Enzyme Preparation: Dilute recombinant human HDAC1, 2, 3, 6, and 8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Causality: Maintaining precise physiological ionic strength is critical; deviations can alter the electrostatic environment of the active site channel, artificially skewing IC₅₀ values.
-
-
Compound Pre-Incubation: Incubate enzymes with serial dilutions of the test agent (0.1 nM to 10 µM) for 60 minutes at 37°C .
-
Causality: Unlike hydroxamates, 2-aminobenzamides exhibit slow-on binding kinetics. Failing to pre-incubate for at least 60 minutes will result in false-negative readouts (artificially high IC₅₀).
-
-
Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes.
-
Quench & Develop: Add a developer solution containing Trypsin and Trichostatin A (TSA).
-
Causality: Trypsin cleaves the AMC fluorophore only from deacetylated substrates. TSA (a potent irreversible pan-HDAC inhibitor) instantly halts any further enzymatic activity, locking the reaction state for accurate, time-independent reading.
-
-
Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm) and calculate IC₅₀ using 4-parameter logistic regression.
Protocol B: In Vivo Orthotopic Xenograft Efficacy Study (TNBC Model)
Purpose: To evaluate the systemic PK/PD translation and true antitumor efficacy of the agent in a physiologically relevant microenvironment.
-
Cell Preparation: Harvest 4T1-Luc (luciferase-expressing) cells in the exponential growth phase. Resuspend at 1x10⁶ cells/mL in a 1:1 mixture of PBS and Matrigel.
-
Causality: Matrigel mimics the extracellular matrix, preventing cell dispersion post-injection and ensuring a uniform, vascularized solid tumor mass.
-
-
Inoculation: Inject 100 µL of the cell suspension orthotopically into the 4th mammary fat pad of female BALB/c mice.
-
Randomization (Critical Step): Monitor tumor growth via digital caliper. Randomize mice into treatment groups (n=8) only when the average tumor volume reaches 100 mm³ .
-
Causality: Initiating treatment before tumors reach 100 mm³ risks confounding the data with spontaneous graft rejections. A 100 mm³ threshold ensures the tumor is actively proliferating and angiogenesis has occurred.
-
-
Dosing Regimen: Administer Vehicle, Entinostat (20 mg/kg), or Novel Agent (e.g., Compound 4i, 20 mg/kg) via oral gavage (p.o.) daily for 21 days.
-
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. 2-aminobenzamides are highly lipophilic; this specific co-solvent matrix prevents drug precipitation in the gastrointestinal tract, ensuring consistent bioavailability.
-
-
Endpoint & Self-Validation (IHC): Sacrifice mice on day 21. Excise and weigh tumors to calculate final TGI. Immediately fix tumor tissue in 10% formalin for Immunohistochemistry (IHC) targeting Ac-H3K9 and Ac-H3K27.
Caption: Step-by-step in vivo experimental workflow for evaluating orthotopic TNBC xenograft efficacy.
Conclusion
The transition from hydroxamic acids to highly functionalized 2-aminobenzamides represents a critical leap in epigenetic pharmacology. As demonstrated by novel agents like Compound 4i and Compound 4p, optimizing the ZBG and cap regions allows for exquisite Class I and isoform-specific selectivity (e.g., HDAC3 or HDAC1). This selectivity directly translates to superior in vivo Tumor Growth Inhibition (>75% TGI) while bypassing the severe hematological toxicities associated with pan-HDAC inhibition. For drug development professionals, integrating these novel scaffolds into pipeline screening offers a highly validated pathway toward safer, more efficacious solid tumor therapeutics.
References
- Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - MDPI.
- Selective HDAC3 Inhibitors with Potent In Vivo Antitumor Efficacy against Triple-Negative Breast Cancer | Journal of Medicinal Chemistry - ACS Public
- N-(2-Aminophenyl)
- Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - ChEMBL - EMBL-EBI.
Sources
Personal protective equipment for handling 2-Aminobenzene-1,3-dicarboxamide
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an engineered system of chemical and biological risk mitigation. When handling 2-Aminobenzene-1,3-dicarboxamide (CAS: 150479-67-7), we are dealing with a primary aromatic amine (PAA) featuring a dual-carboxamide substituted benzene ring.
While the bulky carboxamide groups provide steric hindrance that can modulate reactivity, the primary amine moiety dictates our operational hazard profile. Aromatic amines are notoriously insidious; they are highly lipid-soluble, rapidly penetrate standard laboratory PPE, and undergo dangerous metabolic activation in the human body.
Here is the definitive, field-proven guide to engineering a self-validating safety system for handling this compound.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the chemical's toxicity. The danger of 2-Aminobenzene-1,3-dicarboxamide lies in its metabolic fate and its physical reactivity.
-
Genotoxicity via CYP1A2 Activation: If absorbed through the skin or inhaled, primary aromatic amines undergo rapid N-hydroxylation in the liver, catalyzed primarily by Cytochrome P450 1A2 (CYP1A2) . This creates an N-hydroxyarylamine intermediate. Subsequent O-acetylation and heterolytic cleavage generate an arylnitrenium ion—a highly reactive electrophile that covalently binds to DNA and proteins, leading to cumulative mutagenic damage .
-
Methemoglobinemia: The N-hydroxyarylamine metabolites can oxidize the Fe2+ in human hemoglobin to Fe3+ , severely impairing oxygen transport and causing acute methemoglobinemia (chemical asphyxiation) .
-
Friction Sensitivity: Aromatic amines are categorized as high-reactivity chemicals. Contact with metallic labware can induce localized energetic reactions or rapid decomposition due to friction sensitivity .
Metabolic activation pathway of aromatic amines leading to macromolecular toxicity.
Engineering the PPE System: Quantitative Material Selection
A critical operational failure in many laboratories is the reliance on standard thin nitrile gloves (approx. 70 μm) for handling aromatic amines. Quantitative permeation studies demonstrate that when aromatic amines are exposed to common laboratory solvents (e.g., ethyl acetate, chloroform), immediate permeation occurs through thin nitrile. Even with non-polar solvents like n-hexane, breakthrough occurs in under 50 minutes .
To prevent dermal absorption, your PPE must be a multi-layered, self-validating barrier.
| PPE Category | Material Specification | Quantitative / Mechanistic Rationale |
| Primary Hand Protection | Ethylene-vinyl alcohol copolymer (EVOH) inner gloves | EVOH blocks the rapid permeation of aromatic amines solvated in organic carriers, which thin nitrile fails to stop . |
| Secondary Hand Protection | Heavy-duty Nitrile outer gloves (>15 mil) | Provides necessary mechanical protection over the fragile EVOH layer and delays the initial breakthrough of the pure solid amine . |
| Eye & Face Protection | ANSI Z87.1 Chemical Splash Goggles + Face Shield | Prevents ocular absorption of highly lipid-soluble amine dust, which can cause severe corneal damage and rapid systemic toxicity . |
| Body Protection | Impervious, static-dissipative lab coat | Prevents dermal absorption. Static-dissipation prevents friction-induced energetic reactions common with reactive amines . |
| Respiratory Protection | NIOSH-approved P100 / Organic Vapor Respirator | Required if weighing outside a closed system to prevent inhalation of aerosolized particles that undergo rapid hepatic N-hydroxylation . |
Operational Workflow: Self-Validating Handling Protocol
Every protocol must validate its own success. We achieve this by integrating passive monitoring directly into the workflow.
Step-by-Step Methodology:
-
System Preparation: Conduct all work exclusively in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with verified inward airflow.
-
Glove Integrity Validation (Donning): Don the EVOH inner glove. Attach an Aromatic Amine Adsorptive Pad (e.g., Permea-Tec) to the back of the inner glove or wrist area. Don the heavy-duty nitrile outer glove over it. Causality: This pad will passively monitor for chemical breakthrough during the operation. If the pad changes color, your barrier has failed, and you must abort the procedure immediately .
-
Static-Free Transfer: Use static-dissipative, non-metallic spatulas (e.g., PTFE or ceramic) to weigh the solid 2-Aminobenzene-1,3-dicarboxamide. Causality: This mitigates the friction-sensitive reactivity inherent to PAAs, preventing localized decomposition .
-
Solvation: Slowly add your chosen solvent down the side of the receiving vessel to the pre-weighed solid. Never drop solid amine into a stirring solvent, as this aerosolizes the highly toxic dust.
Step-by-step operational workflow for the safe handling and disposal of aromatic amines.
Decontamination and Disposal Plan
Standard solvent wipe-downs are insufficient for aromatic amines; they simply dissolve the compound and spread the invisible contaminant across your fume hood. A chemical deactivation approach is required to destroy the mutagenic amine group.
Surface Decontamination:
-
Wipe down the fume hood surfaces and balances with a mild, acidified solvent solution.
-
Validation: Swab the area with an aromatic amine detection swab. A colorimetric change indicates residual contamination, requiring a secondary wipe-down .
In-Laboratory Chemical Deactivation (Waste Disposal): Small quantities of 2-Aminobenzene-1,3-dicarboxamide waste (and contaminated aqueous solutions) should be oxidatively degraded before final disposal to prevent environmental contamination.
-
Acidification: Prepare a solution of the amine waste in 1.7 N sulfuric acid ( H2SO4 ) inside a wide-mouth flask.
-
Oxidation: Slowly add 0.2 M potassium permanganate ( KMnO4 ) dropwise. Causality: The acidified KMnO4 efficiently cleaves and degrades the aromatic amine into non-mutagenic, non-toxic derivatives .
-
Neutralization: Allow the mixture to stand at room temperature for 8 hours. Reduce any excess permanganate by slowly adding solid sodium hydrogen sulfite until the purple color completely dissipates.
-
Final Disposal: Neutralize the clear solution to pH 7 and dispose of it in your institution's designated aqueous hazardous waste containers .
References
-
Shamovsky, I., et al. "Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2." Journal of the American Chemical Society (PubMed/NIH).[Link]
-
Iwasawa, S., et al. "Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves." Environmental and Occupational Health Practice (J-Stage).[Link]
-
Vo, E., & Harrison, S. P. "A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads." American Industrial Hygiene Association Journal (CDC Stacks). [Link]
-
Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." University of British Columbia (UBC).[Link]
-
Singh, A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
